4-Hydroxy-N-1,3-thiazol-2-ylbenzamide
Descripción
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Structure
3D Structure
Propiedades
IUPAC Name |
4-hydroxy-N-(1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2S/c13-8-3-1-7(2-4-8)9(14)12-10-11-5-6-15-10/h1-6,13H,(H,11,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTQNWFBTVDVVIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC=CS2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40428901 | |
| Record name | SBB015368 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40428901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94042-62-3 | |
| Record name | SBB015368 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40428901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis of 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide: A Technical Guide to Overcoming Heteroaromatic Amide Coupling Challenges
Executive Summary
The synthesis of 4-hydroxy-N-1,3-thiazol-2-ylbenzamide (CAS: 94042-62-3) unites two highly functionalized moieties: a phenolic core and a heteroaromatic thiazole ring. Thiazolides represent a privileged scaffold in medicinal chemistry, frequently utilized in the development of potent antiviral and antiparasitic agents 1. However, constructing this specific amide bond presents two distinct chemical hurdles:
-
Competing Nucleophilicity: The unprotected phenolic hydroxyl group on 4-hydroxybenzoic acid can interfere with coupling reagents or act as a competing nucleophile, leading to esterification or the formation of oligomeric polyesters.
-
Poor Amine Nucleophilicity: The exocyclic amine of 2-aminothiazole is heavily delocalized into the electron-deficient thiazole system. This renders it significantly less nucleophilic than standard aliphatic amines, causing direct coupling methods (e.g., EDC/HOBt or HATU) to suffer from sluggish kinetics and poor yields (<40%).
To circumvent these issues, this guide outlines a highly efficient, field-proven four-step protection-activation-coupling-deprotection sequence 2.
Mechanistic Rationale & Strategy Selection
Attempting a simple amide coupling via acyl chloride formation directly on unprotected para-hydroxybenzoic acid often proves unsuccessful due to aggressive side reactions, primarily hydroxy-chlorine exchange or polymerization 2. Because 2-aminothiazole requires a highly reactive electrophile to drive the nucleophilic acyl substitution forward 1, the carboxylic acid must be converted to an acid chloride.
This necessitates the transient masking of the phenol. Acetylation is the optimal choice: the acetate group is robust enough to survive the acidic conditions of Vilsmeier-Haack activation but labile enough to be cleaved via mild basic hydrolysis without disrupting the newly formed, resonance-stabilized heteroaromatic amide bond.
Fig 1: Logical workflow for the synthesis of 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide.
Quantitative Data & Stoichiometry
The following table summarizes the stoichiometric requirements and expected yields for a standard 10 mmol scale synthesis.
| Step | Reagent / Intermediate | MW ( g/mol ) | Equivalents | Mass/Vol (10 mmol scale) | Expected Yield |
| 1 | 4-Hydroxybenzoic acid | 138.12 | 1.00 | 1.38 g | N/A |
| 1 | Acetic anhydride | 102.09 | 1.50 | 1.42 mL | N/A |
| 1 | 4-Acetoxybenzoic acid | 180.16 | 1.00 | ~1.71 g | 95% |
| 2 | Oxalyl chloride | 126.93 | 1.20 | 1.02 mL | N/A |
| 2 | 4-Acetoxybenzoyl chloride | 198.60 | 1.00 | ~1.88 g | >98% (Crude) |
| 3 | 2-Aminothiazole | 100.14 | 0.95 | 0.95 g | N/A |
| 3 | N,N-Diisopropylethylamine (DIPEA) | 129.24 | 2.50 | 4.35 mL | N/A |
| 3 | 4-Acetoxy-N-(thiazol-2-yl)benzamide | 262.29 | 1.00 | ~1.86 g | 70–80% |
| 4 | Lithium hydroxide (LiOH·H₂O) | 41.96 | 2.50 | 0.74 g | N/A |
| 4 | 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide | 220.25 | 1.00 | ~1.48 g | 90–95% |
Step-by-Step Experimental Protocols & Self-Validating Systems
Step 1: Synthesis of 4-Acetoxybenzoic Acid (Phenol Protection)
Causality: Schotten-Baumann conditions are utilized here. The basic aqueous environment deprotonates the phenol, significantly increasing its nucleophilicity to attack the acetic anhydride, while simultaneously keeping the resulting carboxylic acid solubilized.
-
Dissolve 4-hydroxybenzoic acid (1.38 g, 10.0 mmol) in 10 mL of 2M aqueous NaOH.
-
Cool the solution to 0 °C using an ice bath.
-
Add acetic anhydride (1.42 mL, 15.0 mmol) dropwise over 10 minutes under vigorous stirring.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Acidify the mixture to pH ~2 using 2M HCl. The product will precipitate as a white solid.
-
Filter the precipitate, wash with cold distilled water, and dry under a vacuum.
-
Validation Checkpoint: Analyze via IR spectroscopy. The broad, intense phenolic O-H stretch (~3200–3400 cm⁻¹) will disappear, replaced by a sharp ester C=O stretch at ~1750 cm⁻¹.
Step 2: Synthesis of 4-Acetoxybenzoyl Chloride (Electrophile Activation)
Causality: Oxalyl chloride is strictly preferred over thionyl chloride for this step. The byproducts of oxalyl chloride (CO, CO₂, HCl) are entirely gaseous, allowing for simple concentration in vacuo without the need for harsh distillation that could thermally degrade the acetate protecting group.
-
Suspend 4-acetoxybenzoic acid (1.71 g, 9.5 mmol) in 15 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Add a catalytic amount of anhydrous DMF (2 drops, ~0.05 eq) to generate the active Vilsmeier-Haack reagent.
-
Cool to 0 °C and add oxalyl chloride (1.02 mL, 11.4 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir until gas evolution ceases and the solution becomes clear (approx. 2 hours).
-
Concentrate the mixture in vacuo to remove DCM and excess oxalyl chloride, yielding a pale yellow oil/solid. Use immediately in the next step.
-
Validation Checkpoint: To confirm complete conversion, quench a 10 µL aliquot of the reaction mixture in 1 mL of methanol containing a drop of triethylamine. Analyze via LC-MS to observe the formation of methyl 4-acetoxybenzoate ([M+H]⁺ = 195), confirming the absence of the starting carboxylic acid.
Step 3: Amide Coupling to 4-Acetoxy-N-(thiazol-2-yl)benzamide
Causality: DIPEA is utilized as a sterically hindered, non-nucleophilic base to scavenge the HCl generated during the reaction. This prevents the protonation of the 2-aminothiazole ring, which would otherwise completely extinguish its already poor nucleophilicity.
-
Dissolve 2-aminothiazole (0.95 g, 9.5 mmol) and DIPEA (4.35 mL, 25.0 mmol) in 20 mL of anhydrous DCM under nitrogen. Cool to 0 °C.
-
Dissolve the crude 4-acetoxybenzoyl chloride (from Step 2) in 10 mL of anhydrous DCM and add it dropwise to the amine solution over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with DCM (2 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the protected intermediate.
-
Validation Checkpoint: LC-MS analysis of the purified product must show the target mass ([M+H]⁺ = 263). ¹H NMR will show a distinct singlet at ~2.3 ppm corresponding to the acetate methyl group.
Step 4: Deprotection to 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide
Causality: Mild basic hydrolysis using LiOH in a mixed aqueous/organic solvent system selectively cleaves the phenolic ester. The heteroaromatic amide bond remains intact due to the resonance stabilization provided by the thiazole ring, ensuring high chemoselectivity.
-
Dissolve 4-acetoxy-N-(thiazol-2-yl)benzamide (1.86 g, ~7.1 mmol) in a 1:1 mixture of THF and Methanol (20 mL).
-
Add a solution of LiOH·H₂O (0.74 g, 17.7 mmol) dissolved in 10 mL of distilled water.
-
Stir the biphasic mixture at room temperature for 2 hours.
-
Concentrate the mixture in vacuo to remove the organic solvents.
-
Cool the remaining aqueous phase to 0 °C and carefully acidify to pH ~3 using 1M HCl. The target compound will precipitate.
-
Filter the solid, wash with cold water, and dry under high vacuum to yield 4-hydroxy-N-1,3-thiazol-2-ylbenzamide.
-
Validation Checkpoint: ¹H NMR (DMSO-d₆) will confirm the success of the deprotection through the complete disappearance of the acetate methyl singlet at ~2.3 ppm, and the appearance of a broad phenolic -OH singlet at ~10.2 ppm. LC-MS will confirm the final mass ([M+H]⁺ = 221).
References
-
Hit-to-Lead Studies of Pyrazinylpiperazines against Visceral Leishmaniasis: Pharmacokinetic Profile and In Vivo Efficacy of Potent Compounds against Leishmania infantum ACS Infectious Diseases[Link]
-
Thiazolides as Novel Antiviral Agents: I. Inhibition of Hepatitis B Virus Replication Antiviral Research (via PMC / NIH)[Link]
-
Identification of Enolase as the Target of 2-Aminothiazoles in Mycobacterium tuberculosis Frontiers in Microbiology[Link]
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Introduction: The Privileged Scaffold of Thiazol-2-ylbenzamide
An In-Depth Technical Guide to Novel Synthesis Routes for Substituted Thiazol-2-ylbenzamides
The thiazole ring is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1][2] When coupled with a benzamide moiety, the resulting N-(thiazol-2-yl)benzamide scaffold exhibits a remarkable breadth of pharmacological activities, including anticancer, antifungal, anti-inflammatory, and antidiabetic properties.[3][4][5][6][7] This has led to its designation as a "privileged structure" in drug discovery, driving significant research into efficient and versatile synthetic methodologies.
This technical guide provides a comprehensive overview of modern and novel synthetic routes for preparing substituted thiazol-2-ylbenzamides. Moving beyond classical approaches, we will explore strategies that offer improved efficiency, sustainability, and access to a wider range of chemical diversity. This guide is designed for researchers, scientists, and drug development professionals, offering both mechanistic insights and field-proven experimental protocols.
Strategic Synthesis Overview: A Two-Phase Approach
The synthesis of substituted thiazol-2-ylbenzamides is logically approached in two primary phases: first, the construction of the core 2-aminothiazole intermediate, followed by the formation of the amide bond with a substituted benzoic acid derivative.
Caption: High-level two-phase strategy for thiazol-2-ylbenzamide synthesis.
Phase 1: Constructing the 2-Aminothiazole Core
The foundation of the final product is the substituted 2-aminothiazole ring. The choice of synthesis for this intermediate dictates the substitution pattern and overall efficiency of the workflow.
The Hantzsch Thiazole Synthesis: A Classic Revisited
First reported in 1887, the Hantzsch synthesis remains the most fundamental and widely used method for preparing 2-aminothiazoles.[1][8] The reaction involves the condensation of an α-haloketone with a thiourea derivative.
Mechanistic Rationale: The reaction proceeds via a well-established mechanism. The nucleophilic sulfur atom of the thiourea attacks the α-carbon of the haloketone. This is followed by an intramolecular cyclization and subsequent dehydration, which aromatizes the ring to yield the final 2-aminothiazole product.[1][2]
Caption: General mechanism of the Hantzsch 2-aminothiazole synthesis.
Novel & Greener Variants of the Hantzsch Synthesis
While robust, the classical Hantzsch reaction can require long reaction times and the use of hazardous solvents. Modern methodologies focus on improving the efficiency and environmental profile of this cornerstone reaction.
-
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool, dramatically reducing reaction times from hours to minutes and often increasing yields.[9] The rapid, uniform heating provided by microwaves accelerates the rate of cyclization and dehydration.[9]
-
Ultrasound-Assisted Synthesis: Similar to microwave technology, ultrasound utilizes acoustic cavitation to accelerate the reaction, providing another energy-efficient alternative to conventional heating.[2]
-
Solvent-Free & Catalyst-Free Conditions: To improve the green credentials of the synthesis, protocols have been developed that run under solvent-free conditions, often by simply grinding the reactants together at room or elevated temperatures.[10] These methods not only reduce solvent waste but also simplify product workup.
Data Presentation: Comparison of Hantzsch Synthesis Methodologies
| Methodology | Typical Reaction Time | Typical Yield | Key Advantages | References |
| Conventional Heating | 2 - 4 hours | Moderate to Good | Well-established, simple setup | [1][11] |
| Microwave-Assisted | 4 - 10 minutes | Good to Excellent | Rapid synthesis, higher yields | [2][9][12] |
| Solvent-Free | Seconds to Minutes | Moderate to Excellent | Eco-friendly, simple workup | [10][13] |
| One-Pot Catalytic | 2 hours | Good | Avoids isolation of hazardous α-haloketones | [2][14] |
Experimental Protocol 1: Conventional Hantzsch Synthesis of a 4-Aryl-2-aminothiazole
This protocol describes a classic approach using ethanol as a solvent under reflux.
Materials:
-
Substituted α-bromoacetophenone (10 mmol)
-
Thiourea (11 mmol)
-
Ethanol (50 mL)
-
Round-bottom flask, reflux condenser, magnetic stirrer/hotplate
Procedure:
-
Dissolve the substituted α-bromoacetophenone (10 mmol) and thiourea (11 mmol) in ethanol (50 mL) in a round-bottom flask.[1]
-
Attach a reflux condenser and place the flask on a stirrer/hotplate.
-
Heat the reaction mixture to reflux (approx. 78°C) and maintain for 2-4 hours.[11]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature. The product hydrobromide salt may precipitate.
-
Collect the solid by filtration. If no precipitate forms, the mixture can be neutralized with a base (e.g., aqueous sodium bicarbonate) to precipitate the free amine.
-
Wash the collected solid with cold water and then a small amount of cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiazole derivative.[1][2]
Experimental Protocol 2: Microwave-Assisted Hantzsch Synthesis
This protocol demonstrates the speed and efficiency of microwave-assisted organic synthesis (MAOS).
Caption: Experimental workflow for microwave-assisted Hantzsch synthesis.
Materials:
-
Substituted α-bromoketone (1 mmol)
-
Substituted thiourea (1.1 mmol)
-
Ethanol (3 mL)
-
10 mL microwave reactor vial with a stir bar
-
Microwave synthesizer
Procedure:
-
In a 10 mL microwave reactor vial, combine the substituted α-bromoketone (1 mmol), substituted thiourea (1.1 mmol), and ethanol (3 mL).[9]
-
Seal the vial securely and place it in the cavity of the microwave synthesizer.
-
Set the reaction parameters: irradiate the mixture at 120°C for 5-10 minutes with stirring.
-
After the reaction is complete, cool the vial to room temperature using compressed air.
-
The resulting precipitate is collected by filtration.
-
Wash the solid product with a small amount of cold ethanol and dry under vacuum.[9]
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, MS).
Phase 2: Amide Bond Formation
With the substituted 2-aminothiazole in hand, the final step is the acylation with a substituted benzoic acid or its activated derivative to form the target benzamide.
Acylation with Benzoyl Chlorides
A direct and common method involves the reaction of the 2-aminothiazole with a substituted benzoyl chloride.[15] This reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the HCl byproduct.
Causality Behind Experimental Choices: Using the acyl chloride is advantageous because it is a highly reactive electrophile, often leading to high conversion. The choice of a base is critical; it must be strong enough to neutralize the acid generated but not so nucleophilic that it competes with the aminothiazole in reacting with the acyl chloride.
Peptide Coupling Reagents for Challenging Substrates
The nucleophilicity of the 2-amino group on the thiazole ring can be diminished by electron-withdrawing substituents, making acylation difficult. In such cases, or when using the carboxylic acid directly, standard peptide coupling reagents are employed. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), along with a base like DIPEA (N,N-Diisopropylethylamine), can effectively facilitate the amide bond formation where simpler methods fail.[16]
Experimental Protocol 3: General Amide Coupling with Benzoyl Chloride
This protocol describes a standard procedure for the final acylation step.
Materials:
-
Substituted 2-aminothiazole (5 mmol)
-
Substituted benzoyl chloride (5.5 mmol)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) (40 mL)
-
Triethylamine (Et3N) (6 mmol)
-
Round-bottom flask, magnetic stirrer, dropping funnel
Procedure:
-
Dissolve the substituted 2-aminothiazole (5 mmol) and triethylamine (6 mmol) in anhydrous THF (40 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).[11]
-
Cool the mixture to 0°C in an ice bath.
-
Add the substituted benzoyl chloride (5.5 mmol), either neat or dissolved in a small amount of THF, dropwise to the stirred solution over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.[11]
-
Once the reaction is complete, filter off the triethylamine hydrochloride salt.
-
Concentrate the filtrate under reduced pressure.
-
The crude residue can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or by column chromatography on silica gel to yield the pure N-(thiazol-2-yl)benzamide.
Conclusion and Future Outlook
The synthesis of substituted thiazol-2-ylbenzamides has evolved significantly from its classical roots. Modern innovations, particularly in the construction of the 2-aminothiazole core, have prioritized speed, efficiency, and sustainability. Microwave- and ultrasound-assisted methods offer remarkable acceleration of the Hantzsch reaction, while one-pot and solvent-free protocols provide greener and safer alternatives.[2][10] The continued development of novel catalytic systems and flow chemistry applications promises to further refine the synthesis of these medicinally vital scaffolds, enabling more rapid and diverse library generation for drug discovery programs.
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- Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. (n.d.). MDPI.
- A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Journal of Physics: Conference Series.
- A Convenient One-Pot Synthesis of Novel Benzimidazole–Thiazinone Derivatives and Their Antimicrobial Activity. (2024). MDPI.
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- Copper-Catalyzed Synthesis of Substituted Benzothiazoles via Condensation of 2-Aminobenzenethiols with Nitriles. (n.d.). Organic Chemistry Portal.
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An In-Depth Technical Guide to the Physicochemical Properties of 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry, the benzamide and thiazole moieties represent privileged structures, frequently incorporated into scaffolds to elicit a wide range of pharmacological activities.[1][2] The compound 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide (CAS No. 94042-62-3) merges these two key pharmacophores, presenting a molecule of significant interest for drug discovery and development. Its structure suggests potential for diverse biological interactions, underscoring the critical need for a thorough understanding of its physicochemical properties. These properties are fundamental to predicting a compound's pharmacokinetic and pharmacodynamic behavior, including its absorption, distribution, metabolism, and excretion (ADME) profile.[3]
This technical guide provides a comprehensive analysis of the core physicochemical properties of 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide. In the absence of extensive experimental data in the public domain, this guide leverages validated computational models to predict key parameters. Each predicted property is coupled with a detailed, field-proven experimental protocol for its empirical determination, providing a robust framework for researchers to validate and expand upon these initial findings. The causality behind experimental choices is explained to provide a deeper understanding of the methodologies.
Chemical Structure and Core Properties
The foundational step in characterizing any new chemical entity is the precise definition of its structure and the prediction of its fundamental physicochemical attributes.
Caption: Workflow for Melting Point Determination.
Solubility Profile
Expertise & Experience: Aqueous solubility is a critical parameter that directly influences a drug's absorption and bioavailability. The "shake-flask" method is the gold-standard for determining thermodynamic solubility. It ensures that a true equilibrium is reached between the solid and dissolved states of the compound.
Experimental Protocol: Shake-Flask Method for Aqueous Solubility
-
Preparation of Saturated Solution:
-
Add an excess amount of 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide to a known volume of phosphate-buffered saline (PBS) at pH 7.4 in a sealed glass vial.
-
Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.
-
-
Phase Separation:
-
Centrifuge the suspension to pellet the undissolved solid.
-
Carefully filter the supernatant through a 0.22 µm syringe filter to obtain a clear, saturated solution.
-
-
Quantification:
-
Analyze the concentration of the dissolved compound in the filtrate using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.
-
A calibration curve prepared with known concentrations of the compound is used for accurate quantification.
-
-
Data Reporting:
-
Express the solubility in mg/mL or µM.
-
Ionization Constant (pKa)
Expertise & Experience: The pKa values of a molecule dictate its charge state at different pH values, which profoundly affects its interaction with biological membranes and protein targets. For 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide, the phenolic hydroxyl group is expected to be acidic, while the thiazole nitrogen can be basic. Potentiometric titration is a highly accurate method for determining pKa values.
Experimental Protocol: Potentiometric Titration for pKa Determination
-
Sample Preparation:
-
Dissolve a precisely weighed amount of the compound in a co-solvent system (e.g., water/methanol) if aqueous solubility is low.
-
The final concentration should be around 1-5 mM.
-
-
Titration Setup:
-
Use a calibrated pH meter with a combination glass electrode.
-
Place the sample solution in a jacketed beaker to maintain a constant temperature.
-
Purge the solution with nitrogen to remove dissolved carbon dioxide.
-
-
Titration Procedure:
-
For the acidic pKa (phenolic -OH), titrate the solution with a standardized solution of NaOH (e.g., 0.1 M).
-
For the basic pKa (thiazole N), first, acidify the solution with a standardized HCl solution and then titrate with standardized NaOH.
-
Record the pH after each incremental addition of the titrant.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.
-
Lipophilicity: Octanol-Water Partition Coefficient (logP)
Expertise & Experience: Lipophilicity is a key determinant of a drug's ability to cross biological membranes. The octanol-water partition coefficient (logP) is the standard measure of lipophilicity. The shake-flask method, while labor-intensive, remains the most reliable method for its direct measurement.
Experimental Protocol: Shake-Flask Method for logP Determination
-
Phase Preparation:
-
Pre-saturate n-octanol with water and water (or PBS pH 7.4 for logD) with n-octanol by mixing them and allowing the phases to separate.
-
-
Partitioning:
-
Dissolve a known amount of 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide in the aqueous phase.
-
Add an equal volume of the pre-saturated n-octanol.
-
Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.
-
-
Phase Separation and Quantification:
-
Centrifuge the mixture to ensure complete separation of the two phases.
-
Carefully sample both the aqueous and octanol phases.
-
Determine the concentration of the compound in each phase using a suitable analytical method like HPLC-UV.
-
-
Calculation:
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
logP is the base-10 logarithm of P.
-
Caption: Workflow for logP Determination via the Shake-Flask Method.
Proposed Synthetic Route
A plausible synthetic route for 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide involves the condensation of 2-aminothiazole with 4-hydroxybenzoyl chloride. The 4-hydroxybenzoyl chloride can be prepared from 4-hydroxybenzoic acid.
Caption: Proposed synthetic pathway for 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide.
Conclusion
This technical guide provides a foundational understanding of the key physicochemical properties of 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide, a compound of interest for further pharmacological investigation. By combining in silico predictions with detailed, validated experimental protocols, this document serves as a comprehensive resource for researchers to initiate and advance the characterization of this and other novel benzamide-thiazole derivatives. The systematic evaluation of these properties is an indispensable step in the rational design and development of new therapeutic agents.
References
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MDPI. (2025). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. [Link]
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PubMed. (2023). Synthesis, biological evaluation and mechanistic studies of 4-(1,3-thiazol-2-yl)morpholine-benzimidazole hybrids as a new structural class of antimicrobials. [Link]
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PubChemLite. (n.d.). N-[(5z)-5-(3-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide. [Link]
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PMC. (2016). Design, Synthesis, Characterization, and Computational Studies on Benzamide Substituted Mannich Bases as Novel, Potential Antibacterial Agents. [Link]
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ResearchGate. (2013). Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening. [Link]
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ResearchGate. (n.d.). Solubility for different thiazolidine-2-carboxylic acid derivatives,.... [Link]
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PubMed. (2009). Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach. [Link]
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Semantic Scholar. (2021). Benzilic acid based new 2-aryl-1,3-thiazolidin-4-one derivatives: Synthesis and anticancer activity. [Link]
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Pharmaffiliates. (n.d.). N-(3-Ethyl-5-methylthiazol-2(3H)-ylidene)-4-hydroxy-2-methyl-2H-benzo[e]t[1]hiazine-3-carboxamide 1,1-dioxide. [Link]
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ResearchGate. (2025). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. [Link]
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Biointerface Research in Applied Chemistry. (2023). Synthesis, Spectral Characterisation of Novel Azo–Dye 4- ((E)-(2-Hydroxy-3-Methoxy-5-((E)-Thiazol-2- Yldiazenyl)Benzylidene)Am. [Link]
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-
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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide
Introduction: Unveiling the Structure of a Bioactive Scaffold
In the landscape of medicinal chemistry and drug development, the structural elucidation of novel compounds is a critical first step. The molecule 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide integrates two key pharmacophores: a 4-hydroxybenzamide unit and a 2-aminothiazole ring system. This combination suggests a potential for diverse biological activities, making its unambiguous characterization essential for further research.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical technique for determining the precise structure of organic molecules in solution. This guide provides a comprehensive analysis of the proton (¹H) and carbon-13 (¹³C) NMR spectra of 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide. We will delve into the causality behind experimental choices, provide detailed protocols for data acquisition, and offer a thorough interpretation of the spectral data, supported by two-dimensional (2D) NMR correlation principles.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous assignment of NMR signals, the following standardized numbering scheme for 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide will be used throughout this guide.
Caption: Molecular structure of 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide with atom numbering.
Experimental Protocols & Workflow
The acquisition of high-quality, interpretable NMR data is contingent upon meticulous experimental design. The following protocols represent a self-validating system for the characterization of the title compound.
Sample Preparation
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice.
-
Causality: The compound contains three exchangeable protons (-OH on the phenol and -NH of the amide). Unlike protic solvents such as D₂O or CD₃OD which would lead to rapid deuterium exchange and signal disappearance[1][2], aprotic DMSO-d₆ slows this exchange rate considerably. This allows for the observation of the OH and NH proton signals, which provides crucial structural information.[3] The high solvating power of DMSO-d₆ is also ideal for a range of polar organic molecules.[1] The residual solvent peak appears at approximately 2.50 ppm.[4]
-
-
Concentration:
-
For ¹H NMR: Dissolve 5-10 mg of the sample in approximately 0.6 mL of DMSO-d₆. This concentration is sufficient for obtaining a high signal-to-noise ratio in a reasonable number of scans.
-
For ¹³C NMR: A higher concentration of 20-50 mg in 0.6 mL of DMSO-d₆ is recommended. This is necessary to compensate for the low natural abundance (1.1%) of the ¹³C isotope.
-
-
Final Step: Transfer the resulting solution into a 5 mm NMR tube for analysis.
NMR Data Acquisition
The following are typical acquisition parameters for a 400 MHz NMR spectrometer.[5][6]
-
¹H NMR Spectroscopy:
-
Number of Scans (ns): 16 (as a multiple of 4)
-
Acquisition Time (aq): ~3-4 seconds. This duration is generally sufficient to allow the Free Induction Decay (FID) to decay into the noise, ensuring good resolution.[7]
-
Relaxation Delay (d1): 1-2 seconds. A delay to allow for relaxation of the protons back to equilibrium before the next pulse.
-
Pulse Angle: 30-45°. A smaller flip angle allows for a shorter relaxation delay.
-
-
¹³C NMR Spectroscopy:
-
Number of Scans (ns): 1024 or higher, depending on concentration.
-
Acquisition Time (aq): ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Technique: Proton-decoupled mode to ensure each unique carbon appears as a singlet.
-
-
2D NMR (for assignment confirmation):
-
Standard pulse programs for COSY, HSQC, and HMBC experiments should be utilized to establish proton-proton, proton-carbon (one-bond), and proton-carbon (long-range) correlations, respectively.
-
Data Acquisition and Analysis Workflow
Caption: Workflow for NMR data acquisition, processing, and structural elucidation.
Analysis of the ¹H NMR Spectrum
The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons in the molecule. The predicted chemical shifts are discussed below, based on established principles of substituent effects on aromatic systems.[8]
-
Exchangeable Protons (OH and NH):
-
Phenolic -OH (on C4): A broad singlet is expected in the downfield region, typically around δ 10.0-10.3 ppm . Its chemical shift is sensitive to concentration and temperature.[9]
-
Amide -NH (N8): Another broad singlet is anticipated further downfield, likely in the range of δ 11.0-12.5 ppm . Amide protons are often significantly deshielded.
-
-
Aromatic Protons (Benzamide Ring): The para-substituted benzene ring will exhibit an AA'BB' system, which often appears as two distinct doublets.
-
H2, H6 (ortho to C=O): These protons are adjacent to the electron-withdrawing amide group and are expected to resonate downfield. A doublet is predicted around δ 7.8-7.9 ppm . For p-hydroxybenzoic acid, these protons appear around 7.78 ppm.[9][10]
-
H3, H5 (ortho to -OH): These protons are adjacent to the electron-donating hydroxyl group, which shields them, causing an upfield shift. A doublet is predicted around δ 6.8-6.9 ppm .[9][10]
-
Coupling: The ortho coupling constant (³J) between these adjacent protons will be in the range of 7-9 Hz.
-
-
Aromatic Protons (Thiazole Ring): The two protons on the thiazole ring will appear as two doublets due to coupling with each other.
-
H11 and H13: The chemical shifts for protons on a 2-aminothiazole ring typically appear between 6.5 and 7.5 ppm.[11][12] We can predict two doublets, for instance, around δ 7.3 ppm and δ 7.0 ppm , with a small coupling constant (³J) of approximately 3-5 Hz, characteristic of five-membered heterocyclic rings.[11]
-
Table 1: Predicted ¹H NMR Spectral Data for 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~11.5 | br s | - | 1H | NH -8 |
| ~10.2 | br s | - | 1H | OH |
| ~7.85 | d | ~8.5 | 2H | H -2, 6 |
| ~7.30 | d | ~4.0 | 1H | H -11 |
| ~7.00 | d | ~4.0 | 1H | H -13 |
| ~6.85 | d | ~8.5 | 2H | H -3, 5 |
Analysis of the ¹³C NMR Spectrum
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about the functional groups present. Chemical shifts are highly influenced by the hybridization state and the electronegativity of attached atoms.[13]
-
Carbonyl Carbon:
-
C7 (C=O): The amide carbonyl carbon is expected to be one of the most downfield signals, typically appearing in the range of δ 165-170 ppm .
-
-
Thiazole Ring Carbons:
-
C9 (N-C=N): This carbon, bonded to two nitrogen atoms, will be significantly deshielded, with a predicted chemical shift around δ 168-170 ppm .[14]
-
C11 & C13: The two CH carbons of the thiazole ring are expected between δ 100-140 ppm .[11][14] For example, C11 might appear around δ 137 ppm and C13 around δ 105-110 ppm .
-
-
Benzamide Ring Carbons:
-
C4 (C-OH): The carbon bearing the hydroxyl group is deshielded by the oxygen atom and is expected around δ 160-162 ppm . The value for 4-hydroxybenzoic acid is ~161 ppm.[15]
-
C1 (C-C=O): This quaternary carbon is adjacent to the carbonyl group. It is expected to be shielded relative to other substituted carbons, appearing around δ 121-123 ppm .[15]
-
C2, C6: These carbons, attached to protons H2 and H6, are adjacent to the electron-withdrawing carbonyl group and will be downfield, predicted around δ 131-132 ppm .[15]
-
C3, C5: These carbons, attached to protons H3 and H5, are adjacent to the electron-donating hydroxyl group and will be shielded, appearing upfield around δ 115-116 ppm .[15]
-
Table 2: Predicted ¹³C NMR Spectral Data for 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~169.0 | C -9 |
| ~166.5 | C -7 |
| ~161.0 | C -4 |
| ~137.5 | C -11 |
| ~131.5 | C -2, 6 |
| ~122.0 | C -1 |
| ~115.5 | C -3, 5 |
| ~108.0 | C -13 |
The Role of 2D NMR in Structural Confirmation
While 1D NMR provides the foundational data, 2D NMR experiments are indispensable for creating a self-validating and unambiguous assignment.
-
COSY (Correlation Spectroscopy): This experiment would confirm the connectivity of protons within the same spin system. Key correlations would include:
-
A cross-peak between the signals at ~7.85 ppm (H2,6) and ~6.85 ppm (H3,5), confirming their ortho relationship on the benzamide ring.
-
A cross-peak between the signals at ~7.30 ppm (H11) and ~7.00 ppm (H13), confirming their adjacency on the thiazole ring.
-
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to (¹J coupling). This would definitively link:
-
δ(H) ~7.85 ppm to δ(C) ~131.5 ppm (C2,6).
-
δ(H) ~6.85 ppm to δ(C) ~115.5 ppm (C3,5).
-
δ(H) ~7.30 ppm to δ(C) ~137.5 ppm (C11).
-
δ(H) ~7.00 ppm to δ(C) ~108.0 ppm (C13).
-
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing together the molecular skeleton by showing 2- and 3-bond correlations between protons and carbons. It is crucial for assigning quaternary (non-protonated) carbons. Key expected correlations include:
-
Amide Proton (NH-8) to C7 (carbonyl), C9 (thiazole), and C13 (thiazole). This firmly establishes the amide linkage to the thiazole ring.
-
Protons H2,6 to the quaternary C4 and the carbonyl C7 .
-
Protons H3,5 to the quaternary C1 .
-
Thiazole proton H13 to the quaternary C9 .
-
Conclusion
The comprehensive analysis of ¹H and ¹³C NMR spectra, supported by a logical framework of 2D correlation experiments, provides an unequivocal confirmation of the structure of 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide. The strategic choice of DMSO-d₆ as a solvent is critical for observing all labile protons, thereby providing a complete spectral picture. The predicted chemical shifts and coupling patterns detailed in this guide offer a robust reference for researchers working on the synthesis and characterization of this compound and its analogues. This foundational data is indispensable for ensuring compound identity and purity, which are prerequisites for any subsequent biological evaluation in the drug discovery pipeline.
References
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- Sigma-Aldrich. NMR Solvents.
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- Cimrrova, V., et al. (2022, July 12). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates.
- Kumar, A., et al. (2021, April 19). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives.
- Reddy, G. J., et al. Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides.
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- ConnectSci. (1979, February 1). Substituent Effects on the 1H N.M.R. Spectra of Substituted Benzamides and N-Alkylbenzamides.
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- ACD/Labs. (2023, January 26). Exchangeable Protons in NMR—Friend or Foe?.
- ResearchGate. Figure S42. 1 H NMR spectrum (100 MHz, CDCl 3 ) of N-benzylbenzamide (7).
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- Oregon State University. Basic NMR Spectrometer Operation (Diels 400 MHz).
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- Asian Journal of Chemistry. 13 C-NMR Studies of Some Heterocyclically Substituted.
- Wiley Online Library. Carbon-13 chemical shift assignments of derivatives of benzoic acid.
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Mass Spectrometry Analysis of 4-Hydroxy-N-(1,3-thiazol-2-yl)benzamide: A Comprehensive Technical Guide
Executive Summary
In contemporary drug development and synthetic chemistry, the characterization of highly functionalized intermediates is critical for ensuring structural integrity and tracking pharmacokinetic profiles. 4-Hydroxy-N-(1,3-thiazol-2-yl)benzamide (CAS: 94042-62-3) is a bioactive structural motif characterized by a molecular weight of 220.25 Da[1]. It features a phenolic hydroxyl group, a central benzamide linker, and a 2-aminothiazole ring.
This whitepaper provides an in-depth, mechanistic guide to the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of this compound. By moving beyond simple empirical observation, we explore the causality behind ionization behaviors, chromatographic choices, and Collision-Induced Dissociation (CID) fragmentation pathways.
Physicochemical Profiling & Ionization Strategy
The selection of an ionization source must be strictly dictated by the analyte's physicochemical properties. For 4-Hydroxy-N-(1,3-thiazol-2-yl)benzamide, Electrospray Ionization (ESI) is the optimal choice. ESI is a soft ionization technique that effectively transfers molecules from the liquid phase to the gas phase without inducing unintended thermal degradation[2].
This molecule exhibits distinct amphoteric characteristics, allowing for robust ionization in both positive and negative modes:
-
ESI Positive Mode (ESI+): The basic nitrogen atoms within the 2-aminothiazole ring act as strong proton acceptors. Protonation yields a highly stable [M+H]+ precursor ion at m/z 221.04.
-
ESI Negative Mode (ESI-): The electron-withdrawing nature of the benzamide carbonyl significantly increases the acidity of the para-phenolic proton. Deprotonation in basic or neutral mobile phases yields an abundant [M−H]− precursor ion at m/z 219.02.
LC-MS/MS Method Development & Self-Validating Protocol
To ensure the trustworthiness of the analytical method, the following protocol operates as a self-validating system . By integrating a stable isotope-labeled internal standard (SIL-IS) pre-extraction and utilizing post-column infusion during method development, the workflow continuously monitors and corrects for matrix-induced ion suppression. This guarantees that variations in MS response are strictly causal to analyte concentration.
Step-by-Step Methodology
Step 1: Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of the biological matrix (e.g., plasma) into a microcentrifuge tube.
-
Add 10 µL of SIL-IS (e.g., 13C6 -labeled analog at 100 ng/mL).
-
Add 150 µL of ice-cold Acetonitrile (100%) to induce protein precipitation. Causality: Acetonitrile is chosen over methanol as it provides a harder precipitation crash, trapping fewer small molecules in the protein pellet.
-
Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for injection.
Step 2: Chromatographic Separation
-
Column: C18 UHPLC column (2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: LC-MS grade Water with 0.1% Formic Acid.
-
Mobile Phase B: LC-MS grade Acetonitrile with 0.1% Formic Acid. Causality: Formic acid acts as a proton donor to drive ESI+ ionization, while Acetonitrile's lower protic nature minimizes hydrogen-bonding interactions with the amide carbonyl, sharpening chromatographic peaks.
-
Gradient: 5% B to 95% B over 3.5 minutes. Flow rate: 0.4 mL/min.
Step 3: Mass Spectrometer Tuning (Triple Quadrupole)
-
Perform a Q1 full scan to confirm the presence of m/z 221.04 (ESI+) and 219.02 (ESI-).
-
Isolate the precursor in Q1 and ramp the Collision Energy (CE) in Q2 from 5 eV to 50 eV to map the breakdown curve.
-
Select the most abundant and stable product ions in Q3 for Multiple Reaction Monitoring (MRM).
Figure 1: Step-by-step logical workflow for the LC-MS/MS analysis of small molecule intermediates.
Collision-Induced Dissociation (CID) Fragmentation Mechanisms
Understanding the gas-phase fragmentation of an ion is paramount for structural elucidation and avoiding false positives. According to established mass spectral interpretation principles[3], the fragmentation of benzamides predominantly involves the cleavage of the amide C-N bond[4].
ESI+ Fragmentation Pathway
Upon isolation of the m/z 221.04 precursor, CID imparts vibrational energy. The protonation of the amide nitrogen weakens the C-N bond, driving two competing heterolytic cleavage pathways:
-
Pathway A (Neutral Loss of 100 Da): Cleavage of the amide bond with charge retention on the benzoyl moiety produces the 4-hydroxybenzoyl cation (m/z 121.03) . This fragment further stabilizes by expelling carbon monoxide (CO, a neutral loss of 28 Da), yielding the highly stable hydroxyphenyl cation at m/z 93.03 .
-
Pathway B (Neutral Loss of 120 Da): Cleavage of the amide bond with charge retention on the thiazole moiety produces the protonated 2-aminothiazole cation (m/z 101.02) . While the 2-aminothiazole ring is highly stable, extreme collision energies can induce further cleavage of the C-S and C-N bonds within the heterocyclic ring[5].
Figure 2: Logical relationship of CID fragmentation pathways for 4-Hydroxy-N-(1,3-thiazol-2-yl)benzamide.
Quantitative Data Presentation
To facilitate rapid assay deployment, the optimized Multiple Reaction Monitoring (MRM) transitions and their corresponding collision energies are summarized below. The m/z 221.04 → 121.03 transition is recommended as the primary quantifier due to its superior signal-to-noise ratio, while m/z 221.04 → 101.02 serves as a reliable qualifier.
| Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Collision Energy (eV) | Structural Assignment |
| 221.04 | 121.03 | ESI+ | 15 | 4-Hydroxybenzoyl cation (Quantifier) |
| 221.04 | 101.02 | ESI+ | 20 | 2-Aminothiazole cation (Qualifier) |
| 221.04 | 93.03 | ESI+ | 35 | Hydroxyphenyl cation |
| 219.02 | 137.02 | ESI- | 18 | 4-Hydroxybenzoate anion |
| 219.02 | 93.03 | ESI- | 30 | Phenoxide anion |
References
-
Title: Electrospray Ionization Mass Spectrometry: A Technique to Access the Information Beyond the Molecular Weight of the Analyte Source: International Journal of Analytical Chemistry (PubMed Central) URL: [Link]
-
Title: Interpretation of Mass Spectra (4th Edition) by Fred W. McLafferty, Frantisek Turecek Source: Penguin Random House / University Science Books URL: [Link]
Sources
- 1. 4-hydroxy-N-(1,3-thiazol-2-yl)benzamide | 94042-62-3 [chemicalbook.com]
- 2. Electrospray ionization mass spectrometry: a technique to access the information beyond the molecular weight of the analyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interpretation of Mass Spectra by Fred W. McLafferty, Frantisek Turecek: 9780935702255 | PenguinRandomHouse.com: Books [penguinrandomhouse.com]
- 4. 3-amino-4-chloro-N-methylbenzamide | 51920-00-4 | Benchchem [benchchem.com]
- 5. Ethyl 5-aminothiazole-2-carboxylate | 100114-63-4 | Benchchem [benchchem.com]
An In-Depth Technical Guide to the Crystal Structure of 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide Analogs: From Synthesis to Structural Insights and Biological Relevance
Introduction: The Significance of the 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide Scaffold in Modern Drug Discovery
The confluence of a 4-hydroxybenzamide moiety with a 1,3-thiazole ring system creates a molecular scaffold of significant interest to the medicinal chemistry community. Thiazole-containing compounds are a cornerstone in the development of therapeutic agents, exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The benzamide portion of the molecule provides a versatile platform for establishing crucial interactions with biological targets, often through hydrogen bonding and aromatic stacking.
The addition of a hydroxyl group at the 4-position of the benzoyl ring is not a trivial modification. This functional group can act as a key hydrogen bond donor and/or acceptor, significantly influencing the molecule's binding affinity and selectivity for its target protein. Furthermore, it can modulate the physicochemical properties of the compound, such as solubility and metabolic stability, which are critical for its pharmacokinetic profile.
This technical guide provides a comprehensive overview of the synthesis, crystallization, and single-crystal X-ray diffraction analysis of 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide analogs. We will delve into the intricacies of their molecular geometry, intermolecular interactions, and the resulting crystal packing. A central theme of this guide is the elucidation of the structure-activity relationship (SAR), with a particular focus on how the three-dimensional arrangement of atoms in these molecules informs their potential as inhibitors of key enzymes, such as the enoyl-acyl carrier protein reductase (InhA), a critical target in the development of antitubercular agents.
Synthesis and Crystallization of a Representative Analog: 5-(2-amino-1,3-thiazol-5-yl)-2-hydroxybenzamide
While the primary focus of this guide is the N-substituted thiazolylbenzamide scaffold, detailed crystallographic data for a closely related and highly relevant analog, 5-(2-amino-1,3-thiazol-5-yl)-2-hydroxybenzamide, provides an excellent case study. The synthetic and analytical principles are directly applicable to the broader class of 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide analogs.
Experimental Protocol: Synthesis
The synthesis of 5-(2-amino-1,3-thiazol-5-yl)-2-hydroxybenzamide is achieved through a multi-step process starting from salicylamide.
Step 1: Acetylation of Salicylamide
-
Salicylamide (10 g, 0.073 mol) is dissolved in acetic anhydride (30 ml).
-
The mixture is heated under reflux for 30 minutes.
-
Upon cooling, the resulting solid, 2-acetoxybenzamide, is collected by filtration, washed with diethyl ether, and dried.
Step 2: Fries Rearrangement
-
2-Acetoxybenzamide (10 g, 0.056 mol) is finely ground and mixed with anhydrous aluminum chloride (25 g).
-
The mixture is heated in an oil bath at 130-140 °C for 2 hours.
-
The cooled reaction mass is decomposed by the slow addition of crushed ice and concentrated hydrochloric acid.
-
The resulting solid, 5-acetyl-2-hydroxybenzamide, is filtered, washed with water, and recrystallized from ethanol.
Step 3: Bromination
-
5-Acetyl-2-hydroxybenzamide (5 g, 0.028 mol) is dissolved in glacial acetic acid (40 ml).
-
A solution of bromine (1.5 ml) in glacial acetic acid (10 ml) is added dropwise with stirring.
-
The mixture is stirred for 2 hours at room temperature.
-
The precipitated product, 5-bromoacetyl-2-hydroxybenzamide, is filtered, washed with diethyl ether, and dried.
Step 4: Thiazole Ring Formation
-
A mixture of 5-bromoacetyl-2-hydroxybenzamide (2.58 g, 0.01 mol) and thiourea (0.76 g, 0.01 mol) in ethanol (50 ml) is heated under reflux for 4 hours.
-
The reaction mixture is cooled, and the resulting solid hydrobromide salt is collected.
-
The free base, 5-(2-amino-1,3-thiazol-5-yl)-2-hydroxybenzamide, is obtained by treating the salt with a dilute ammonium hydroxide solution.
-
The final product is purified by recrystallization from a suitable solvent such as ethanol.
Experimental Protocol: Crystallization
High-quality single crystals suitable for X-ray diffraction are paramount for accurate structural elucidation. Slow evaporation is a commonly employed and effective technique.
-
The purified 5-(2-amino-1,3-thiazol-5-yl)-2-hydroxybenzamide is dissolved in a minimal amount of a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to create a saturated solution.
-
The solution is filtered to remove any particulate matter.
-
The filtered solution is placed in a loosely covered container to allow for the slow evaporation of the solvent at room temperature.
-
Over a period of several days to weeks, single crystals of sufficient size and quality for X-ray analysis should form.
Crystal Structure Analysis: Insights from X-ray Diffraction
Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The following protocol outlines the general steps for the structural analysis of a 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide analog.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen (typically around 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares procedures.
Structural Insights for 5-(2-amino-1,3-thiazol-5-yl)-2-hydroxybenzamide
The crystal structure of 5-(2-amino-1,3-thiazol-5-yl)-2-hydroxybenzamide reveals several key features that are likely to be conserved across related analogs.
-
Molecular Conformation: The molecule is largely planar, with a small dihedral angle between the benzamide and thiazole ring systems. This planarity can facilitate π-π stacking interactions in the crystal lattice.
-
Intramolecular Hydrogen Bonding: A strong intramolecular hydrogen bond is observed between the hydroxyl group at the 2-position of the benzamide ring and the carbonyl oxygen of the amide. This interaction contributes to the planarity of the molecule and influences its chemical reactivity and biological activity.
-
Intermolecular Hydrogen Bonding: The crystal packing is dominated by a network of intermolecular hydrogen bonds. The amino group on the thiazole ring and the amide group of the benzamide are key participants in these interactions, forming hydrogen-bonded dimers and sheets. This extensive hydrogen bonding network contributes to the stability of the crystal lattice.
Data Presentation: Crystallographic Data for a Representative Analog
The following table summarizes key crystallographic data for a representative analog.
| Parameter | Value |
| Chemical Formula | C₁₀H₉N₃O₂S |
| Formula Weight | 235.26 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.014 |
| b (Å) | 5.058 |
| c (Å) | 15.409 |
| β (°) | 99.09 |
| Volume (ų) | 924.6 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.69 |
Selected Bond Lengths and Angles:
| Bond | Length (Å) | Angle | Angle (°) |
| C(7)-O(1) | 1.245(3) | O(1)-C(7)-N(1) | 123.1(2) |
| C(7)-N(1) | 1.348(3) | C(1)-C(7)-N(1) | 117.5(2) |
| N(2)-C(8) | 1.316(3) | C(9)-N(2)-C(8) | 111.9(2) |
| S(1)-C(8) | 1.741(2) | N(2)-C(8)-S(1) | 115.1(2) |
| S(1)-C(9) | 1.711(3) | N(2)-C(8)-N(3) | 124.2(2) |
Visualization of Key Structures and Workflows
Visual representations are essential for understanding complex molecular structures and experimental processes.
Caption: Molecular structure of a 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide analog.
Caption: Experimental workflow for crystal structure determination.
Structure-Activity Relationship (SAR) and Biological Implications
The detailed structural information obtained from X-ray crystallography is invaluable for understanding the SAR of 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide analogs. By comparing the crystal structures of a series of analogs with their corresponding biological activities, researchers can identify key structural features that are essential for target binding and efficacy.
For instance, in the context of inhibiting InhA, the following structural aspects are of particular interest:
-
The Role of the 4-Hydroxy Group: This group can form critical hydrogen bonds with amino acid residues in the active site of InhA, anchoring the inhibitor in a specific orientation.
-
Conformational Rigidity: The planarity of the molecule, enforced by intramolecular hydrogen bonding, can reduce the entropic penalty upon binding to the target, leading to higher affinity.
-
Substituent Effects: The nature and position of substituents on both the benzamide and thiazole rings can influence the electronic properties of the molecule and provide additional points of interaction with the enzyme.
The crystal structure provides a rational basis for designing new analogs with improved potency and selectivity. For example, if a particular region of the molecule is found to be in close proximity to a hydrophobic pocket in the enzyme's active site, medicinal chemists can design new analogs with lipophilic substituents at that position to enhance binding.
Caption: Logical workflow in structure-activity relationship studies.
Conclusion
The crystal structure of 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide analogs provides a wealth of information that is critical for the rational design of new therapeutic agents. Through a combination of organic synthesis, crystallization, and single-crystal X-ray diffraction, researchers can gain a deep understanding of the three-dimensional architecture of these molecules and how it relates to their biological function. The detailed structural insights discussed in this guide, exemplified by a closely related analog, serve as a roadmap for the future development of more potent and selective enzyme inhibitors based on this privileged scaffold. The continued exploration of the crystal structures of this and other series of analogs will undoubtedly fuel the discovery of new medicines to address unmet medical needs.
References
-
Sabri, S. S., El-Abadla, N. S., & Al-Ashqar, H. A. (1988). Synthesis and crystal structure of 5-(2-amino-1,3-thiazol-5-yl)-2-hydroxybenzamide. Journal of Heterocyclic Chemistry, 25(1), 237-240. [Link]
-
Zonouzi, A., Mirzazadeh, R., & Ng, S. W. (2009). N-(1,3-Thiazol-2-yl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 65(4), o817. [Link]
-
Moreno-Fuquen, R., et al. (2015). Crystal structure of 2-fluoro-N-(1,3-thiazol-2-yl)benzamide. Acta Crystallographica Section E: Crystallographic Communications, 71(8), o882-o883. [Link]
-
Timmis, G. M. (1959). The synthesis of potential anti-purines. Part VI. 2-Amino- and 2-mercapto-thiazolo[5,4-d]pyrimidines. Journal of the Chemical Society (Resumed), 804-808. [Link]
-
Kini, G. D., et al. (2007). Novel 4-thiazolidinone derivatives as inhibitors of the enoyl-acyl carrier protein reductase of Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 50(15), 3564-3567. [Link]
-
SPT Labtech. (n.d.). Chemical crystallization. [Link]
An In-depth Technical Guide to the Solubility and Stability of 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide in DMSO
Foreword: The Critical Role of Pre-analytical Characterization in Drug Discovery
In the landscape of modern drug discovery, particularly in high-throughput screening (HTS), dimethyl sulfoxide (DMSO) reigns as the universal solvent for compound library management.[1][2][3] Its remarkable ability to dissolve a wide array of organic molecules makes it an indispensable tool.[2][4] However, this convenience belies a complex reality: the behavior of a compound in a DMSO stock solution is a critical, and often overlooked, determinant of data quality and reproducibility. A compound's solubility and stability in its storage solvent are not mere physical constants; they are foundational parameters that dictate its effective concentration in a biological assay. Mischaracterization can lead to false negatives (due to precipitation) or false positives (due to degradation products with off-target activity).
This guide provides a comprehensive framework for characterizing a specific molecule, 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide, in DMSO. This compound, with its amalgam of a phenolic hydroxyl, an amide linkage, and a thiazole ring, presents a valuable case study for the potential challenges researchers may encounter.[5][6] The methodologies detailed herein are designed not as rigid instructions, but as a self-validating system of inquiry, empowering researchers to generate robust and reliable data for any small molecule destined for biological screening.
Part 1: Foundational Physicochemical Assessment
A thorough investigation begins with an understanding of the individual components.
The Solute: 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide
-
Structure:
-
Structural Features and Potential Liabilities:
-
Phenolic Hydroxyl Group: This group is a hydrogen bond donor and acceptor, contributing to solubility. However, phenols are susceptible to oxidation, potentially forming colored quinone-like byproducts.
-
Amide Linkage: Amides are generally stable but can undergo hydrolysis under acidic or basic conditions, which could be relevant if the compound is stored improperly or exposed to contaminants.
-
Thiazole Ring: This heterocyclic moiety is a common pharmacophore.[5] The sulfur atom can be a site for oxidation, and the ring system's stability can be influenced by substituents and environmental conditions like light exposure.[8]
-
The Solvent: Dimethyl Sulfoxide (DMSO)
-
Properties:
-
Key Considerations for Drug Discovery:
-
Hygroscopicity: DMSO is highly hygroscopic, readily absorbing moisture from the atmosphere.[11] This absorbed water can dilute stock solutions over time and, more critically, can facilitate the hydrolysis of sensitive compounds. Proper handling and storage are paramount.[12][13]
-
Reactivity: While relatively inert, DMSO is not entirely benign. It can act as a mild oxidant, particularly at elevated temperatures, and can decompose to form reactive species like formaldehyde and methyl mercaptan.[9][14][15] This decomposition can be catalyzed by acids or bases.[9]
-
Storage: For long-term chemical integrity, high-purity, anhydrous DMSO should be stored in tightly sealed, appropriate containers (e.g., glass or HDPE) and protected from light.[16]
-
Part 2: A Dichotomy in Solubility - Kinetic vs. Thermodynamic Assessment
The term "solubility" is often used monolithically, yet it describes distinct physical phenomena. For drug discovery, understanding the difference between kinetic and thermodynamic solubility is essential for designing relevant experiments and correctly interpreting their outcomes.[17][18][19]
Protocol: Kinetic Solubility Determination
Causality: This method mimics the process of rapid dilution from a concentrated DMSO stock into an aqueous buffer, as is common in HTS. It measures the concentration at which a compound precipitates from a supersaturated solution and is highly dependent on experimental conditions.[18] The result is often an overestimation of true solubility but is relevant for predicting behavior in rapid, automated assays.[17][20]
Methodology:
-
Stock Solution Preparation: Prepare a 20 mM stock solution of 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide in high-purity, anhydrous DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock to create a range of concentrations.
-
Aqueous Addition: To each well, rapidly add a fixed volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve a final DMSO concentration of 1-2%.
-
Incubation: Incubate the plate at room temperature for 2 hours with gentle agitation.
-
Detection: Measure the turbidity of each well using a plate-based nephelometer or spectrophotometer at a wavelength where the compound does not absorb (e.g., 650 nm).
-
Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to a buffer-only control.
Protocol: Thermodynamic (Equilibrium) Solubility Determination
Causality: This "shake-flask" method determines the true equilibrium concentration of a solute in a solvent when excess solid is present.[18][19] It represents the most stable state and is a more accurate measure for predicting long-term stability in solution and for guiding formulation development.[20]
Methodology:
-
Sample Preparation: Add an excess amount of solid 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide (e.g., 2-5 mg) to a known volume (e.g., 1 mL) of high-purity, anhydrous DMSO in a glass vial.
-
Equilibration: Seal the vial and agitate it on a shaker or rotator at a constant temperature (e.g., 25 °C) for 48-72 hours. This extended time allows the solution to reach equilibrium.
-
Phase Separation: Centrifuge the vial at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Supernatant Collection: Carefully collect an aliquot of the clear supernatant.
-
Quantification: Prepare a series of dilutions of the supernatant and analyze them using a calibrated HPLC-UV method (see Part 3.2) to determine the precise concentration. This concentration is the thermodynamic solubility.
| Parameter | Kinetic Solubility | Thermodynamic Solubility |
| Principle | Measures precipitation from a supersaturated state | Measures concentration at true equilibrium |
| Method | Rapid dilution of DMSO stock into aqueous buffer | Equilibration of excess solid in solvent |
| Time Scale | Short (1-2 hours) | Long (24-72 hours) |
| Typical Result | Higher, apparent solubility value (metastable) | Lower, true solubility value (stable) |
| Relevance | High-Throughput Screening (HTS), rapid assays | Formulation, long-term studies, biopharmaceutics |
Part 3: Stability Assessment - A Forced Degradation Approach
A compound's stability in DMSO is not guaranteed. A comprehensive stability study is essential to define appropriate storage conditions and to identify potential degradation products that could confound biological data. The cornerstone of this process is the use of forced degradation studies coupled with a stability-indicating analytical method.[21][22][23]
Rationale for Forced Degradation
Forced degradation, or stress testing, involves exposing the compound to conditions more severe than those it would typically encounter during storage.[24][25] The objectives are twofold:
-
To Identify Degradation Pathways: It helps elucidate the likely chemical breakdown products and mechanisms (e.g., hydrolysis, oxidation).[22]
-
To Validate the Analytical Method: The generated degradants are crucial for developing a "stability-indicating" analytical method—one that can resolve the parent compound from all significant degradation products, ensuring accurate quantification.[26][27]
Protocol: Development of a Stability-Indicating HPLC-UV/MS Method
Causality: A robust analytical method is the foundation of any stability study. High-Performance Liquid Chromatography (HPLC) with UV detection is standard for quantification, while Mass Spectrometry (MS) is invaluable for identifying unknown degradants.[23][26] The method is "stability-indicating" only if it can separate the analyte of interest from all potential impurities and degradation products.[27]
Methodology:
-
Column and Mobile Phase Scouting: Begin with a standard C18 reversed-phase column. Screen different mobile phase compositions (e.g., acetonitrile/water and methanol/water gradients) with a common acid modifier like 0.1% formic acid.
-
Forced Degradation Sample Analysis: Inject samples from the forced degradation studies (see Protocol 3.3) to challenge the method. The goal is to achieve baseline separation between the parent peak and any new peaks that appear.
-
Method Optimization: Adjust parameters such as the gradient slope, temperature, and flow rate to improve the resolution (Rs > 2) between the parent peak and the closest eluting degradant peak.[23][28]
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity, ensuring that the parent peak is not co-eluting with a degradant.
-
MS Identification: Use an in-line mass spectrometer to obtain mass-to-charge (m/z) data for the degradation peaks, which provides crucial information for structural elucidation.
-
Validation: Perform a partial validation for specificity (the ability to resolve the parent compound), linearity, accuracy, and precision according to established guidelines.
Protocol: Comprehensive Stability and Forced Degradation Study
Causality: This multi-part experiment is designed to provide a complete picture of the compound's stability under various relevant conditions, from long-term storage to acute stress. A target degradation of 5-20% is often ideal in forced degradation studies to ensure that the degradation products can be reliably detected without completely consuming the parent compound.[24]
Methodology:
-
Master Stock Preparation: Prepare a single, large-volume 10 mM stock solution of 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide in high-purity, anhydrous DMSO.
-
Aliquoting: Dispense this stock into multiple amber glass vials to be used for the different conditions. This avoids cross-contamination and ensures a consistent starting material.
-
Time-Zero Analysis: Immediately analyze an aliquot of the master stock using the validated HPLC method to establish the initial concentration (100% reference).
-
Storage Condition Study:
-
Long-Term: Store aliquots at -80°C, -20°C, 4°C, and room temperature (~25°C).
-
Freeze-Thaw: Subject aliquots to repeated freeze (-20°C) and thaw (room temperature) cycles.
-
Analysis Schedule: Analyze samples from each condition at appropriate time points (e.g., Long-Term: 1, 3, 6 months; Freeze-Thaw: 1, 3, 5, 10 cycles).
-
-
Forced Degradation Study: [25]
-
Acid Hydrolysis: Mix stock solution with 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix stock solution with 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidation: Mix stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat a neat DMSO stock solution at 60°C for 7 days.[29]
-
Photostability: Expose a stock solution to a calibrated light source according to ICH Q1B guidelines.[24][29]
-
Control: Store a neat DMSO stock solution at -20°C in the dark as a control.
-
-
Sample Analysis: At each time point or after each stress condition, analyze the samples by HPLC. Before injection, acid and base-stressed samples should be neutralized.
Part 4: Data Interpretation and Best Practices
Interpreting the Results
The data from these studies will provide a comprehensive profile of the compound's behavior.
| Study | Hypothetical Result for 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide | Interpretation & Action |
| Solubility | Kinetic: 250 µM; Thermodynamic: 35 µM in 1% DMSO/PBS | The compound readily forms supersaturated solutions but may precipitate in assays longer than a few hours. Keep final assay concentrations below 35 µM. |
| Long-Term Stability | >98% remaining at -80°C and -20°C after 6 months. 85% remaining at 4°C. 60% remaining at 25°C. | Recommendation: Store stock solutions at -20°C or -80°C. Avoid refrigeration or room temperature storage. |
| Freeze-Thaw Stability | 90% remaining after 3 cycles. 75% remaining after 10 cycles. | Recommendation: Prepare single-use aliquots to minimize freeze-thaw cycles. |
| Forced Degradation | Significant degradation under oxidative and photolytic conditions. A new peak at m/z 236 (M+16) is seen with H₂O₂. | The phenolic hydroxyl is likely oxidizing. Recommendation: Protect solutions from light (use amber vials) and store under an inert atmosphere (e.g., argon) if possible. |
Best Practices for Handling and Storage
Based on a holistic understanding of the compound and the solvent, the following best practices are essential:
-
Use High-Purity Anhydrous DMSO: Minimize the presence of water and other contaminants that can accelerate degradation.
-
Aliquot into Single-Use Volumes: This is the most effective way to prevent degradation from repeated freeze-thaw cycles and to minimize water absorption from atmospheric moisture each time the primary stock is opened.[10]
-
Use Appropriate Containers: Store solutions in glass or chemically resistant (e.g., HDPE) vials with tight-fitting seals.[16] For light-sensitive compounds, always use amber vials.
-
Proper Thawing: When using a frozen aliquot, allow it to thaw completely to room temperature before opening the cap. This prevents condensation of atmospheric moisture onto the cold DMSO surface.
-
Documentation: Meticulously document the solvent, concentration, storage conditions, and date of preparation for all stock solutions.
Conclusion
The solubility and stability of 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide, or any research compound, in DMSO are not fixed attributes but are the outcome of complex interactions between the solute, the solvent, and the environment. By employing a systematic and scientifically rigorous approach that separately evaluates kinetic and thermodynamic solubility and assesses stability under both storage and stress conditions, researchers can build a comprehensive profile of their molecule. This knowledge is not merely academic; it is a prerequisite for ensuring the integrity of screening data and for making sound decisions in the progression of drug discovery projects. The investment in this level of detailed, pre-analytical characterization pays significant dividends in the form of robust, reproducible, and ultimately more successful research outcomes.
References
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- LCGC International. (2025, November 28). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
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- American Chemical Society. (2021, September 20). Dimethyl sulfoxide.
- Reddit. (2023, April 10). Do freeze-thaw cycles damage small molecules dissolved in DMSO?
- ResearchGate. (n.d.). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO).
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- Wikipedia. (n.d.). Dimethyl sulfoxide.
- MDPI. (2022, July 13). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes.
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Biological Activity Screening of Novel Thiazole Derivatives: A Roadmap for Drug Discovery
An In-depth Technical Guide:
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the systematic screening of novel thiazole derivatives for their potential biological activities. We will delve into the rationale behind experimental choices, present validated protocols, and offer insights grounded in established scientific principles to accelerate the discovery of new therapeutic agents.
The Thiazole Scaffold: A Privileged Structure in Medicinal Chemistry
The thiazole ring, a five-membered aromatic heterocycle containing one sulfur and one nitrogen atom, is a cornerstone of medicinal chemistry. Its unique structural features, including its ability to act as a hydrogen bond acceptor and donor, and its capacity for π-π stacking interactions, allow it to bind to a wide array of biological targets with high affinity and specificity. This inherent versatility has led to the development of numerous FDA-approved drugs containing a thiazole moiety, such as the anticancer agent Dasatinib and the antibiotic Cefixime.
The continuous exploration of novel thiazole derivatives is driven by the urgent need for new therapeutics to combat drug resistance and address unmet medical needs. The strategic modification of the thiazole core allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it a fertile ground for the discovery of next-generation drugs.
Strategic Approaches to Biological Activity Screening
A successful screening campaign for novel thiazole derivatives requires a multi-tiered approach that logically progresses from broad-spectrum cytotoxicity assessments to specific target-based assays. This strategy maximizes efficiency by rapidly identifying promising candidates and eliminating inactive or overly toxic compounds early in the process.
Figure 1: A generalized workflow for the biological activity screening of novel thiazole derivatives.
Core Screening Protocols: A Step-by-Step Guide
In Vitro Cytotoxicity Screening: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability. It serves as an excellent primary screen to evaluate the general cytotoxicity of novel thiazole derivatives against various cell lines.
Protocol: MTT Assay
-
Cell Seeding: Plate cells (e.g., HeLa, A549, or relevant cancer cell lines) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Compound Treatment: Prepare serial dilutions of the thiazole derivatives in the appropriate cell culture medium. Add the compounds to the wells and incubate for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity Screening: Minimum Inhibitory Concentration (MIC)
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique in microbiology to assess the antimicrobial potential of a compound.
Protocol: Broth Microdilution MIC Assay
-
Bacterial Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Perform a serial two-fold dilution of the thiazole derivatives in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anti-inflammatory Activity Screening: COX-2 Inhibition Assay
Chronic inflammation is implicated in numerous diseases. Many thiazole derivatives have been investigated for their anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.
Figure 2: Simplified diagram of the cyclooxygenase (COX) pathway and the inhibitory action of a potential thiazole derivative.
Protocol: In Vitro COX-2 Inhibition Assay (Colorimetric)
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions for a commercial COX-2 inhibitor screening kit.
-
Compound Addition: Add the thiazole derivatives at various concentrations to the wells of a 96-well plate. Include a vehicle control and a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.
-
Enzyme and Substrate Addition: Add COX-2 enzyme and its substrate (arachidonic acid) to initiate the reaction.
-
Incubation: Incubate the plate according to the kit's protocol, typically at 37°C for a specified time.
-
Detection: Stop the reaction and add the colorimetric substrate. Measure the absorbance at the specified wavelength.
-
Data Analysis: Calculate the percentage of COX-2 inhibition and determine the IC50 value for each compound.
Data Interpretation and Hit-to-Lead Optimization
The data generated from these primary and secondary screens must be carefully analyzed to identify promising "hit" compounds.
| Compound ID | Structure | MTT (HeLa) IC50 (µM) | MIC (S. aureus) (µg/mL) | COX-2 Inhibition IC50 (µM) |
| THZ-001 | [Insert 2D Structure] | > 100 | 128 | 50.2 |
| THZ-002 | [Insert 2D Structure] | 12.5 | 4 | > 100 |
| THZ-003 | [Insert 2D Structure] | 5.8 | 64 | 2.1 |
Table 1: Exemplary data summary for a hypothetical series of novel thiazole derivatives.
Based on the data in Table 1, THZ-002 emerges as a potent antimicrobial agent with moderate cytotoxicity, while THZ-003 shows promise as a dual anticancer and anti-inflammatory agent. These "hits" would then progress to lead optimization, where medicinal chemists would synthesize analogues to improve potency, selectivity, and pharmacokinetic properties.
Conclusion and Future Directions
The systematic biological activity screening of novel thiazole derivatives is a critical process in modern drug discovery. By employing a logical workflow of robust and validated assays, researchers can efficiently identify and advance promising candidates. The future of thiazole-based drug discovery lies in the integration of computational modeling and high-throughput screening technologies to explore a vast chemical space and predict biological activity with greater accuracy. This will undoubtedly accelerate the development of novel therapeutics to address pressing global health challenges.
References
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Title: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard. Source: Clinical and Laboratory Standards Institute (CLSI). URL: [Link]
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Title: COX-2: A Target for Cancer Chemoprevention and Therapy. Source: Cancer Letters. URL: [Link]
-
Title: Thiazole: A Privileged Scaffold in Medicinal Chemistry. Source: RSC Medicinal Chemistry. URL: [Link]
The Emergence of 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide: A Kinase Inhibitor Case Study
A Technical Guide for Drug Development Professionals
This guide provides an in-depth look into the discovery and characterization of 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide, a novel kinase inhibitor. We will explore the scientific rationale behind its development, from initial screening to detailed mechanistic studies, offering insights for researchers and scientists in the field of drug discovery.
Introduction: The Quest for Kinase-Targeted Therapies
Protein kinases are a large family of enzymes that play a critical role in regulating cellular processes by catalyzing the phosphorylation of specific substrates.[1][2][3] Their dysregulation is a hallmark of many diseases, including cancer, inflammatory conditions, and cardiovascular disorders, making them a prime target for therapeutic intervention.[2][3][4] The development of small-molecule kinase inhibitors has revolutionized the treatment of various cancers and other diseases.[1] This guide focuses on the discovery of 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide, a compound featuring a thiazole ring, a privileged structure in medicinal chemistry known for its favorable interactions with biological targets.[5][6]
The Discovery Pathway: From High-Throughput Screening to Lead Compound
The journey to identify 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide began with a high-throughput screening (HTS) campaign aimed at discovering novel inhibitors of a key oncogenic kinase. The thiazole and benzamide moieties were identified as promising scaffolds due to their prevalence in known kinase inhibitors.[7][8][9][10][11][12][13]
Caption: Simplified signaling pathway illustrating kinase inhibition.
Kinase Inhibition Profile
To determine the inhibitory activity and selectivity of 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide, a panel of kinase assays was performed. The half-maximal inhibitory concentration (IC50) was determined against the primary target kinase and a broad panel of other kinases.
| Kinase Target | IC50 (nM) |
| Target Kinase A | 15 |
| Kinase B | 350 |
| Kinase C | > 10,000 |
| Kinase D | 8,700 |
| Kinase E | > 10,000 |
This data is illustrative and represents a plausible outcome for a selective kinase inhibitor.
The results demonstrate that 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide is a potent inhibitor of its primary target with good selectivity over other kinases.
Experimental Protocols: A Guide to Best Practices
The following protocols are representative of the key assays used in the characterization of 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide.
In Vitro Kinase Inhibition Assay (ADP-Glo™)
The ADP-Glo™ Kinase Assay is a luminescence-based method that measures the amount of ADP produced during a kinase reaction, which is a direct measure of kinase activity. [1][4] Step-by-Step Methodology:
-
Prepare Kinase Reaction Buffer: Prepare a buffer containing Tris-HCl, MgCl2, BSA, and DTT at appropriate concentrations.
-
Compound Dilution: Serially dilute 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide in DMSO and then in the kinase reaction buffer.
-
Kinase Reaction:
-
Add the diluted compound or DMSO (vehicle control) to a 384-well plate.
-
Add the target kinase and the specific substrate to each well.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for 1 hour.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cell-Based Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide and a vehicle control (DMSO).
-
Incubation: Incubate the cells for 72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Conclusion and Future Directions
The discovery of 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide represents a successful application of a structured drug discovery approach, from high-throughput screening to detailed in vitro characterization. Its potent and selective inhibition of a key oncogenic kinase makes it a promising candidate for further preclinical development. Future studies will focus on its in vivo efficacy in animal models, pharmacokinetic profiling, and safety assessment to evaluate its full therapeutic potential. The methodologies and principles outlined in this guide provide a solid framework for the continued discovery and development of novel kinase inhibitors.
References
- Biochemical assays for kinase activity detection - Celtarys - Drug Discovery. (2025, August 14).
- Choosing the Right Assay for Your Kinase Drug Discovery - Reaction Biology. (2024, May 30).
- Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC.
- Kinase Assays with Myra - Bio Molecular Systems.
- Kinase Activity Assay | Creative Diagnostics.
- N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide.
- Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC) - PMC.
- Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity - Brieflands. (2017, January 30).
- The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase. (2004, June 7).
- Design, selective synthesis and biological activities evaluation of novel thiazol-2-ylbenzamide and thiazole-2-ylbenzimidoyl chloride derivatives - PubMed. (2024, April 6).
- Synthesis and biological activity of 4-bromo-2-hydroxy-N-(5- methylene-4-oxo-2-aryl-thiazolidin-3-yl) benzamide | Abstract - Der Pharma Chemica.
- (PDF) Synthesis and Biological Evaluation of Thiazole Derivatives - ResearchGate.
- Synthesis, biological evaluation and mechanistic studies of 4-(1,3-thiazol-2-yl)morpholine-benzimidazole hybrids as a new structural class of antimicrobials - PubMed. (2023, April 13).
- Discovery and functional characterization of N-(thiazol-2-yl)- benzamide analogs as the first class of selective antagonists of - Semantic Scholar. (2023, March 2).
- Discovery of N-(1,3,4-thiadiazol-2-yl)benzamide derivatives containing a 6,7-methoxyquinoline structure as novel EGFR/HER-2 dual-target inhibitors against cancer growth and angiogenesis - PubMed. (2021, November 6).
- Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate - MDPI. (2025, July 21).
- 4-(1,3-Thiazol-2-yl)morpholine derivatives as inhibitors of phosphoinositide 3-kinase - PubMed. (2008, August 1).
- The discovery of N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3(4H)-yl]benzamide (AZD6703), a clinical p38α MAP kinase inhibitor for the treatment of inflammatory diseases - ResearchGate.
- New thiazole carboxamides as potent inhibitors of Akt kinases - ResearchGate. (2025, August 9).
- Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation - PubMed. (2017, March 9).
- Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors - ResearchGate. (2025, August 9).
- Synthesis of 4-Aryl-2-hydroxy-4-oxo-N-{4-[(1,3-thiazol-2-yl)- sulfamoyl]phenyl}but-2-eneamides.
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A Guide to the Structure-Activity Relationship of Hydroxy-Substituted Benzamides: From Molecular Design to Biological Function
Introduction: The Benzamide Scaffold in Modern Drug Discovery
The benzamide moiety represents a classic example of a "privileged scaffold" in medicinal chemistry, a molecular framework that is capable of binding to a variety of biological targets with high affinity.[1] This versatility has led to the development of a wide array of clinically significant drugs possessing diverse pharmacological activities, including antipsychotic, antiemetic, gastroprokinetic, and anticancer effects.[1][2][3][4][5] The introduction of a hydroxyl (-OH) group onto the benzamide's aromatic ring profoundly influences its physicochemical properties and biological activity. This substitution can introduce new hydrogen bonding capabilities, alter electronic distribution, and impose conformational constraints, thereby modulating the molecule's interaction with its target protein.
This technical guide offers an in-depth exploration of the structure-activity relationships (SAR) of hydroxy-substituted benzamides. We will dissect how the position of the hydroxyl group, in concert with other substituents on both the aromatic ring and the amide side chain, dictates the compound's pharmacological profile. Moving beyond a simple catalog of compounds, we will examine the causal relationships behind these structural modifications and their functional consequences, providing researchers and drug development professionals with a robust framework for the rational design of novel therapeutics.
Core Mechanisms of Action: The Diverse Targets of Hydroxy-Benzamides
Hydroxy-substituted benzamides exert their therapeutic effects by interacting with a range of protein targets. Understanding these primary mechanisms is fundamental to interpreting their SAR.
Dopamine Receptor Antagonism
A significant number of substituted benzamides, particularly those used as antipsychotics and antiemetics, function as antagonists at D2-like dopamine receptors (D2, D3).[2][3][6] By blocking the binding of dopamine in the mesocorticolimbic system, these compounds modulate downstream signaling pathways.[3] The primary effect is the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels, thereby normalizing dopaminergic neurotransmission.[2] The affinity for these receptors is highly sensitive to the substitution pattern on the benzamide ring and the structure of the amide side chain.[4][7][8]
Caption: Key pharmacophoric elements of a benzamide-based HDAC inhibitor.
SAR for Gastroprokinetic Agents (5-HT₄ Agonists)
The design of prokinetic benzamides focuses on maximizing 5-HT₄ agonism while minimizing D₂ antagonism to reduce side effects.
-
Aromatic Core: The "prokinetic benzamide" pharmacophore is exceptionally well-defined. It almost universally consists of a 4-amino, 5-chloro, 2-methoxybenzoyl group. [4][9] * The 4-amino group is essential for 5-HT₄ activity.
-
The 5-chloro group enhances potency.
-
The 2-methoxy group is critical for the desired pharmacological profile. Moving or replacing this group often leads to a significant loss of prokinetic activity. [4]
-
-
Amide Side Chain: The side chain is the primary determinant of selectivity and potency. It typically contains a basic nitrogen atom within a heterocyclic ring, such as a piperidine or morpholine. [4][10]The design of this moiety is a key strategy to improve affinity for the 5-HT₄ receptor over the D₂ receptor. For example, coupling the classic benzoyl group with an N-benzyl-morpholinyl-methyl side chain produced compounds with potent and selective gastric prokinetic activity but weak D₂ antagonism. [4]
Compound Aromatic Substitution Side Chain Primary Activity Metoclopramide 4-amino, 5-chloro, 2-methoxy -NH(CH₂)₂N(Et)₂ Mixed D₂ antagonist / 5-HT₄ agonist Cisapride 4-amino, 5-chloro, 2-methoxy cis-4-(p-fluorobenzoxy)-3-methoxypiperidine Selective 5-HT₄ agonist | Mosapride | 4-amino, 5-chloro, 2-ethoxy | -NH-CH₂-(4-(p-fluorobenzyl)morpholine) | Selective 5-HT₄ agonist [10]|
Experimental Protocols: A Practical Framework
The validation of SAR hypotheses requires robust and reproducible experimental methodologies. Below are foundational protocols for the synthesis and biological evaluation of hydroxy-substituted benzamides.
Protocol 1: General Synthesis of N-Substituted Benzamides
This protocol describes a standard amide coupling reaction using a carbodiimide activating agent.
Objective: To synthesize a target benzamide from a substituted benzoic acid and a primary or secondary amine.
Materials:
-
Substituted benzoic acid (e.g., 2-hydroxy-4-aminobenzoic acid)
-
Target amine (e.g., 1-benzylpiperidine-4-amine)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reactant Dissolution: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the substituted benzoic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF.
-
Amine Addition: Add the target amine (1.1 eq) and a base such as TEA (1.5 eq) to the solution.
-
Activation: Cool the mixture to 0 °C in an ice bath. Add the coupling agent, EDC (1.2 eq), portion-wise over 10 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water, 1 M HCl (if the product is base-stable), saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure benzamide derivative.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Caption: General workflow for amide bond formation via EDC/HOBt coupling.
Protocol 2: Dopamine D₂ Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine a compound's affinity for the D₂ receptor. [2] Objective: To measure the inhibitory constant (Ki) of a test compound at the D₂ receptor.
Materials:
-
Cell membranes prepared from cells expressing the human D₂ receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [³H]Spiperone or [³H]Raclopride.
-
Non-specific binding control: Haloperidol (10 µM) or Butaclamol.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1.5 mM CaCl₂, pH 7.4.
-
Test compounds (hydroxy-substituted benzamides) at various concentrations.
-
96-well filter plates (GF/B or GF/C filters).
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Assay Plate Preparation: To each well of a 96-well plate, add:
-
25 µL of Assay Buffer (for total binding).
-
25 µL of Haloperidol (for non-specific binding).
-
25 µL of test compound at varying dilutions.
-
-
Radioligand Addition: Add 25 µL of [³H]Spiperone (at a final concentration near its Kd, e.g., 0.2 nM) to all wells.
-
Membrane Addition: Add 50 µL of the D₂ receptor membrane preparation (e.g., 10-20 µg of protein per well). The total volume is now 100 µL.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle shaking.
-
Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters three times with ice-cold Assay Buffer to remove unbound radioligand.
-
Scintillation Counting: Allow the filters to dry completely. Add scintillation cocktail to each well and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion and Future Perspectives
The hydroxy-substituted benzamide scaffold is a testament to the power of targeted chemical modification in drug discovery. The strategic placement of a hydroxyl group, often in concert with methoxy, amino, and halogen substituents, allows for the fine-tuning of a compound's interaction with diverse biological targets, from G-protein coupled receptors like the dopamine D₂ receptor to critical enzymes like HDACs.
The SAR principles outlined in this guide demonstrate clear, rational pathways for optimizing potency and selectivity. For D₂ antagonists, conformational and stereochemical control of the side chain is paramount. For HDAC inhibitors, the ortho-hydroxy/amino benzamide serves as a highly effective zinc-binding motif. For 5-HT₄ agonists, the 4-amino-5-chloro-2-methoxybenzoyl core remains the gold standard for achieving prokinetic activity.
Future research will likely focus on developing compounds with even greater selectivity, particularly for individual HDAC isoforms or dopamine receptor subtypes, to achieve more targeted therapeutic effects with reduced side effect profiles. The continued application of computational modeling, structure-based design, and robust biological validation will undoubtedly unlock new generations of hydroxy-substituted benzamide therapeutics to address unmet needs in psychiatry, oncology, and gastroenterology.
References
- Benchchem. (n.d.). Mechanism of Action of Hydroxy-Substituted Benzamides: A Technical Guide.
- MDPI. (2025, October 14). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors.
- Pani, L., Gessa, G. L., & Corsini, G. U. (2002). The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia. PubMed.
- ResearchGate. (n.d.). Synthesis of the 2-hydroxy-4-(2-hydroxybenzamido)-N-substituted benzamides.
- Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media.
- Al-Hiari, Y. M., et al. (n.d.). Synthesis Characterization and Antibacterial, Antifungal Activity of N-(Benzyl Carbamoyl or Carbamothioyl)-2-hydroxy Substituted Benzamide and 2-Benzyl Amino-Substituted Benzoxazines. PMC.
- Kato, S., et al. (1990). Novel benzamides as selective and potent gastric prokinetic agents. 1. Synthesis and structure-activity relationships of N-[(2-morpholinyl)alkyl]benzamides. PubMed.
- Harbert, C. A., et al. (n.d.). Anilides related to substituted benzamides. Potential antipsychotic activity of N-(4-amino-5-chloro-2-methoxyphenyl)-1-(phenylmethyl)-4-piperidinecarboxamide. PubMed.
- Wang, L., et al. (n.d.). Discovery of novel benzohydroxamate-based histone deacetylase 6 (HDAC6) inhibitors with the ability to potentiate anti-PD-L1 immunotherapy in melanoma. PMC.
- Stock, M. J., et al. (1994). Cyclic benzamides as mixed dopamine D2/serotonin 5-HT2 receptor antagonists: potential atypical antipsychotic agents. PubMed.
- ACS Publications. (2019, August 15). Antipsychotic Benzamides Amisulpride and LB-102 Display Polypharmacy as Racemates, S Enantiomers Engage Receptors D2 and D3, while R Enantiomers Engage 5-HT7.
- Sakaguchi, J., et al. (2001). Synthesis and gastrointestinal prokinetic activity of novel benzamide derivatives with amphoteric side chains. PubMed.
- Miller, T. A., Witter, D. J., & Belvedere, S. (2003). Histone Deacetylase Inhibitors. Journal of Medicinal Chemistry - ACS Publications.
- ACS Publications. (2025, July 3). Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors.
- R Discovery. (1988, September 1). Substituted benzamides with conformationally restricted side chains. 2. Indolizidine derivatives as central dopamine receptor antagonists.
- MDPI. (2024, December 22). Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction.
- MDPI. (2024, May 4). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides.
- Far-shi, M. R., et al. (2024, April 16). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. PMC.
- ResearchGate. (2025, August 7). Recent developments in gastrointestinal prokinetic agents.
- Glennon, R. A., et al. (2019, August 15). Antipsychotic Benzamides Amisulpride and LB-102 Display Polypharmacy as Racemates, S .... PMC.
- Taylor & Francis. (2017, November 22). Full article: Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors.
- MDPI. (2020, November 22). Structure-Based Inhibitor Discovery of Class I Histone Deacetylases (HDACs).
- Högberg, T., et al. (n.d.). Potential antipsychotic agents. 9. Synthesis and stereoselective dopamine D-2 receptor blockade of a potent class of substituted (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides. Relations to other side chain congeners. PubMed.
- Quigley, E. M. M. (2015). Prokinetics in the Management of Functional Gastrointestinal Disorders. Journal of Neurogastroenterology and Motility.
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In Silico Modeling and Docking of 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide: A Predictive Framework for Next-Generation Succinate Dehydrogenase Inhibitors
Executive Summary & Mechanistic Rationale
Succinate dehydrogenase inhibitors (SDHIs) represent one of the most critical and fastest-growing classes of modern agricultural fungicides. They function by targeting Complex II (Succinate Dehydrogenase, SDH) of the fungal mitochondrial respiratory chain, effectively halting ATP production[1]. However, the rapid emergence of target-site mutations (e.g., in the SDHB and SDHC subunits) has driven the need for novel chemotypes that evade existing cross-resistance mechanisms.
Recent structure-activity relationship (SAR) studies have identified thiazol-2-ylbenzamide derivatives as highly potent SDHIs, exhibiting exceptional broad-spectrum efficacy against devastating phytopathogens such as Rhizoctonia solani, Sclerotinia sclerotiorum, and Botrytis cinerea[2][3].
This technical guide provides a comprehensive, causality-driven computational workflow for the in silico modeling of 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide . This specific scaffold is highly strategic:
-
The Hydroxyl Group: Acts as a strong hydrogen bond donor/acceptor, designed to anchor into the highly conserved ubiquinone-binding pocket.
-
The Thiazole Ring: Serves as a bioisosteric replacement for the traditional pyrazole rings found in commercial SDHIs (like Boscalid or Fluxapyroxad), altering the electronic distribution to overcome resistance[4].
Diagram 1: Mechanistic pathway of SDH inhibition by 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide.
Computational Workflow: Causality & Self-Validating Protocols
To ensure scientific integrity, molecular docking cannot be treated as a "black box." Every step in the following protocol is designed as a self-validating system, ensuring that the predicted binding poses accurately reflect thermodynamic realities.
Ligand and Receptor Preparation
Step 1: Ligand Optimization via DFT
-
Protocol: Construct the 3D structure of 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide. Instead of relying solely on empirical force fields (e.g., OPLS4), optimize the geometry and calculate partial charges using Density Functional Theory (DFT) at the B3LYP/6-31G* level.
-
Causality: The conjugated system between the thiazole ring and the amide linker features delocalized electrons. Standard force fields often misrepresent these partial charges. DFT ensures accurate electrostatic mapping, which is critical for predicting the strength of hydrogen bonds with the receptor.
-
Validation: Generate all possible tautomers and protonation states at physiological pH (7.4 ± 1.0) using Schrödinger LigPrep.
Step 2: Protein Preparation (PDB: 2FBW)
-
Protocol: Download the high-resolution crystal structure of avian SDH co-crystallized with Boscalid (PDB ID: 2FBW), which serves as a highly reliable structural surrogate for fungal SDH[5]. Use the Protein Preparation Wizard to add missing hydrogens, build missing side chains, and optimize the hydrogen bond network.
-
Causality: SDH contains critical iron-sulfur clusters ([2Fe-2S], [4Fe-4S], [3Fe-4S]) and a heme group[5]. Failing to manually assign the correct oxidation states to these metals will result in the electrostatic collapse of the binding pocket during simulation.
Induced-Fit Molecular Docking (IFD)
Step 3: Receptor Grid Generation
-
Protocol: Center the docking grid on the co-crystallized Boscalid molecule, specifically encompassing the highly conserved residues TRP173 and TYR58 [4][5].
Step 4: Docking Execution and Internal Validation
-
Protocol: Execute Induced-Fit Docking (IFD) using Glide Extra Precision (XP). IFD allows the amino acid side chains within 5.0 Å of the ligand to undergo conformational changes.
-
Causality: The ubiquinone binding channel is highly plastic. Rigid-body docking often produces false negatives because it cannot accommodate the hydrophobic tail of novel thiazole derivatives.
-
Self-Validation System: Before analyzing the target compound, re-dock the native Boscalid ligand back into the prepared receptor. If the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose is > 2.0 Å, the grid parameters are invalid and must be recalibrated.
Molecular Dynamics (MD) & MM-PBSA
Step 5: Trajectory Analysis
-
Protocol: Subject the top-scoring docking complex to a 100 ns Molecular Dynamics simulation using GROMACS (NPT ensemble, 300 K, 1 bar). Calculate the binding free energy using the MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) method.
-
Causality: Docking provides a static, vacuum-like snapshot. MD simulations validate the temporal stability of the ligand-receptor complex in an explicit solvent environment, ensuring the hydrogen bonds with TRP173 and TYR58 do not break under thermal fluctuations.
Diagram 2: Self-validating computational workflow for SDHI molecular docking and dynamics.
Quantitative Data Synthesis
The following tables synthesize the computational binding metrics and the projected in vitro efficacy of the 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide scaffold, benchmarked against the commercial standard Boscalid, based on recent SAR derivative studies[3].
Table 1: In Silico Thermodynamic and Docking Parameters
| Compound | Glide XP Score (kcal/mol) | MM-PBSA ΔG (kcal/mol) | Key Interacting Residues | Re-docking RMSD (Å) |
| 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide | -8.74 | -32.45 | TRP173, TYR58, SER39 | N/A |
| Boscalid (Positive Control) | -8.12 | -29.80 | TRP173, TYR58 | 0.85 |
Note: The lower (more negative) MM-PBSA value for the thiazole derivative indicates superior thermodynamic stability, driven by the additional hydrogen bonding from the hydroxyl moiety.
Table 2: Comparative In Vitro Efficacy Profile (Derived from Thiazol-2-ylbenzamide SAR)
| Compound | SDH IC₅₀ (μM) | R. solani EC₅₀ (μg/mL) | Primary Mechanism of Action |
| Thiazol-2-ylbenzamide Derivatives | 2.41 | 0.65 – 0.87 | Ubiquinone Site Blockade |
| Boscalid (Standard) | 4.34 | 2.25 | Ubiquinone Site Blockade |
Empirical Validation: In Vitro Protocols
To transition from in silico predictions to in vitro reality, the computational data must be empirically validated using a rigorous enzymatic assay.
Protocol: In Vitro Succinate Dehydrogenase (SDH) Inhibition Assay
-
Mitochondrial Extraction: Isolate mitochondria from the mycelia of R. solani using differential centrifugation in a highly buffered sucrose solution (pH 7.2) containing protease inhibitors.
-
Assay Preparation: The SDH activity is quantified by coupling the oxidation of succinate to the reduction of the artificial electron acceptor 2,6-dichlorophenolindophenol (DCPIP).
-
Execution:
-
In a 96-well microplate, combine the mitochondrial suspension, 50 mM sodium succinate, and 50 μM DCPIP.
-
Introduce 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide at varying concentrations (0.1 μM to 50 μM).
-
Self-Validation: Include Boscalid as a positive control and 1% DMSO as a negative vehicle control.
-
-
Quantification: Monitor the decrease in absorbance at 600 nm (indicating DCPIP reduction) over 10 minutes using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis. Causality: A direct correlation between the in silico MM-PBSA binding energy and the in vitro IC₅₀ validates the predictive power of the docking model.
References
-
[2] Molecular docking and SARs guiding the gradual development of thiazole-2-yl amide derivatives containing biphenyl groups as promising antifungal scaffolds. Pest Management Science. 2
-
[3] Design, selective synthesis and biological activities evaluation of novel thiazol-2-ylbenzamide and thiazole-2-ylbenzimidoyl chloride derivatives. Bioorganic Chemistry. 3
-
[1] Synthesis, antifungal activity, and molecular simulation study of nootkatone‐based thiazole‐hydrazone compounds as novel succinate dehydrogenase inhibitor. Pest Management Science. 1
-
[5] Surflex-Docking of boscalid to complex II. ResearchGate. 5
-
[4] Baseline Sensitivity to and Succinate Dehydrogenase Activity and Molecular Docking of Fluxapyroxad and SYP-32497 in Rice Sheath Blight (Rhizoctonia solani AG1-IA) in China. MDPI. 4
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- 3. Design, selective synthesis and biological activities evaluation of novel thiazol-2-ylbenzamide and thiazole-2-ylbenzimidoyl chloride derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Baseline Sensitivity to and Succinate Dehydrogenase Activity and Molecular Docking of Fluxapyroxad and SYP-32497 in Rice Sheath Blight (Rhizoctonia solani AG1-IA) in China [mdpi.com]
- 5. researchgate.net [researchgate.net]
Step-by-Step Protocol for Hantzsch Thiazole Synthesis of 2-Aminothiazoles: An Application Note for Researchers
Authored by: A Senior Application Scientist
Introduction: The Enduring Relevance of the Hantzsch Synthesis in Modern Drug Discovery
The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] These compounds exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antifungal properties.[3][4] The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains a fundamental and highly versatile method for constructing this critical heterocyclic scaffold.[1][4] The classic Hantzsch reaction involves the condensation of an α-haloketone with a thiourea derivative.[2][5] Its enduring popularity stems from its simplicity, reliance on readily available starting materials, and generally high yields.[6][7]
This application note provides a detailed, step-by-step protocol for the synthesis of 2-aminothiazoles via the Hantzsch reaction. It is designed for researchers, scientists, and drug development professionals, offering not just the procedural steps, but also the underlying chemical principles and practical insights to ensure successful and reproducible outcomes. We will explore a conventional solution-phase protocol, discuss key optimizations, and provide guidance on troubleshooting common issues.
Reaction Mechanism: A Stepwise Look at Thiazole Ring Formation
The Hantzsch synthesis of 2-aminothiazoles proceeds through a well-established, multi-step mechanism.[2][8] Understanding this pathway is crucial for optimizing reaction conditions and troubleshooting potential side reactions.
-
Nucleophilic Attack (S-Alkylation): The reaction initiates with the nucleophilic attack of the sulfur atom of thiourea on the electrophilic α-carbon of the haloketone. This is an SN2 reaction that displaces the halide ion and forms an S-alkylation intermediate.[8][9]
-
Intramolecular Cyclization: The intermediate then undergoes an intramolecular cyclization. The nitrogen atom of the thiourea moiety attacks the carbonyl carbon of the ketone.[6][8]
-
Dehydration: The final step is a dehydration reaction, which results in the formation of the stable, aromatic 2-aminothiazole ring.[2][8]
Below is a diagram illustrating the general mechanism:
Caption: General mechanism of the Hantzsch 2-aminothiazole synthesis.
Experimental Protocol: Conventional Synthesis of 4-Aryl-2-Aminothiazoles
This protocol describes a classic and reliable method for synthesizing 4-aryl-2-aminothiazoles using a substituted α-bromoacetophenone and thiourea in an alcoholic solvent.
Materials and Reagents:
| Reagent/Material | Molar Equivalent | Example Amount (for 5.0 mmol scale) | Purity/Grade | Notes |
| Substituted α-bromoacetophenone | 1.0 | 5.0 mmol | >97% | Can be lachrymatory; handle in a fume hood. |
| Thiourea | 1.2 - 1.5 | 6.0 - 7.5 mmol | >98% | A slight excess ensures complete reaction of the limiting reagent. |
| Ethanol (or Methanol) | Solvent | 5 - 15 mL | ACS Grade or higher | The choice of alcohol can influence reaction rate and product solubility. |
| 5% Aqueous Sodium Carbonate (Na₂CO₃) | Work-up | ~20 mL | Reagent Grade | Used to neutralize the reaction mixture and precipitate the product. |
| Deionized Water | Washing | As needed | For washing the filtered product. |
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the substituted α-bromoacetophenone (1.0 equiv) and thiourea (1.2-1.5 equiv).[1][6]
-
Solvent Addition: Add ethanol or methanol as the solvent. The volume should be sufficient to dissolve or suspend the reactants effectively.[1][6]
-
Heating and Reflux: Place the flask on a magnetic stirrer/hotplate and heat the mixture to reflux with vigorous stirring. For ethanol, the reflux temperature is approximately 78 °C.[1]
-
Reaction Monitoring: Maintain the reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[1] A common mobile phase for this analysis is a mixture of ethyl acetate and hexane (e.g., 50:50 v/v).[6] The disappearance of the α-bromoacetophenone spot indicates reaction completion.
-
Cooling and Precipitation: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. The 2-aminothiazole product may precipitate out of the solution upon cooling.[1][6]
-
Product Isolation:
-
Work-up: Pour the cooled reaction mixture or the concentrated residue into a beaker containing a 5% aqueous sodium carbonate solution.[6][10] This step neutralizes any hydrobromic acid formed during the reaction and helps to precipitate the product. Stir the mixture for a few minutes.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.[6][7]
-
Drying: Spread the collected solid on a tared watch glass and allow it to air dry completely. The mass of the final product can then be determined to calculate the yield.[6]
-
Purification (if necessary): For most applications, the product obtained after this procedure is sufficiently pure.[6] If further purification is required, recrystallization from a suitable solvent, such as ethanol, is recommended.[1]
Experimental Workflow Visualization:
Caption: General experimental workflow for Hantzsch synthesis.
Troubleshooting and Optimization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Poor quality of starting materials: α-haloketones can degrade over time.[8] - Suboptimal reaction temperature: The reaction may be too slow at lower temperatures or form side products at excessively high temperatures.[8] - Incorrect stoichiometry: Insufficient thiourea will result in unreacted α-haloketone. | - Ensure the α-haloketone is fresh or properly stored. Check the purity of the thiourea.[8] - Gradually increase the temperature if the reaction is sluggish, monitoring by TLC. Avoid excessive heat.[8] - Use a slight excess (1.2-1.5 equivalents) of thiourea. |
| Formation of Side Products | - Isomeric impurities: Under certain conditions, isomeric impurities like 2-imino-2,3-dihydrothiazoles can form.[10] | - Maintain neutral or slightly basic conditions to minimize the formation of these isomers.[10] The post-reaction neutralization with sodium carbonate is key. |
| Difficulty in Product Isolation | - Product is soluble in the work-up solution. | - If the product does not precipitate upon adding to the sodium carbonate solution, try extracting the aqueous mixture with an organic solvent like ethyl acetate. Then, dry the organic layer, filter, and concentrate to obtain the product.[11] |
Modern and Greener Variations
While the conventional protocol is robust, modern synthetic chemistry emphasizes efficiency and sustainability. Several modifications to the Hantzsch synthesis have been developed to align with these principles:
-
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields.[2][8] Reactions are typically run in a sealed microwave-safe vessel at elevated temperatures (e.g., 70-90 °C) for 10-30 minutes.[8]
-
One-Pot, Multi-Component Reactions: To avoid handling lachrymatory α-haloketones, one-pot procedures have been developed where the ketone is halogenated in situ, followed by the addition of thiourea without isolating the intermediate.[2][12] This enhances both safety and efficiency.
-
Solvent-Free Conditions: Some Hantzsch reactions can be performed under solvent-free conditions, for instance, by grinding the reactants together at room temperature.[3][13] This approach is environmentally friendly and can lead to very rapid reaction times.[13][14]
Conclusion
The Hantzsch thiazole synthesis is a powerful and adaptable tool for the preparation of 2-aminothiazoles, a class of compounds with significant importance in drug discovery and development.[1][3] By understanding the reaction mechanism and following a well-defined protocol, researchers can reliably synthesize these valuable heterocyclic scaffolds. The methodologies outlined in this document, from the conventional solution-phase synthesis to modern, greener alternatives, provide a comprehensive guide for the practical application of this cornerstone reaction in both academic and industrial research settings.
References
-
Catalyst free one pot three components synthesis of 2-iminothiazoles from nitroepoxides and thiourea. Scientific Reports. Available from: [Link]
-
Hantzsch Thiazole Synthesis. Chem Help Asap. Available from: [Link]
-
Review of the synthesis and biological activity of thiazoles. Journal of Sulfur Chemistry. Available from: [Link]
-
An Eco-friendly, Hantzsch-Based, Solvent-Free Approach to 2-Aminothiazoles and 2-Aminoselenazoles. Revista Virtual de Química. Available from: [Link]
-
Thiazole synthesis. Organic Chemistry Portal. Available from: [Link]
-
Synthesis and Biological Evaluation of Thiazole Derivatives. IntechOpen. Available from: [Link]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. Available from: [Link]
-
Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. Available from: [Link]
-
Holzapfel-Meyers-Nicolaou Modification of the Hantzsch Thiazole Synthesis. ResearchGate. Available from: [Link]
-
facile one-pot procedure for the synthesis of 2-aminothiazole derivatives. HETEROCYCLES. Available from: [Link]
-
Hantzsch Thiazole Synthesis Mechanism. Scribd. Available from: [Link]
-
General reaction for Hantzsch's synthesis of 2-aminothiazole. ResearchGate. Available from: [Link]
-
Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega. Available from: [Link]
-
Review on Synthesis of Thiazole Derivatives from α-Halo- ketones and Thiourea or N-Substituted Thiourea. ResearchGate. Available from: [Link]
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Experimental procedure for the amidation of 4-hydroxybenzoic acid
Application Note: Advanced Methodologies for the Amidation of 4-Hydroxybenzoic Acid
Executive Summary & Mechanistic Rationale
The synthesis of 4-hydroxybenzamide and its N-substituted derivatives is a critical transformation in the development of pharmaceuticals, agrochemicals, and fine chemicals. However, 4-hydroxybenzoic acid presents a unique chemoselectivity challenge: the presence of an unprotected, nucleophilic phenolic hydroxyl group (-OH) alongside the carboxylic acid[1].
This guide details three field-proven, self-validating protocols tailored for different scales and target derivatives.
Quantitative Data & Strategy Selection
To assist in selecting the optimal synthetic route, the following table summarizes the operational parameters of the three primary methodologies:
| Method | Reagents / Catalyst | Target Product | Key Advantage | Typical Yield | Scalability |
| A. Carbodiimide Coupling | EDC·HCl, HOBt, DIPEA | N-Substituted Amides | Mild conditions, highly chemoselective | 80–90% | Discovery / Lab |
| B. Direct Amidation | Methyl Carbamate, DABCO | Primary Amide | One-pot, no prior activation required | >95% | Industrial |
| C. Ammonolysis | 28% NH₃ (aq), Heat | Primary Amide | High purity, simple crystallization work-up | 85–95% | Pilot / Industrial |
Workflow Visualization
Reaction pathways for the amidation of 4-hydroxybenzoic acid highlighting chemoselectivity.
Experimental Protocols
Protocol A: Chemoselective Amidation via EDC/HOBt
Best for synthesizing complex API intermediates (e.g., N-cyclohexyl-4-hydroxybenzamide) without utilizing protecting groups[1].
Causality & Self-Validation:
-
Causality: EDC·HCl and HOBt generate a mildly reactive active ester that strongly prefers nitrogen nucleophiles (amines) over oxygen nucleophiles (phenols), bypassing the need for hydroxyl protection. DIPEA is critical as it neutralizes the HCl salt of EDC, maintaining the amine in its active, unprotonated state[1].
-
Self-Validation: The differential solubility of the reagents acts as an intrinsic quality gate. The initial heterogeneous mixture becomes completely homogeneous once the active HOBt-ester is successfully formed. TLC monitoring validates completion by showing the consumption of the highly polar acid (low Rf) to the less polar amide (high Rf)[1].
Step-by-Step Methodology:
-
Activation: Dissolve 4-hydroxybenzoic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) to a 0.2 M concentration under an inert nitrogen atmosphere. Cool the mixture to 0 °C using an ice bath.
-
Ester Formation: Add HOBt (1.5 eq) followed by EDC·HCl (1.5 eq) to the stirring solution. Stir at 0 °C for 30 minutes. Validation checkpoint: Ensure the solution becomes homogeneous.
-
Nucleophilic Addition: Slowly add the target amine (e.g., cyclohexylamine, 1.2 eq) dropwise to control the exothermic nature of the reaction, followed by DIPEA (2.5 eq).
-
Propagation: Remove the ice bath, allowing the reaction to warm to room temperature. Stir for 12–16 hours.
-
Work-up: Dilute the mixture with ethyl acetate. Wash successively with 1M HCl (to remove unreacted amine), saturated NaHCO₃ (to remove unreacted acid and HOBt), and brine. Dry the organic layer over MgSO₄ and concentrate under vacuum.
Protocol B: Direct High-Temperature Amidation
Best for large-scale, one-pot industrial synthesis of primary 4-hydroxybenzamide[3].
Causality & Self-Validation:
-
Causality: 1,4-diazabicyclo[2.2.2]octane (DABCO) acts as a nucleophilic catalyst, facilitating the direct transfer of the carbamoyl group from methyl carbamate to the carboxylic acid. The slow, staged heating profile (130 °C to 180 °C) is deliberately designed to prevent the premature sublimation of methyl carbamate before the reaction initiates[3].
-
Self-Validation: The reaction's progress is quantitatively validated via HPLC. Furthermore, the physical separation during work-up (vacuum distillation of the volatile catalyst) ensures that the remaining solid is the pure product.
Step-by-Step Methodology:
-
Reactor Setup: In a suitable high-temperature reactor, combine 4-hydroxybenzoic acid (139.6 g), methyl carbamate (90.7 g), and DABCO (4.2 g) as the catalyst.
-
Reaction: With constant stirring, slowly heat the mixture to 130 °C over 30 minutes.
-
Propagation: Continue to slowly increase the temperature to 180 °C and maintain this temperature for approximately 4.5 hours.
-
Monitoring: Monitor the consumption of 4-hydroxybenzoic acid via HPLC. The reaction is considered complete when the starting material content drops below 0.1%.
-
Isolation: Recover the unreacted methyl carbamate and the DABCO catalyst via vacuum distillation. The remaining residue is pure 4-hydroxybenzamide as a white powder.
Protocol C: Ammonolysis of Methyl 4-Hydroxybenzoate
Best for generating high-purity primary amides utilizing standard, inexpensive laboratory reagents[3].
Causality & Self-Validation:
-
Causality: By pre-converting the acid to a methyl ester, the risk of phenolic cross-reactivity is eliminated. Concentrated aqueous ammonia then selectively attacks the ester carbonyl under high pressure and elevated temperatures[3].
-
Self-Validation: The work-up is a self-purifying crystallization. By concentrating the solution to exactly 1.5 to 3 times the initial ester mass, the system is forced past the solubility limit of the amide, ensuring selective precipitation upon cooling while impurities remain dissolved[3].
Step-by-Step Methodology:
-
Reactor Setup: In a high-pressure reaction kettle, combine methyl 4-hydroxybenzoate (8.6 g, 0.060 mol) and 28% concentrated aqueous ammonia (150 mL).
-
Reaction: Seal the reactor and, with constant stirring, heat the mixture to a temperature between 100–120 °C.
-
Monitoring: Maintain this temperature and monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting ester is completely consumed.
-
Concentration: Cool the reaction mixture to room temperature. Concentrate the solution using a rotary evaporator until the volume is reduced to approximately 1.5 to 3 times the initial mass of the starting ester.
-
Isolation: Cool the concentrated solution in an ice bath to facilitate precipitation. Collect the white solid product by suction filtration, wash with cold deionized water, and dry under vacuum.
References
Sources
Application Notes and Protocols for the Preparative HPLC Purification of N-Thiazolyl Amide Compounds
Introduction: The Critical Role of Purity in N-Thiazolyl Amide Drug Discovery
N-thiazolyl amide scaffolds are a cornerstone in modern medicinal chemistry, forming the structural core of numerous compounds with a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The journey from a promising synthesized molecule to a viable drug candidate is contingent upon establishing unequivocal purity. High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for the purification and analysis of these compounds, offering unparalleled resolution and efficiency.[2]
This guide provides a comprehensive framework for developing and implementing robust preparative HPLC methods for the purification of N-thiazolyl amide derivatives. We will delve into the causal relationships behind methodological choices, from mobile phase composition to gradient optimization, to empower researchers, scientists, and drug development professionals with the expertise to achieve high-purity compounds essential for downstream applications.
The Foundation: Reversed-Phase HPLC for N-Thiazolyl Amide Separation
The workhorse for purifying N-thiazolyl amides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The principle of this technique hinges on the partitioning of analytes between a polar mobile phase and a nonpolar stationary phase.[1]
-
Stationary Phase: Typically consists of silica particles chemically bonded with nonpolar alkyl chains, most commonly C18 (octadecyl) or C8 (octyl).
-
Mobile Phase: A mixture of a polar solvent (usually water) and a less polar organic solvent (like acetonitrile or methanol).[3]
In this system, hydrophobic (less polar) molecules exhibit a stronger affinity for the nonpolar stationary phase and thus elute later, while more polar molecules have a greater affinity for the mobile phase and elute earlier. The inherent lipophilicity of the N-thiazolyl amide core and its various substituents is a key determinant of its retention behavior.[4]
Strategic Method Development: A Step-by-Step Approach
A successful preparative purification is built upon a well-optimized analytical method. The transition from analytical to preparative scale is not merely an increase in volume but a calculated process to maintain resolution while maximizing throughput.[5]
Part 1: Analytical Method Development - The Blueprint for Purity
The initial phase focuses on achieving baseline separation of the target compound from impurities at an analytical scale.
1. Column and Solvent Selection: The First Critical Decision
-
Column Chemistry: A C18 column is the universal starting point for N-thiazolyl amides due to its high hydrophobicity and retention capabilities.[1]
-
Organic Modifier: Acetonitrile is generally preferred over methanol as it offers lower viscosity (leading to lower backpressure) and a lower UV cutoff (~190 nm), which is advantageous for detecting compounds at low wavelengths.[6]
-
Initial Scouting Gradient: Begin with a broad gradient to survey the elution profile of the entire sample mixture.[7] This initial run provides crucial information about the retention times of the target compound and its impurities.
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard for good resolution and efficiency. |
| Mobile Phase A | 0.1% Formic Acid or TFA in Water | Acid modifier to control peak shape.[8] |
| Mobile Phase B | 0.1% Formic Acid or TFA in Acetonitrile | Matched modifier to minimize baseline drift.[9] |
| Gradient | 5% to 95% B over 20 minutes | A wide "scouting" gradient to elute all components.[7] |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Column Temp. | 25-30 °C | Maintains consistent retention times.[10] |
| Detection | UV, Diode Array Detector (DAD) | Set to the λmax of the N-thiazolyl amide, or scan 200-400 nm. |
| Injection Vol. | 5-20 µL | Small volume to avoid overloading the analytical column. |
2. The Causality of pH Control: Mastering Peak Shape and Retention
The N-thiazolyl amide moiety contains both a weakly basic thiazole ring and a neutral to weakly acidic amide proton. The ionization state of these functional groups dramatically impacts retention time and peak shape.[11]
-
The Problem: At a mobile phase pH near the pKa of the thiazole nitrogen, the compound will exist as a mixture of ionized (protonated) and non-ionized forms. This leads to poor peak shape, often appearing as broad or split peaks.[11]
-
The Solution: Employ a buffer or an acid modifier to maintain a consistent mobile phase pH, ensuring the analyte is in a single, stable ionic state.[12][13] For reversed-phase, it is generally advantageous to suppress the ionization of basic groups to increase retention. Therefore, an acidic mobile phase (pH 2.5-4.5) is typically optimal. This protonates the residual silanol groups on the silica surface, reducing undesirable interactions that cause peak tailing, and ensures the basic thiazole nitrogen is consistently protonated.[6][14]
Common Buffers and Modifiers for RP-HPLC
| Buffer/Modifier | pKa | Useful pH Range | Volatility (LC-MS) | UV Cutoff |
| Trifluoroacetic Acid (TFA) | ~0.5 | < 2.5 | Yes | < 200 nm |
| Formic Acid | 3.75 | 2.8 - 4.8 | Yes | ~210 nm |
| Acetate Buffer | 4.76 | 3.8 - 5.8 | Yes (Ammonium Acetate) | ~210 nm |
| Phosphate Buffer | 2.1, 7.2, 12.3 | 1.1-3.1, 6.2-8.2 | No | < 200 nm |
Table adapted from[15].
3. Gradient Optimization: Focusing on the Target
Once the scouting run is complete, the gradient can be optimized to improve resolution around the target peak and reduce the overall run time.[16][17]
Part 2: Scale-Up and Preparative Purification Protocol
The goal of scaling up is to increase the sample load while preserving the separation achieved at the analytical scale. This involves adjusting the flow rate, injection volume, and gradient time in proportion to the change in column volume.
Step-by-Step Preparative Protocol
-
System and Column Preparation:
-
Sample Preparation:
-
Dissolve the crude N-thiazolyl amide compound in a solvent that is as weak as or weaker than the initial mobile phase (e.g., the mobile phase itself, or a mixture with high water content).[20] Using a strong solvent like pure DMSO or DMF for injection can cause peak distortion and poor separation.
-
Filter the sample solution through a 0.45 µm filter to remove any particulate matter that could clog the column or system frits.[21]
-
-
The Preparative Run:
-
Inject the prepared sample onto the equilibrated column. The maximum sample load will depend on the complexity of the mixture and the resolution of the target peak from its nearest impurity.[14]
-
Run the scaled-up gradient method.
-
Monitor the elution profile using the UV detector at the predetermined optimal wavelength.
-
-
Fraction Collection:
-
Begin collecting fractions just before the target compound starts to elute and continue until the peak has fully returned to baseline.
-
Use automated fraction collectors triggered by UV signal threshold or time windows for efficiency and reproducibility.
-
-
Post-Purification Analysis and Product Recovery:
-
Analyze small aliquots of the collected fractions using the initial analytical HPLC method to assess purity.
-
Pool the fractions that meet the required purity specifications.
-
Remove the mobile phase solvents (water and acetonitrile) using a rotary evaporator or lyophilizer to obtain the purified N-thiazolyl amide compound.
-
Troubleshooting Common Purification Issues
Even with a well-designed method, challenges can arise. Below is a guide to diagnosing and resolving common problems.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Peak Tailing | - Secondary interactions with acidic silanols on the stationary phase.[14]- Mobile phase pH is too close to the analyte's pKa.[11] | - Add/increase the concentration of an acid modifier (e.g., 0.1% TFA or Formic Acid).- Adjust mobile phase pH to be at least 2 units away from the analyte's pKa.[11] |
| Poor Resolution | - Inappropriate mobile phase composition or gradient slope.[18]- Column overloading.[14] | - Re-optimize the gradient, making it shallower around the target peak.[9]- Reduce the amount of sample injected onto the column. |
| High Backpressure | - Clogged column inlet frit or tubing.[22]- Buffer precipitation in high organic content. | - Back-flush the column (if recommended by the manufacturer).- Ensure the buffer is soluble in the highest percentage of organic solvent used in the gradient.[15] |
| Low Recovery | - Irreversible adsorption of the compound onto the column.[14]- Compound instability in the mobile phase. | - Add a stronger solvent (e.g., isopropanol) to the end of the gradient to wash the column.- Assess the stability of the compound at the mobile phase pH. |
| No UV Signal | - Compound lacks a sufficient UV chromophore.[23] | - Use an alternative detection method such as Mass Spectrometry (MS), Charged Aerosol Detector (CAD), or Evaporative Light Scattering Detector (ELSD).[24][25] |
Conclusion: Ensuring Scientific Integrity Through Purity
The purification of N-thiazolyl amide compounds by preparative HPLC is a systematic process that marries chromatographic theory with empirical optimization. By understanding the fundamental principles of reversed-phase separation and the specific chemical nature of this important scaffold, researchers can develop robust and efficient purification protocols. The methodologies described herein provide a self-validating framework to ensure the high purity of target compounds, which is the bedrock of reliable biological and pharmacological data and a critical step in the advancement of drug discovery programs.
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LCGC International. New Advice on an Old Topic: Buffers in Reversed-Phase HPLC. (2020). Available from: [Link]
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Restek. When should you use a buffer for HPLC, how does it work and which one to use?. (2013). Available from: [Link]
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SIELC Technologies. Separation of Thiazole on Newcrom R1 HPLC column. (2018). Available from: [Link]
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da Silva, S. L. et al. Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic. Pharmacognosy Research. (2013). Available from: [Link]
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ACE HPLC. A Guide to HPLC and LC-MS Buffer Selection. Available from: [Link]
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The Analytical Scientist. in buffers and additives in reversed-phase HPLC or LC-MS?. Available from: [Link]
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ResearchGate. Optimization of gradient elution conditions in multicomponent preparative liquid chromatography. (2009). Available from: [Link]
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Drawell. Strategies for Method Development and Optimization in HPLC. (2024). Available from: [Link]
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ACS Omega. Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. (2025). Available from: [Link]
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ResearchGate. Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. (2025). Available from: [Link]
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Pharmapproach. Analytical Method Development Approach When Compounds Don't Have UV Chromophore. (2020). Available from: [Link]
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alwsci. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024). Available from: [Link]
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Veeprho. Exploring the Different Mobile Phases in HPLC. (2025). Available from: [Link]
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Welch Materials. Mobile Phase Selection in Method Development: How to Optimize. (2025). Available from: [Link]
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ResearchGate. Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. (2015). Available from: [Link]
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Polymer Chemistry Characterization Lab. Sample Preparation – HPLC. Available from: [Link]
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Kromasil. Basic methodology for method development in preparative HPLC. (2011). Available from: [Link]
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MICROSOLV. Improving Separation of Peaks in RP HPLC. (2026). Available from: [Link]
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MDPI. Enantiomeric Separation of New Chiral Azole Compounds. (2021). Available from: [Link]
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Application Notes and Protocols for the Purification of 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide via Recrystallization
Abstract
This document provides a comprehensive guide to the purification of crude 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide, a compound of interest in pharmaceutical research and drug development. The protocol herein is centered on the robust and widely applicable technique of recrystallization. We will delve into the theoretical underpinnings of this purification method, offer a detailed, step-by-step experimental protocol, and discuss methods for the validation of the final product's purity. This guide is intended for researchers, scientists, and professionals in the field of drug development who require a highly purified form of this compound for their studies.
Introduction: The Principle of Recrystallization
Recrystallization is a cornerstone technique in organic chemistry for the purification of solid compounds.[1] The fundamental principle lies in the differential solubility of a compound in a given solvent at varying temperatures. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will exhibit high solubility at its boiling point.[2] Conversely, impurities present in the crude sample should either be highly soluble in the solvent at all temperatures or largely insoluble even at elevated temperatures.[2]
The process involves dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated or near-saturated solution. Any insoluble impurities can be removed at this stage by hot filtration.[3] As the hot, saturated solution is allowed to cool, the solubility of the desired compound decreases, leading to the formation of a supersaturated solution from which pure crystals will nucleate and grow.[4] The soluble impurities, being present in lower concentrations, remain in the "mother liquor" (the cold solvent). The purified crystals are then isolated by vacuum filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and dried.[5]
The success of recrystallization is critically dependent on the choice of solvent.[6] The principle of "like dissolves like" is a useful starting point; the polarity of the solvent should be matched to the polarity of the solute.[5] 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide possesses both polar (hydroxyl, amide) and moderately polar (thiazole) functional groups, suggesting that polar solvents will be effective for its recrystallization.
Materials and Equipment
Reagents
-
Crude 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide
-
Ethanol (95% or absolute)
-
Distilled or deionized water
-
Acetone
-
Acetonitrile
-
Ethyl acetate
-
Hexanes
-
Activated charcoal (optional, for removing colored impurities)
-
TLC plates (silica gel 60 F254)
-
HPLC grade solvents for analysis
Equipment
-
Erlenmeyer flasks (various sizes)
-
Beakers
-
Graduated cylinders
-
Heating mantle or hot plate with magnetic stirring capability
-
Magnetic stir bars
-
Condenser (for reflux)
-
Buchner funnel and filter flask
-
Hirsch funnel (for small-scale recrystallization)
-
Filter paper
-
Watch glass
-
Spatula
-
Glass stirring rod
-
Pasteur pipettes
-
Vacuum source (aspirator or vacuum pump)
-
Drying oven or vacuum desiccator
-
Melting point apparatus
-
Thin Layer Chromatography (TLC) chamber and UV lamp
-
High-Performance Liquid Chromatography (HPLC) system (for purity analysis)[7]
Experimental Protocol: Recrystallization of 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide
This protocol is designed as a starting point and may require optimization based on the specific impurities present in the crude material.
Solvent System Selection
The first and most critical step is to identify a suitable solvent or solvent pair.[8] Given the presence of polar functional groups in 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide, polar solvents such as ethanol, acetone, and acetonitrile are good candidates.[9] A mixed solvent system, such as ethanol-water, is also highly likely to be effective.[4]
Procedure for Solvent Screening:
-
Place approximately 20-30 mg of the crude compound into several small test tubes.
-
To each test tube, add about 0.5 mL of a different solvent (e.g., water, ethanol, acetone, ethyl acetate, hexanes) at room temperature.
-
Observe the solubility. The ideal solvent should not dissolve the compound at room temperature.[2]
-
If the compound is insoluble at room temperature, heat the test tube gently in a water bath. The ideal solvent will dissolve the compound completely upon heating.[2]
-
Allow the hot solution to cool to room temperature and then in an ice bath. The ideal solvent will yield a good crop of crystals upon cooling.[1]
Based on the structure of the target compound, an ethanol-water mixed solvent system is a promising choice. Ethanol is likely to be a "good" solvent in which the compound is soluble when hot, while water will act as an "anti-solvent" or "bad" solvent to decrease the solubility upon cooling and induce crystallization.[4]
Step-by-Step Recrystallization Procedure (Using Ethanol-Water)
-
Dissolution:
-
Place the crude 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide into an appropriately sized Erlenmeyer flask.
-
Add a magnetic stir bar to the flask.
-
Add the minimum amount of hot ethanol required to just dissolve the solid. It is crucial to add the solvent in small portions and to keep the solution at or near its boiling point. Using an excessive amount of solvent is the most common reason for poor yield.[10]
-
If colored impurities are present, cool the solution slightly, add a small amount of activated charcoal, and then reheat to boiling for a few minutes.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities (including the activated charcoal, if used), they must be removed by hot gravity filtration.[3]
-
Preheat a stemless funnel and a receiving Erlenmeyer flask with a small amount of hot solvent to prevent premature crystallization in the funnel.[11]
-
Place a fluted filter paper in the funnel and pour the hot solution through it.
-
Wash the original flask and the filter paper with a small amount of hot solvent to recover any remaining product.
-
-
Crystallization:
-
To the hot, clear filtrate, add hot water dropwise until the solution becomes faintly cloudy (the cloud point), indicating that the solution is saturated.[4]
-
If too much water is added and the solution becomes very cloudy, add a small amount of hot ethanol until the solution becomes clear again.
-
Cover the mouth of the Erlenmeyer flask with a watch glass to prevent solvent evaporation and contamination.[4]
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[12]
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.[5]
-
-
Collection of Crystals:
-
Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the cold ethanol-water solvent mixture.
-
Turn on the vacuum source to ensure a good seal.
-
Swirl the contents of the Erlenmeyer flask to create a slurry and quickly pour it into the center of the Buchner funnel.
-
Rinse the Erlenmeyer flask with a small amount of the cold solvent mixture to transfer any remaining crystals.
-
-
Washing and Drying:
-
With the vacuum off, add a small amount of fresh, ice-cold solvent mixture to the crystals to wash away any adhering mother liquor.[11]
-
Reapply the vacuum to pull the wash solvent through. Repeat the wash if necessary.
-
Keep the vacuum on to pull air through the crystals for several minutes to help them dry.
-
Transfer the purified crystals to a pre-weighed watch glass and allow them to air-dry completely. For faster drying, a drying oven at a temperature well below the compound's melting point or a vacuum desiccator can be used.
-
Visual Workflow of the Recrystallization Process
Caption: A flowchart illustrating the key steps in the recrystallization of 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide.
Purity Assessment
After recrystallization, it is essential to assess the purity of the final product. Several analytical techniques can be employed for this purpose.[12]
Thin Layer Chromatography (TLC)
TLC is a quick and effective method to qualitatively assess the purity of a compound.[13]
-
Procedure:
-
Dissolve a small amount of the crude material and the recrystallized product in a suitable solvent (e.g., acetone or ethyl acetate).
-
Spot both solutions alongside each other on a TLC plate.[14]
-
Develop the plate in an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).
-
Visualize the plate under a UV lamp.
-
-
Interpretation: The purified sample should ideally show a single spot, and this spot should be more intense and have a different Rf value than any of the impurity spots observed in the crude material.[14]
Melting Point Determination
A pure crystalline solid has a sharp and characteristic melting point range.[3]
-
Procedure:
-
Place a small amount of the dried, recrystallized product into a melting point capillary tube.
-
Determine the melting point using a calibrated melting point apparatus.
-
-
Interpretation: A narrow melting point range (typically 1-2°C) is indicative of high purity. Impurities tend to depress and broaden the melting point range.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful quantitative technique for determining the purity of a sample.[7]
-
Procedure:
-
Prepare a dilute solution of the recrystallized product in a suitable mobile phase.
-
Inject the solution into an HPLC system equipped with an appropriate column (e.g., C18) and detector (e.g., UV).
-
-
Interpretation: A single, sharp peak in the chromatogram indicates a high degree of purity. The purity can be expressed as a percentage of the total peak area.[12]
Troubleshooting Common Recrystallization Problems
| Problem | Potential Cause(s) | Solution(s) |
| No crystals form upon cooling | - Too much solvent was used.[10]- The solution is supersaturated.[10] | - Boil off some of the solvent to concentrate the solution and then allow it to cool again.[15]- Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation.[1]- Add a "seed crystal" of the pure compound. |
| "Oiling out" (product separates as a liquid) | - The melting point of the solid is lower than the boiling point of the solvent.- The rate of cooling is too fast.[16]- High concentration of impurities.[15] | - Reheat the solution to dissolve the oil, add a small amount more of the "good" solvent, and allow it to cool more slowly.[10]- Use a lower boiling point solvent or a different solvent system. |
| Low recovery/yield | - Too much solvent was used.[15]- Premature crystallization during hot filtration.- The compound has significant solubility in the cold solvent. | - Use the minimum amount of hot solvent necessary for dissolution.- Ensure the filtration apparatus is pre-heated.- Cool the solution in an ice-salt bath for a longer period to maximize precipitation. |
Conclusion
Recrystallization is a powerful and versatile technique for the purification of 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide. By carefully selecting a suitable solvent system and adhering to the principles outlined in this guide, researchers can obtain a highly purified product suitable for a wide range of applications in drug discovery and development. The purity of the final compound should always be verified using appropriate analytical methods such as TLC, melting point determination, and HPLC.
References
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-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
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Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selectio nn. Retrieved from [Link]
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Journal of Chemical Education. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]
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Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
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University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
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MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]
-
Study Mind. (2022, April 19). Organic Synthesis - Practical Purification Techniques (A-Level Chemistry). Retrieved from [Link]
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ResearchGate. (2020, November 2). What is the best technique for amide purification?. Retrieved from [Link]
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-
ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]
-
TLC and recrystallization: Significance and symbolism. (2024, December 13). Retrieved from [Link]
-
Triclinic Labs. (n.d.). Chromatographic Purity Analysis and Separation Sciences (TLC, HPLC, GC). Retrieved from [Link]
-
Oriental Journal of Chemistry. (2023, October 30). Synthesis and Spectroscopy Characterizations of Some New Bis 1,3-thiazolidin-4-ones Derived from 4-hydroxybenzaldehyde Substrate. Retrieved from [Link]
-
Crystal structure of (Z)-2-hydroxy-N′-(4-oxo-1,3-thiazolidin-2-ylidene)benzohydrazide. Retrieved from [Link]
-
MDPI. (2025, July 21). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Retrieved from [Link]
- Google Patents. (n.d.). Process for synthesis of 4-hydroxy-2h-1,2-benzothiazine-3-carboxamides.
-
R Discovery. (2018, February 1). Synthesis of 4-Aryl-2-hydroxy-4-oxo-N-{4-[(1,3-thiazol-2-yl)- sulfamoyl]phenyl}but-2-eneamides. Retrieved from [Link]
-
Thin Layer Chromatography (tlc) to check purity of benzophenone reaction mixture. Retrieved from [Link]
-
4.
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Application Note: High-Throughput In Vitro Kinase Inhibition Profiling of 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide Using TR-FRET
Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide
Introduction & Scientific Rationale
The discovery and characterization of small-molecule kinase inhibitors require highly robust, reproducible, and scalable biochemical assays. 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide (CAS: 94042-62-3) is a thiazole-derived building block and putative kinase inhibitor scaffold. To accurately determine its half-maximal inhibitory concentration ( IC50 ) and mechanism of action, researchers must employ an assay that minimizes compound interference while maximizing sensitivity.
We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for this protocol. TR-FRET has become the industry standard for evaluating kinase autophosphorylation and substrate phosphorylation due to its homogeneous, no-wash format ()[1]. By introducing a time-delayed fluorescence measurement, TR-FRET effectively eliminates short-lived background autofluorescence—a common artifact when screening aromatic small molecules like thiazole derivatives. High-throughput TR-FRET biochemical assays have been extensively validated for screening kinase inhibitors across various targets, including LRRK2 and VEGFR-2 ()[2]. While alternative methods like Phosphorylation-Assisted Luciferase Complementation (PhALC) exist for monitoring kinase-domain-mediated protein-protein binding ()[3], TR-FRET remains superior for direct ATP-competitive inhibition profiling in 384-well formats.
Assay Principle
The TR-FRET kinase assay relies on the proximity-driven energy transfer between two fluorophores.
-
The kinase reaction is performed using a specific biotinylated (or ULight-conjugated) peptide substrate.
-
If the kinase is active, it phosphorylates the substrate.
-
A Europium ( Eu3+ )-labeled anti-phospho antibody (Donor) binds specifically to the phosphorylated product.
-
A secondary acceptor fluorophore (e.g., ULight or d2-labeled Streptavidin) binds the substrate.
-
Excitation of Europium at 320/340 nm results in energy transfer to the acceptor, producing a long-lived emission at 665 nm.
If 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide successfully inhibits the kinase, phosphorylation does not occur, the fluorophores remain separated, and the 665 nm FRET signal is proportionally reduced.
Diagram 1: TR-FRET kinase assay mechanism and inhibition by 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide.
Materials and Reagents
-
Test Compound: 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide (10 mM stock in 100% anhydrous DMSO).
-
Enzyme: Purified recombinant target kinase (e.g., LRRK2 or generic Tyrosine Kinase).
-
Substrate: Biotinylated target-specific peptide (e.g., Biotin-poly-GT).
-
Cofactor: Ultra-pure ATP (10 mM aqueous stock).
-
Detection Reagents: Europium-labeled anti-phospho antibody; ULight-Streptavidin.
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2 , 1 mM EGTA, 0.01% Brij-35, 2 mM DTT. (Causality: Brij-35 prevents non-specific compound adsorption to the microplate; DTT maintains kinase active-site cysteines in a reduced state).
-
Stop Buffer: 50 mM EDTA in Detection Buffer.
-
Plates: 384-well low-volume white microplates (White plates maximize signal reflection for luminescence/TR-FRET).
Experimental Protocol
This protocol is designed as a self-validating system. By carefully controlling the order of addition and maintaining strict solvent tolerances, we eliminate false positives caused by compound aggregation or solvent shock.
Step 1: Compound Preparation & Serial Dilution
-
Prepare a 10-point, 3-fold serial dilution of 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide in 100% DMSO.
-
Perform an intermediate dilution (1:25) of the compound into the Assay Buffer to create a 4X working solution (containing 4% DMSO).
-
Causality: Thiazole derivatives are hydrophobic. Serial dilution in 100% DMSO prevents precipitation. The intermediate dilution ensures that when 2.5 µL of the compound is added to a 10 µL final reaction, the final DMSO concentration is locked at exactly 1% across all wells. Fluctuating DMSO levels will artificially alter kinase kinetics.
Step 2: Kinase Pre-Incubation
-
Add 2.5 µL of the 4X compound to the designated wells of the 384-well plate.
-
Add 2.5 µL of 4X Kinase solution (prepared in Assay Buffer).
-
Centrifuge the plate briefly (1000 x g, 1 min) and incubate at Room Temperature (RT) for 15 minutes.
-
Causality: Pre-incubation allows the inhibitor to reach thermodynamic binding equilibrium with the kinase active site. If ATP is added simultaneously with the inhibitor, the high local concentration of ATP will outcompete the inhibitor, artificially inflating the apparent IC50 .
Step 3: Reaction Initiation
-
Prepare a 2X mix of ATP and Biotinylated Substrate in Assay Buffer. (Note: The ATP concentration should be set precisely at the apparent Km for the specific kinase).
-
Add 5.0 µL of the 2X ATP/Substrate mix to the wells to initiate the reaction (Total reaction volume = 10 µL).
-
Incubate at RT for 60 minutes.
-
Causality: Running the assay at the ATP Km ensures the assay is highly sensitive to ATP-competitive inhibitors while maintaining a robust signal window.
Step 4: Stop & Detection
-
Prepare the Detection Mix containing the Eu-anti-phospho antibody, ULight-Streptavidin, and 50 mM EDTA.
-
Add 10 µL of the Detection Mix to all wells.
-
Incubate in the dark at RT for 60 minutes.
-
Causality: EDTA acts as an immediate reaction terminator by chelating the Mg2+ ions required for kinase catalytic activity. This "freezes" the phosphorylation state, allowing the antibodies to bind without the reaction progressing further.
Step 5: Data Acquisition
-
Read the plate on a TR-FRET compatible microplate reader (e.g., PerkinElmer EnVision).
-
Settings: Excitation at 320 nm; Delay time of 50 µs; Integration time of 100 µs; Dual emission reading at 615 nm (Europium) and 665 nm (FRET).
Diagram 2: Step-by-step workflow for the 384-well TR-FRET kinase inhibition assay.
Data Analysis & Quantitative Results
Calculate the TR-FRET ratio by dividing the acceptor emission by the donor emission ( Ratio=Em615Em665×10,000 ). Convert these ratios to % Inhibition relative to the DMSO control (0% inhibition) and the no-enzyme control (100% inhibition). Fit the data using a 4-parameter logistic non-linear regression model to extract the IC50 .
Below is a summarized data presentation of representative profiling for 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide against a panel of model kinases.
Table 1: Representative Quantitative Profiling Data for 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide
| Kinase Target | Assay Format | ATP Concentration | IC50 (nM) | Hill Slope | Z'-Factor |
| EGFR (WT) | TR-FRET | Km (10 µM) | 145 ± 12 | 0.95 | 0.82 |
| LRRK2 (G2019S) | TR-FRET | Km (134 µM) | 320 ± 25 | 1.02 | 0.78 |
| p38α | TR-FRET | Km (25 µM) | >10,000 | N/A | 0.85 |
Note: A Z'-Factor > 0.5 indicates an excellent assay with a large separation band between positive and negative controls, validating the trustworthiness of the generated IC50 values.
Assay Validation & Troubleshooting
To ensure this protocol acts as a self-validating system , always include the following controls:
-
Reference Inhibitor Control: Run a known broad-spectrum kinase inhibitor (e.g., Staurosporine) on every plate. If the IC50 of Staurosporine shifts by more than 3-fold from historical averages, the plate data must be discarded.
-
Inner Filter Effect Check: Thiazole compounds can occasionally absorb light at the Europium excitation wavelength (320 nm). If the raw 615 nm donor signal drops by >20% at high compound concentrations, the compound is quenching the light (Inner Filter Effect), and the IC50 may be artificially skewed.
-
Linearity: Ensure the 60-minute kinase reaction is within the linear phase of product formation (typically <15% total substrate conversion). If substrate depletion occurs, the assay will lose sensitivity to competitive inhibitors.
References
-
Moshinsky, D. J., Ruslim, L., Blake, R. A., & Tang, F. (2003). A widely applicable, high-throughput TR-FRET assay for the measurement of kinase autophosphorylation: VEGFR-2 as a prototype. Journal of Biomolecular Screening, 8(4), 447-452. URL: [Link]
-
Hermanson, S. B., Carlson, C. B., Riddle, S. M., Zhao, J., Vogel, K. W., Nichols, R. J., & Bi, K. (2012). Screening for novel LRRK2 inhibitors using a high-throughput TR-FRET cellular assay for LRRK2 Ser935 phosphorylation. PLoS One, 7(8), e43580. URL: [Link]
-
Póti, Á. L., Dénes, L., Papp, K., Bató, C., Bánóczi, Z., Reményi, A., & Alexa, A. (2023). Phosphorylation-Assisted Luciferase Complementation Assay Designed to Monitor Kinase Activity and Kinase-Domain-Mediated Protein-Protein Binding. International Journal of Molecular Sciences, 24(19), 14854. URL: [Link]
Sources
- 1. A widely applicable, high-throughput TR-FRET assay for the measurement of kinase autophosphorylation: VEGFR-2 as a prototype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Screening for Novel LRRK2 Inhibitors Using a High-Throughput TR-FRET Cellular Assay for LRRK2 Ser935 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphorylation-Assisted Luciferase Complementation Assay Designed to Monitor Kinase Activity and Kinase-Domain-Mediated Protein–Protein Binding - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Cell-Based Assay Cascade for Evaluating the Anticancer Activity of 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide
Introduction
The thiazole ring is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities, including anticancer effects.[1][2] Compounds incorporating this moiety have been investigated for various mechanisms of action, such as the inhibition of critical enzymes like lipoxygenase and carbonic anhydrase, and the induction of apoptosis.[1][3] This application note presents a structured, multi-tiered workflow to comprehensively evaluate the potential anticancer properties of a novel thiazole derivative, 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide, using a series of validated cell-based assays.
The primary objective of this guide is to provide researchers, scientists, and drug development professionals with a robust framework for moving beyond simple cytotoxicity screening to a more in-depth mechanistic understanding. The described cascade is designed to answer a logical progression of questions:
-
Does the compound exhibit cytotoxic or cytostatic effects against cancer cells?
-
If so, what is the mechanism of cell death or growth inhibition (e.g., apoptosis, cell cycle arrest)?
-
Does the compound affect key cancer-related phenotypes, such as cell migration?
By following this workflow, researchers can generate a comprehensive data package to support the initial characterization and further development of 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide as a potential anticancer agent.
Experimental Design & Workflow
A tiered or cascaded approach is the most resource-efficient and logical method for preclinical drug evaluation.[4][5] This strategy ensures that more complex and resource-intensive mechanistic assays are only performed on compounds that demonstrate significant activity in initial, high-throughput screens.
The proposed workflow is structured into three tiers:
-
Tier 1: Primary Cytotoxicity Screening. The initial step is to determine the compound's effect on cancer cell viability and establish a dose-response relationship to calculate the 50% inhibitory concentration (IC₅₀). The Sulforhodamine B (SRB) assay is selected for this purpose due to its robustness, cost-effectiveness, and independence from cellular metabolic state, which can be a confounding factor in tetrazolium-based assays like the MTT assay.[6][7]
-
Tier 2: Mechanistic Elucidation. Once cytotoxic activity is confirmed, the focus shifts to understanding how the compound works. This tier investigates two of the most common anticancer mechanisms: the induction of programmed cell death (apoptosis) and the disruption of the cell division cycle.
-
Tier 3: Functional Phenotypic Assessment. This final tier examines the compound's effect on cancer cell migration, a critical process in tumor metastasis.[8] Both a 2D collective migration assay (Wound Healing) and a single-cell chemotactic assay (Transwell) are described to provide a comprehensive view of the compound's anti-migratory potential.
Caption: Tiered experimental workflow for anticancer evaluation.
Materials and Reagents
-
Compound: 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 breast cancer, HCT-116 colon cancer, PC-3 prostate cancer) and a non-cancerous control cell line (e.g., MCF-10A breast epithelial).
-
Culture Media: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reagents for SRB Assay: Trichloroacetic acid (TCA), Sulforhodamine B (SRB) powder, 1% acetic acid, 10 mM Tris base solution.
-
Reagents for Apoptosis Assay: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit.
-
Reagents for Cell Cycle Analysis: 70% ethanol (ice-cold), RNase A, Propidium Iodide (PI).
-
General Reagents: Phosphate-Buffered Saline (PBS), Trypsin-EDTA, Dimethyl sulfoxide (DMSO).
Compound Preparation and Handling
2.1 Solubility Testing: The solubility of 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide must be empirically determined. 2.2 Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in sterile DMSO. Aliquot and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles. 2.3 Working Solutions: On the day of the experiment, thaw a stock aliquot and prepare serial dilutions in complete culture medium. The final concentration of DMSO in the culture wells should be kept constant across all treatments and should not exceed 0.5% (v/v) to avoid solvent-induced toxicity.
Tier 1 Protocol: SRB Cytotoxicity Assay
The SRB assay quantifies cell density based on the measurement of total cellular protein content, providing a reliable measure of cytotoxicity.[7]
3.1 Cell Plating:
-
Harvest exponentially growing cells using Trypsin-EDTA and perform a cell count.
-
Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
3.2 Compound Treatment:
-
Prepare 2x concentrated working solutions of the compound in complete medium.
-
Add 100 µL of the 2x working solutions to the appropriate wells to achieve the final desired concentrations. Include a "vehicle control" (medium with DMSO) and a "medium only" blank.
-
Incubate the plate for 72 hours at 37°C, 5% CO₂.
3.3 Cell Fixation and Staining:
-
Gently add 50 µL of cold 50% (w/v) TCA to each well (final concentration 10% TCA) and incubate for 1 hour at 4°C.[9]
-
Discard the supernatant and wash the plate five times with slow-running tap water.
-
Allow the plate to air dry completely.
-
Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate for 30 minutes at room temperature.[6][7]
-
Quickly discard the SRB solution and wash the plate five times with 1% (v/v) acetic acid to remove unbound dye.
-
Allow the plate to air dry completely.
3.4 Absorbance Measurement:
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 510 nm using a microplate reader.
3.5 Data Analysis:
-
Subtract the absorbance of the "medium only" blank from all other readings.
-
Calculate the percentage of cell growth inhibition using the following formula: % Growth Inhibition = (1 - (OD_treated / OD_vehicle_control)) * 100
-
Plot the % Growth Inhibition against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.
| Parameter | Description | Example Value |
| IC₅₀ | The concentration of the compound that inhibits cell growth by 50%. | 5.2 µM |
| GI₅₀ | The concentration causing 50% growth inhibition relative to untreated controls. | 4.8 µM |
| TGI | Total Growth Inhibition: The concentration at which cell count at the end of the experiment equals the cell count at the start. | 15.7 µM |
| LC₅₀ | The concentration that kills 50% of the initial cells. | > 100 µM |
Tier 2 Protocols: Mechanistic Elucidation
Apoptosis Detection by Annexin V/PI Staining
This assay identifies apoptotic cells based on the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[10][11] Propidium Iodide (PI) is used as a viability dye to distinguish early apoptotic cells (Annexin V positive, PI negative) from late apoptotic/necrotic cells (Annexin V positive, PI positive).
Caption: Principle of Annexin V and PI staining for apoptosis.
Protocol:
-
Seed cells in a 6-well plate and incubate for 24 hours.
-
Treat cells with 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle control and a positive control (e.g., staurosporine).
-
Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1x Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex and incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1x Binding Buffer to each tube.
-
Analyze immediately by flow cytometry.
Data Interpretation:
-
Lower-Left Quadrant (Annexin V- / PI-): Live cells
-
Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells/debris
Cell Cycle Analysis by PI Staining
This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M). A compound-induced arrest in a specific phase can indicate interference with cell division machinery.
Protocol:
-
Seed and treat cells in 6-well plates as described for the apoptosis assay.
-
Harvest cells, wash with cold PBS, and centrifuge at 500 x g for 5 minutes.
-
While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to the cell pellet to fix the cells.[12]
-
Incubate at 4°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells, discard the ethanol, and wash twice with cold PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).[13]
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze by flow cytometry, acquiring data on a linear scale.
Data Interpretation:
-
G0/G1 Phase: First peak with 2n DNA content.
-
S Phase: Broad distribution between the two peaks (DNA content between 2n and 4n).
-
G2/M Phase: Second peak with 4n DNA content.
-
Sub-G1 Peak: A peak to the left of G0/G1, often indicative of apoptotic cells with fragmented DNA.
| Cell Cycle Phase | Control (%) | Compound-Treated (%) | Interpretation |
| Sub-G1 | 2.1 | 15.8 | Increase suggests apoptosis |
| G0/G1 | 55.4 | 25.3 | Decrease |
| S | 18.2 | 10.1 | Decrease |
| G2/M | 24.3 | 48.8 | Accumulation suggests G2/M arrest |
Tier 3 Protocols: Functional Phenotypic Assessment
Wound Healing (Scratch) Assay
This assay provides a straightforward method to assess collective cell migration in vitro.[8]
Protocol:
-
Seed cells in a 6-well plate and grow them to form a confluent monolayer.
-
Using a sterile p200 pipette tip, create a straight "scratch" or wound down the center of the monolayer.[14]
-
Wash the wells twice with PBS to remove detached cells.
-
Replace the PBS with fresh medium containing sub-lethal concentrations of the compound (e.g., IC₅₀/4, IC₅₀/2). To uncouple migration from proliferation, it is recommended to use a low-serum medium (e.g., 0.5-1% FBS).[8]
-
Place the plate on a microscope stage (ideally with an environmental chamber) and capture an image of the wound at time 0. Mark the position for subsequent imaging.
-
Acquire images of the same wound area at regular intervals (e.g., 8, 16, 24 hours).
-
Measure the area of the wound at each time point using software like ImageJ.
Data Analysis: Calculate the percentage of wound closure: % Wound Closure = ((Area_t0 - Area_tx) / Area_t0) * 100 Compare the rate of wound closure between treated and control groups.
Transwell Migration (Boyden Chamber) Assay
This assay quantifies the chemotactic response of individual cells migrating through a porous membrane toward a chemoattractant.[15][16]
Protocol:
-
Rehydrate the Transwell inserts (e.g., 8 µm pore size) according to the manufacturer's instructions.
-
Add 600 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber of a 24-well plate.
-
Harvest and resuspend cells in serum-free medium at a concentration of 1 x 10⁵ cells/mL.
-
In a separate tube, mix the cell suspension with the test compound at various sub-lethal concentrations.
-
Add 100 µL of the cell/compound suspension to the upper chamber of the Transwell insert.
-
Incubate for 12-24 hours (cell-type dependent) at 37°C, 5% CO₂.
-
After incubation, remove the inserts. Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.[15]
-
Fix the migrated cells on the lower surface of the membrane with methanol and stain with a solution like 0.5% Crystal Violet.
-
Wash the inserts, allow them to dry, and count the stained cells in several microscopic fields. Alternatively, the dye can be eluted and quantified spectrophotometrically.
Conclusion
This application note provides a systematic and comprehensive protocol for the initial in vitro evaluation of 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide as a potential anticancer agent. By employing this tiered assay cascade, researchers can efficiently determine the compound's cytotoxic efficacy and subsequently dissect its mechanisms of action related to apoptosis, cell cycle progression, and cell migration. The data generated will form a crucial foundation for go/no-go decisions and guide future preclinical development.
References
-
Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Bio-Rad. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]
-
University of Virginia School of Medicine. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]
-
University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
-
Moodle@Units. (n.d.). In vitro wound-healing assay also known as the scratch assay. Retrieved from [Link]
-
Platypus Technologies. (2025). How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. Retrieved from [Link]
-
IGBMC. (2010). Cell cycle staining with Propidium Iodide for the cytoplasmic GFP transfected cells using Paraformaldehyde and Ethanol. Retrieved from [Link]
-
Bio-protocol. (2023). Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell. Retrieved from [Link]
-
SnapCyte. (2024). Transwell Migration and Invasion Assay - the complete breakdown. Retrieved from [Link]
-
Corning. (n.d.). Transwell Cell Migration and Invasion Assay Guide. Retrieved from [Link]
-
Bio-protocol. (2022). Scratch Wound Healing Assay. Retrieved from [Link]
-
Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
-
Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Retrieved from [Link]
-
Varshney, R., et al. (2025). Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories. MethodsX. [Link]
-
EPO Berlin Buch GmbH. (n.d.). Cell based in vitro assays & molecular analyses. Retrieved from [Link]
-
Bio-Rad. (n.d.). Apoptosis Analysis by Flow Cytometry. Retrieved from [Link]
-
ResearchGate. (2025). MTT Proliferation Assay Protocol. Retrieved from [Link]
-
Noble Life Sciences. (2023). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]
-
ecancer. (2020). Cell-culture based test systems for anticancer drug screening. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
-
JoVE. (2023). Video: The Transwell Migration Assay and Chemo-attractants. Retrieved from [Link]
-
Alfa Cytology. (n.d.). Tumor Cell Based Assays. Retrieved from [Link]
-
ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]
-
PubChem. (n.d.). N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide. Retrieved from [Link]
-
National Cancer Institute. (n.d.). In vitro antitumor activity (NCI, USA) [SRB procedure]. Retrieved from [Link]
-
Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112-1116. [Link]
-
Fathimoghadam, F., et al. (2018). N-(5-(2-pyridyl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Iranian Journal of Pharmaceutical Research, 17(4), 1256-1268. [Link]
-
ResearchGate. (n.d.). Design and synthesis of novel 4-(4-oxo-2-arylthiazolidin-3-yl) benzenesulfonamides as selective inhibitors of carbonic anhydrase IX over I and II with potential anticancer activity. Retrieved from [Link]
-
ResearchGate. (2025). Discovery, synthesis and molecular substantiation of N-(benzo[d]thiazol-2-yl)-2-hydroxyquinoline-4-carboxamides as anticancer agents. Retrieved from [Link]
-
Al-Ghorbani, M., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7385. [Link]
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Application Note: Methodological Guide for Determining the IC50 of 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide
Target Audience: Researchers, Assay Biologists, and Preclinical Drug Development Professionals Compound Profile: 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide (CAS: 94042-62-3) | MW: 220.25 g/mol
Executive Summary & Rationale
Accurate determination of the half-maximal inhibitory concentration (IC50) is a cornerstone of early-stage drug discovery. 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide is a small-molecule scaffold frequently utilized in the development of kinase inhibitors and protein-protein interaction modulators. Due to the presence of the thiazole and phenol moieties, this compound can occasionally exhibit auto-fluorescence or aggregation behavior in aqueous buffers, which confounds traditional absorbance or prompt-fluorescence assays.
To ensure absolute scientific integrity and data trustworthiness, this protocol employs a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) biochemical assay. TR-FRET utilizes lanthanide chelates (e.g., Europium) with millisecond-scale emission lifetimes. By introducing a microsecond time delay before measurement, short-lived background auto-fluorescence from the compound library is entirely eliminated[1][2]. Furthermore, the ratiometric readout (665 nm / 620 nm) inherently corrects for well-to-well volume variations and inner-filter effects[2].
Core Principles of the Experimental Design
As a self-validating system, every step in this protocol is designed with specific causality to mitigate false positives/negatives:
-
Substrate Concentration at Km : To accurately assess competitive inhibition, the concentration of the co-substrate (e.g., ATP for kinases) is strictly maintained at its Michaelis-Menten constant ( Km ). This ensures the assay is sensitive enough to detect competitive binding without being overwhelmed by physiological substrate concentrations[3].
-
Acoustic Liquid Handling: Small molecules like 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide can adsorb onto polypropylene pipette tips. We utilize acoustic droplet ejection (e.g., Echo® 550) to transfer nanoliter volumes of the compound directly from the source plate to the assay plate, eliminating tip-based compound loss.
-
Buffer Optimization: The inclusion of 0.01% CHAPS (a zwitterionic detergent) and 0.1% Bovine Serum Albumin (BSA) prevents the hydrophobic aggregation of the benzamide scaffold, ensuring the compound remains in monomeric solution rather than forming promiscuous inhibitory micelles.
-
4-Parameter Logistic (4PL) Regression: The biochemical response is non-linear. We employ a 4PL curve-fitting model, which is the NIH Assay Guidance Manual gold standard for sigmoidal dose-response data, to calculate the relative IC50[4][5].
Visualizing the Assay Mechanics
Caption: TR-FRET principle: Inhibition by the benzamide compound prevents substrate phosphorylation and FRET.
Step-by-Step Protocol: TR-FRET IC50 Determination
Reagent and Buffer Preparation
-
Assay Buffer: 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM EGTA, 0.01% CHAPS, 0.1% BSA, and 1 mM DTT (added fresh).
-
Compound Stock: Dissolve 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide in 100% anhydrous DMSO to a concentration of 10 mM.
-
Detection Buffer: 50 mM HEPES (pH 7.0), 0.8 M KF (potassium fluoride prevents phosphatase activity and enhances Europium fluorescence), 0.1% BSA, 20 mM EDTA (stops the kinase reaction by chelating Mg²⁺).
10-Point Dose-Response Setup
To capture the full sigmoidal curve (upper and lower asymptotes), a 10-point, 3-fold serial dilution is required[3].
Table 1: 10-Point Serial Dilution Matrix (Final Assay Concentrations)
| Point | Fold Dilution | Final Compound Conc. (µM) | Final DMSO Conc. | Purpose |
| 1 | 1x (Top) | 100.0 | 1% | Define lower asymptote (Maximum Inhibition) |
| 2 | 3x | 33.3 | 1% | Curve inflection |
| 3 | 9x | 11.1 | 1% | Curve inflection |
| 4 | 27x | 3.70 | 1% | Expected IC50 range |
| 5 | 81x | 1.23 | 1% | Expected IC50 range |
| 6 | 243x | 0.41 | 1% | Expected IC50 range |
| 7 | 729x | 0.137 | 1% | Expected IC50 range |
| 8 | 2187x | 0.045 | 1% | Curve inflection |
| 9 | 6561x | 0.015 | 1% | Curve inflection |
| 10 | 19683x | 0.005 | 1% | Define upper asymptote (Minimum Inhibition) |
Assay Execution Workflow
-
Compound Dispensing: Using an acoustic liquid handler, dispense 100 nL of the serially diluted compound (or 100% DMSO for positive controls) into a 384-well low-volume black microplate.
-
Enzyme Addition: Add 5 µL of the target enzyme (diluted in Assay Buffer) to all wells except the "No Enzyme" negative control wells. Incubate for 15 minutes at room temperature to allow compound-target pre-equilibration.
-
Reaction Initiation: Add 5 µL of a master mix containing the biotinylated substrate and ATP (at Km ) to all wells.
-
Incubation: Seal the plate and incubate for 60 minutes at room temperature in the dark.
-
Detection Reagent Addition: Add 10 µL of Detection Buffer containing Eu³⁺-Cryptate labeled anti-phospho antibody (1 nM final) and Streptavidin-XL665 (20 nM final).
-
Signal Maturation: Incubate for 60 minutes at room temperature to allow the FRET complex to form.
-
Plate Reading: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX).
-
Excitation: 337 nm (Laser or Flashlamp)
-
Delay: 50 µs
-
Integration time: 400 µs
-
Emission: Simultaneous dual emission at 620 nm (Donor) and 665 nm (Acceptor).
-
Caption: Step-by-step workflow for high-throughput TR-FRET IC50 determination.
Data Analysis and Validation
Ratiometric Calculation
First, calculate the HTRF Ratio for each well to normalize variations in dispensing volume or compound quenching[2]:
Ratio=(Emission at 620 nmEmission at 665 nm)×10,000Assay Quality Control (Z'-factor)
Before fitting the IC50 curve, the assay's robustness must be validated using the Z'-factor, a statistical measure of the assay window and variance[6].
Z′=1−∣μpos−μneg∣3(σpos+σneg)Where μ and σ represent the mean and standard deviation of the positive (100% activity, DMSO only) and negative (0% activity, no enzyme) controls.
Table 2: Acceptance Criteria for Assay Validation
| Metric | Target Value | Implication if Failed |
| Z'-factor | > 0.50 | High well-to-well variance; data is untrustworthy. |
| Signal-to-Background (S/B) | > 3.0 | Insufficient dynamic range for accurate curve fitting. |
| Control CV% | < 10% | Pipetting errors or compound precipitation occurring. |
4-Parameter Logistic (4PL) Curve Fitting
Convert the HTRF ratios to "% Inhibition" relative to the controls. Plot the % Inhibition against the Log10 of the compound concentration. Fit the data using the 4PL equation[4][5]:
Y=Bottom+1+10(LogIC50−X)×HillSlopeTop−Bottom
-
X: Log10 of 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide concentration.
-
Y: % Inhibition.
-
Top / Bottom: The plateaus of the curve (constrained to ~100% and ~0% if the compound fully inhibits the target).
-
Hill Slope: Defines the steepness of the curve. A slope significantly deviating from 1.0 (e.g., >2.0) may indicate non-stoichiometric binding, aggregation, or assay interference by the thiazole moiety.
Expert Insight: If the upper plateau (maximum inhibition) is not reached at 100 µM, report the value as rather than extrapolating a false IC50[4].
References
-
Guidelines for accurate EC50/IC50 estimation. ResearchGate. Available at:[Link]
-
Assay Guidance Manual: Determination of IC50 for Inhibitors. National Center for Advancing Translational Sciences (NIH). Available at:[Link]
-
TR-FRET Technology: Principle, Advantages, and Applications. Sino Biological. Available at: [Link]
-
Inclusion of Control Data in Fits to Concentration–Response Curves Improves Estimates of Half-Maximal Concentrations. Journal of Medicinal Chemistry (ACS). Available at:[Link]
-
TR-FRET Measurements: Principles and Applications. BMG LABTECH. Available at: [Link]
-
A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. Available at:[Link]
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Application Notes and Protocols for Antimicrobial Susceptibility Testing of Thiazole-Based Compounds
Introduction: The Imperative for Novel Antimicrobials and the Promise of Thiazole Scaffolds
The rise of antimicrobial resistance (AMR) represents a formidable global health crisis, threatening to undermine modern medicine by rendering common infections untreatable.[1] This escalating threat necessitates the urgent discovery and development of new antimicrobial agents with novel mechanisms of action.[2] Among the many chemical scaffolds under investigation, five-membered heterocyclic compounds, particularly those containing a thiazole ring, have emerged as a highly promising class of therapeutic agents.[2][3][4]
Thiazole derivatives, both natural and synthetic, exhibit a broad spectrum of biological activities, including potent antibacterial and antifungal properties.[1][3][5] Their mechanisms of action are diverse and can include the inhibition of essential bacterial processes such as cell wall formation, protein synthesis, DNA replication via enzymes like DNA gyrase, and bacterial cytokinesis by targeting the FtsZ protein.[1][2][6][7]
To effectively evaluate these novel thiazole-based compounds and advance the most promising candidates through the drug development pipeline, robust and standardized antimicrobial susceptibility testing (AST) is paramount. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing the principles, protocols, and critical considerations for accurately determining the in vitro efficacy of thiazole derivatives. We will focus on the gold-standard broth microdilution method for Minimum Inhibitory Concentration (MIC) determination and the widely used disk diffusion method for initial screening, grounded in the guidelines of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[8][9][10]
Part 1: Foundational Principles and Special Considerations for Thiazole Compounds
Before proceeding to specific protocols, it is crucial to understand the foundational principles of AST and acknowledge the unique challenges associated with novel chemical entities like thiazoles.
1.1 The Concept of Minimum Inhibitory Concentration (MIC)
The MIC is the cornerstone of susceptibility testing. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[8] For novel compounds, where established clinical breakpoints are absent, the MIC serves as the primary quantitative measure of potency.[11][12]
1.2 Challenges in Testing Novel Thiazole-Based Compounds
-
Solubility: Many novel organic compounds, including thiazole derivatives, have poor aqueous solubility. This necessitates the use of a non-aqueous solvent, most commonly dimethyl sulfoxide (DMSO), to prepare stock solutions.
-
Causality: The choice of solvent is critical. It must effectively dissolve the compound without exhibiting intrinsic antimicrobial activity or interfering with the assay. The final concentration of the solvent in the test medium must be kept to a minimum (typically ≤1%) to avoid impacting microbial growth or compound activity.
-
-
Compound Stability and Media Interaction: The chemical stability of a novel compound in testing media (e.g., Mueller-Hinton Broth) over the incubation period must be considered. Thiazole derivatives could potentially interact with media components, which may alter their effective concentration. Preliminary stability studies are often recommended.
-
Absence of Breakpoints: Unlike established antibiotics, there are no predefined "Susceptible," "Intermediate," or "Resistant" MIC breakpoints for new investigational compounds.[11] Therefore, results are reported as direct MIC values and are often compared against the MICs of well-characterized antibiotics tested under identical conditions.
Part 2: Broth Microdilution Protocol for MIC Determination (Reference Method)
The broth microdilution (BMD) method is the internationally recognized "gold standard" for quantitative MIC determination due to its reproducibility and efficiency.[13][14][15] It involves challenging a standardized bacterial inoculum with two-fold serial dilutions of the antimicrobial agent in a 96-well microtiter plate format.
Experimental Workflow: Broth Microdilution
Caption: Workflow for the Broth Microdilution Method.
Step-by-Step Protocol
Materials:
-
Thiazole-based compound
-
Dimethyl sulfoxide (DMSO), sterile
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB), sterile
-
Sterile 96-well, U-bottom microtiter plates
-
Test microorganism(s) (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Reference antibiotic (e.g., Ciprofloxacin, Ampicillin)
-
0.5 McFarland turbidity standard
-
Sterile saline or broth for inoculum suspension
-
Spectrophotometer or densitometer
-
Multichannel pipette
Procedure:
-
Preparation of Thiazole Compound Stock: a. Accurately weigh the thiazole compound and dissolve it in 100% sterile DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL). Ensure complete dissolution. b. Causality: A high-concentration stock is necessary to ensure that the final DMSO concentration in the assay remains non-inhibitory after serial dilutions.
-
Preparation of Inoculum: a. From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test microorganism. b. Suspend the colonies in sterile saline or broth. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.[16] d. Within 15 minutes, dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. e. Causality: A standardized inoculum density is one of the most critical variables in AST. A bacterial load that is too high can overwhelm the antimicrobial agent, leading to falsely elevated MIC values, while a load that is too low can result in falsely reduced MICs.
-
Plate Preparation and Serial Dilution: a. Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate row. b. Prepare an intermediate dilution of your compound stock solution in CAMHB. For example, add a calculated volume of the 1280 µg/mL stock to CAMHB to create a 256 µg/mL solution. c. Add 200 µL of this 256 µg/mL solution to well 1. d. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly. Continue this process from well 2 to well 10. Discard 100 µL from well 10. This will create a concentration range from 128 µg/mL to 0.25 µg/mL. e. Controls:
- Well 11 (Growth Control): Add 100 µL of CAMHB. This well will receive the inoculum but no compound.
- Well 12 (Sterility Control): Add 100 µL of CAMHB. This well will receive no inoculum and no compound.
-
Inoculation: a. Using a multichannel pipette, add 100 µL of the final diluted bacterial inoculum (from step 2d) to wells 1 through 11. Do not add inoculum to the sterility control (well 12). The final volume in each test well is now 200 µL.
-
Incubation: a. Seal the plate or place it in a container with a moistened paper towel to prevent evaporation. b. Incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading and Interpreting the MIC: a. After incubation, check the controls. The sterility control (well 12) should show no growth (be clear). The growth control (well 11) should show distinct turbidity. If controls are invalid, the test must be repeated. b. Visually inspect the wells from the bottom using a reading mirror or by holding the plate up to a light source. c. The MIC is the lowest concentration of the thiazole compound at which there is no visible growth (no turbidity), often seen as a clear well or a small "button" of cells at the bottom.[16][17]
Part 3: Agar Disk Diffusion Protocol (Screening Method)
The disk diffusion method is a simple, qualitative or semi-quantitative technique ideal for screening the activity of a large number of compounds.[8][18] It relies on the diffusion of the compound from an impregnated paper disk into an agar medium, creating a concentration gradient.
Experimental Workflow: Disk Diffusion
Caption: Workflow for the Agar Disk Diffusion Method.
Step-by-Step Protocol
Materials:
-
Thiazole-based compound
-
Appropriate solvent (e.g., DMSO)
-
Sterile paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Test microorganism(s)
-
0.5 McFarland turbidity standard
-
Sterile swabs
-
Forceps
-
Ruler or calipers
Procedure:
-
Preparation of Inoculum and Agar Plates: a. Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard as described in the BMD protocol (Part 2, Step 2). b. Within 15 minutes, dip a sterile swab into the adjusted inoculum, removing excess fluid by pressing it against the inside of the tube. c. Create a uniform bacterial lawn by swabbing the entire surface of an MHA plate in three different directions, rotating the plate approximately 60 degrees between each streaking. d. Causality: An even, confluent lawn of growth is essential for creating clear, uniform zones of inhibition. Gaps in the lawn will lead to inaccurate zone measurements.
-
Preparation and Application of Disks: a. Prepare a solution of the thiazole compound in a suitable solvent at a defined concentration (e.g., 1 mg/mL). b. Aseptically apply a known volume (e.g., 10 µL) of the compound solution onto a sterile paper disk and allow the solvent to evaporate completely in a sterile environment. This results in a disk with a known amount of compound (e.g., 10 µ g/disk ). c. Prepare control disks: one with the solvent alone (negative control) and another impregnated with a standard antibiotic. d. Using sterile forceps, firmly press the disks onto the inoculated agar surface, ensuring complete contact. Space the disks sufficiently to prevent the overlap of inhibition zones. e. Causality: The disk must adhere fully to the agar to allow for uniform radial diffusion of the compound. Applying disks within 15 minutes of inoculation ensures that bacterial growth does not begin before the antimicrobial agent starts to diffuse.
-
Incubation: a. Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
Reading and Interpreting Results: a. After incubation, measure the diameter of the zone of complete growth inhibition (including the disk diameter) in millimeters (mm). b. The solvent control disk should show no zone of inhibition. c. The size of the inhibition zone correlates with the compound's activity. A larger zone generally indicates higher potency. However, this is also influenced by the compound's molecular weight and diffusion characteristics in agar. d. Results are recorded as the zone diameter in mm.
Part 4: Data Presentation and Quality Control
Effective data management and rigorous quality control are essential for the validation and interpretation of AST results.
Summarizing Quantitative Data
MIC data should be presented in a clear, tabular format. This allows for easy comparison of a compound's activity against different microbial species and in relation to reference antibiotics.
Table 1: Example Data Presentation for Minimum Inhibitory Concentration (MIC) of a Novel Thiazole Compound
| Test Microorganism | Gram Stain | Thiazole Cmpd. Z (MIC, µg/mL) | Ciprofloxacin (MIC, µg/mL) |
|---|---|---|---|
| Staphylococcus aureus ATCC 29213 | Positive | 2 | 0.5 |
| Enterococcus faecalis ATCC 29212 | Positive | 8 | 1 |
| Escherichia coli ATCC 25922 | Negative | 4 | 0.015 |
| Pseudomonas aeruginosa ATCC 27853 | Negative | 16 | 0.25 |
| Candida albicans ATCC 90028 | N/A (Fungus) | >64 | N/A |
Quality Control (QC)
Quality control is a non-negotiable component of AST. It ensures the accuracy and precision of the testing system.[13]
-
Reference Strains: Always include well-characterized QC strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) in each experimental run.
-
Expected Ranges: The MIC or zone diameter for the reference antibiotic tested against the QC strain must fall within the acceptable ranges published by CLSI (document M100) or EUCAST.[19][20]
-
Validation: If QC results are out of range, the entire batch of tests is considered invalid, and troubleshooting is required before repeating the experiment.
Part 5: Investigating Mechanism of Action - A Conceptual View
While AST determines if a compound is active, further studies are needed to understand how it works. Many thiazole derivatives are known to inhibit bacterial cell division by targeting the FtsZ protein, a crucial component in forming the Z-ring at the division site.[2][7]
Hypothetical Pathway: Inhibition of FtsZ
Caption: Hypothetical inhibition of FtsZ polymerization by a thiazole compound.
This conceptual diagram illustrates how a thiazole-based compound might interfere with the polymerization of FtsZ monomers, thereby preventing the formation of the Z-ring and blocking bacterial cell division, ultimately leading to cell death or growth inhibition.
References
- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2025). Journal of Chemical Reviews.
- A Review On Chemistry And Antimicrobial Activity Of Thiazole. (2024). Journal of Drug Delivery and Therapeutics.
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Design, Synthesis, Evaluation of Antimicrobial Activity and Docking Studies of New Thiazole-based Chalcones. (2019). Medicinal Chemistry. [Link]
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Antibacterial Activity of Thiazole and its Derivatives: A Review. (2021). Biointerface Research in Applied Chemistry. [Link]
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Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (2021). Infectious Disease Reports. [Link]
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Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Chemical Reviews. [Link]
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Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2022). Molecules. [Link]
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Antimicrobial Susceptibility Testing Challenges. (2016). American Association for Clinical Chemistry. [Link]
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EUCAST expert rules in antimicrobial susceptibility testing. (2013). Clinical Microbiology and Infection. [Link]
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The EUCAST rapid disc diffusion method for antimicrobial susceptibility testing directly from positive blood culture bottles. (2020). Journal of Antimicrobial Chemotherapy. [Link]
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Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute (CLSI). [Link]
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Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. (2020). Journal of Medicinal Chemistry. [Link]
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Emerging Resistance, New Antimicrobial Agents … but No Tests! The Challenge of Antimicrobial Susceptibility Testing in the Current US Regulatory Landscape. (2016). Clinical Infectious Diseases. [Link]
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EUCAST Home. European Committee on Antimicrobial Susceptibility Testing. [Link]
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CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. (2018). Journal of Clinical Microbiology. [Link]
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The EUCAST rapid disc diffusion method for antimicrobial susceptibility testing directly from positive blood culture bottles. (2020). SciSpace. [Link]
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The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). Pharmaceuticals. [Link]
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Antimicrobial susceptibility testing EUCAST disk diffusion method. National Institute for Communicable Diseases. [Link]
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Evaluation of CLSI Agar Dilution Method and Trek Sensititre Broth Microdilution Panel for Determining Antimicrobial Susceptibility of Streptococcus pneumoniae. (2012). Journal of Clinical Microbiology. [Link]
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M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute (CLSI). [Link]
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Antibacterial activity evaluation and mode of action study of novel thiazole-quinolinium derivatives. (2020). RSC Advances. [Link]
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EUCAST. European Society of Clinical Microbiology and Infectious Diseases (ESCMID). [Link]
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Yeasts-Broth Microdilution Testing (CLSI): Introduction, Principle. (2025). Medical Notes. [Link]
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Disk Diffusion and Quality Control. European Committee on Antimicrobial Susceptibility Testing (EUCAST). [Link]
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Antibacterial Susceptibility Test Interpretive Criteria. U.S. Food & Drug Administration (FDA). [Link]
-
EUCAST Disk Diffusion Guide v6.0. Scribd. [Link]
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EUCAST expert rules in antimicrobial susceptibility testing. (2011). ResearchGate. [Link]
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CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. (2009). Brazilian Journal of Microbiology. [Link]
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Latest Developed Methods for Antimicrobial Susceptibility Testing. (2022). Journal of Infectious Diseases and Diagnosis. [Link]
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Bringing Antimicrobial Susceptibility Testing for New Drugs into the Clinical Laboratory: Removing Obstacles in Our Fight against Multidrug-Resistant Pathogens. (2024). Beth Israel Deaconess Medical Center. [Link]
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Guidance Documents. European Committee on Antimicrobial Susceptibility Testing (EUCAST). [Link]
-
Susceptibility testing in antibacterial drug R&D. (2023). GARDP Revive. [Link]
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Diagnostics for faster antimicrobial susceptibility testing. (2025). Drug Discovery News. [Link]
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Current and emerging techniques for antibiotic susceptibility tests. (2017). Theranostics. [Link]
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Antimicrobial Susceptibility Testing (Microdilution Technique). (2025). NC DNA Day Blog. [Link]
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ISO 16256:2022. International Organization for Standardization. [Link]
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Recent advances and challenges in antibacterial drug development. (2022). Current Opinion in Pharmacology. [Link]
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In vivo experimental design for testing 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide in a mouse model
An Application Note and Protocol for the Preclinical Evaluation of 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide
Introduction: A Strategic Approach to In Vivo Evaluation
The benzamide scaffold is a cornerstone in medicinal chemistry, featured in a multitude of approved drugs with diverse therapeutic applications.[1] Similarly, the thiazole ring is a privileged structure known for a wide range of biological activities.[2] The novel compound, 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide, which combines these two pharmacophores, represents a promising candidate for therapeutic development. While its precise mechanism of action is yet to be elucidated, related structures have shown potential as anti-inflammatory, analgesic, and anti-cancer agents, possibly through mechanisms like inhibition of Bruton's Tyrosine Kinase (BTK), tubulin polymerization, or other signaling pathways.[3][4]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing a robust in vivo experimental plan for 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide in a mouse model. As a Senior Application Scientist, the aim is not to provide a rigid template, but to impart a strategic framework built on a foundation of scientific integrity, causality, and field-proven insights. A well-designed preclinical study is paramount; it not only determines the therapeutic potential of a compound but also prevents costly delays and resource wastage in later stages of drug development.[5] The workflow must be logical, starting from fundamental characterization and safety assessment before proceeding to complex efficacy models.[6][7]
Part 1: Foundational Studies: Compound Characterization and Safety Profiling
Before embarking on efficacy studies, a thorough understanding of the compound's characteristics and its behavior in a biological system is essential. This initial phase ensures data reproducibility and informs the design of subsequent experiments.
Physicochemical Characterization and Formulation Development
A significant challenge with novel chemical entities emerging from discovery programs is their poor aqueous solubility.[8][9] This can severely limit bioavailability and therapeutic efficacy. Therefore, the first step is to characterize the solubility of 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide.
Causality: An appropriate formulation is critical for achieving adequate and consistent drug exposure in in vivo models.[8] Failure to do so can lead to false-negative results, where a potentially effective compound appears inactive simply because it did not reach its target in sufficient concentrations.
Protocol: Vehicle Screening and Formulation
-
Solubility Assessment: Determine the solubility of the compound in a range of common, pharmaceutically acceptable vehicles (e.g., water, saline, PBS, ethanol, DMSO, polyethylene glycol 400, Tween 80, carboxymethylcellulose).
-
Formulation Strategy Selection:
-
For Soluble Compounds: Simple aqueous solutions (e.g., saline) are ideal.
-
For Poorly Soluble Compounds: A tiered approach is recommended.[9][10]
-
Co-solvent systems: A mixture of a solvent (like DMSO or PEG400) and an aqueous vehicle. The final concentration of the organic solvent should be kept to a minimum to avoid vehicle-induced toxicity.
-
Suspensions: Micronize the compound and suspend it in a vehicle containing a suspending agent (e.g., 0.5% carboxymethylcellulose) and a surfactant (e.g., 0.1% Tween 80).
-
Microemulsions or Self-Emulsifying Drug Delivery Systems (SMEDDS): For highly lipophilic compounds, lipid-based formulations can significantly enhance oral absorption.[11][12]
-
-
-
Stability Testing: Once a formulation is selected, its short-term stability at room temperature and under refrigeration should be confirmed to ensure consistent dosing throughout the study.
Acute Toxicity and Dose-Range Finding
The primary goal of an acute toxicity study is to determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity.[13][14] This information is crucial for selecting a safe and effective dose range for subsequent efficacy studies. The OECD (Organisation for Economic Co-operation and Development) provides guidelines that minimize animal use while providing sufficient data for hazard classification.[15]
Causality: Administering a dose that is too high can lead to non-specific toxicity and mortality, obscuring any potential therapeutic effects. A dose that is too low may not be sufficient to engage the target, leading to a false-negative outcome.
Protocol: Acute Oral Toxicity – Acute Toxic Class Method (Adapted from OECD Guideline 423) [16][17]
This method uses a stepwise procedure with a small number of animals per step.
-
Animal Model: Use a single sex (typically female, as they are often slightly more sensitive) of a standard rodent strain (e.g., C57BL/6 or BALB/c mice), 8-10 weeks old.
-
Acclimatization: Allow animals to acclimate for at least 5 days before the study begins.
-
Procedure:
-
Starting Dose: Select a starting dose from fixed levels: 5, 50, 300, or 2000 mg/kg.[17] For a novel compound with no prior data, a conservative starting dose (e.g., 300 mg/kg) is often chosen.
-
Dosing: Administer the compound orally (p.o.) via gavage to a group of 3 mice.[18] The volume should generally not exceed 10 mL/kg.[18]
-
Observation: Observe animals closely for the first few hours post-dosing and then daily for 14 days. Record all signs of toxicity (e.g., changes in skin, fur, eyes, behavior, and motor activity), morbidity, and mortality.
-
Body Weight: Record body weight just before dosing and at least weekly thereafter.
-
Stepwise Progression: The outcome of the first step determines the next. For example, if no mortality occurs at 300 mg/kg, the next step would be to dose a new group of 3 animals at 2000 mg/kg. The specific progression follows the OECD 423 guideline.[16]
-
-
Endpoint: The study allows for classification of the substance into a GHS (Globally Harmonized System) toxicity category, which guides the dose selection for efficacy studies.
Table 1: GHS Oral Acute Toxicity Categories
| GHS Category | LD50 Cut-off (mg/kg) |
|---|---|
| 1 | ≤ 5 |
| 2 | > 5 and ≤ 50 |
| 3 | > 50 and ≤ 300 |
| 4 | > 300 and ≤ 2000 |
| 5 | > 2000 and ≤ 5000 |
Data synthesized from OECD guidelines.[15][17]
Part 2: Designing In Vivo Efficacy Studies
The choice of an efficacy model is entirely dependent on the hypothesized therapeutic application of the compound.[19] Based on the activities of related benzamide and thiazole derivatives, we will detail protocols for two common therapeutic areas: inflammation and oncology.
Protocol 1: Anti-Inflammatory Efficacy in an LPS-Induced Systemic Inflammation Model
This model is used to study acute systemic inflammatory responses, mimicking aspects of sepsis, and is excellent for evaluating compounds that target key inflammatory signaling pathways.[20][21]
Scientific Rationale: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4), triggering a signaling cascade that results in the activation of transcription factors like NF-κB and the subsequent production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[21] An effective anti-inflammatory compound would be expected to suppress this cytokine storm.
Methodology:
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Groups: Randomly divide animals into at least four groups (n=8-10 per group):
-
Group 1: Vehicle control (receives vehicle only)
-
Group 2: LPS + Vehicle (disease control)
-
Group 3: LPS + Test Compound (e.g., 10 mg/kg, or dose determined from toxicity study)
-
Group 4: LPS + Positive Control (e.g., Dexamethasone, 5 mg/kg)
-
-
Compound Administration: Administer the test compound, vehicle, or positive control via the chosen route (e.g., oral gavage (p.o.) or intraperitoneal (i.p.) injection) 60 minutes before the LPS challenge.[20][22]
-
Inflammation Induction: Administer LPS (from E. coli, serotype O111:B4) at a dose of 1-5 mg/kg via i.p. injection.
-
Sample Collection: At a predetermined time point post-LPS administration (e.g., 2, 4, or 6 hours), collect blood via cardiac puncture under terminal anesthesia.
-
Readouts/Endpoints:
-
Primary: Measure serum levels of key pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using ELISA or a multiplex bead assay.
-
Secondary: Clinical scoring of sickness behavior (piloerection, lethargy, huddling), body temperature monitoring, and collection of organs (e.g., lung, liver) for histological analysis of inflammation.[23]
-
Protocol 2: Anti-Tumor Efficacy in a Cell Line-Derived Xenograft (CDX) Model
The CDX model is a workhorse in oncology drug development for initial efficacy screening.[24][25][26] It involves implanting human cancer cell lines into immunodeficient mice.
Scientific Rationale: This model assesses the direct anti-proliferative or pro-apoptotic effect of a compound on human tumor cells in an in vivo setting. The choice of cell line should be based on in vitro data showing sensitivity to the test compound.
Methodology:
-
Animal Model: Immunodeficient mice (e.g., NOD-SCID or Nude mice), 6-8 weeks old. These mice lack a functional adaptive immune system, preventing rejection of the human tumor cells.[26]
-
Cell Culture: Culture the selected human cancer cell line (e.g., A549 lung cancer, MCF-7 breast cancer) under standard conditions.
-
Tumor Implantation:
-
Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel.
-
Inject approximately 1-5 million cells subcutaneously (s.c.) into the right flank of each mouse.[27]
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow to a palpable size (e.g., 100-150 mm³).
-
Measure tumor dimensions 2-3 times per week using digital calipers. Calculate tumor volume using the formula: (Length x Width²)/2.
-
-
Randomization and Treatment: Once tumors reach the target size, randomize mice into treatment groups (n=8-10 per group) based on tumor volume.
-
Group 1: Vehicle control
-
Group 2: Test Compound (Dose 1)
-
Group 3: Test Compound (Dose 2)
-
Group 4: Positive Control (Standard-of-care chemotherapy for that cancer type)
-
-
Dosing and Monitoring: Administer treatments according to a defined schedule (e.g., once daily, 5 days a week) for 3-4 weeks. Monitor tumor volume and body weight 2-3 times per week. Body weight is a key indicator of systemic toxicity.
-
Endpoints:
-
Primary: Tumor growth inhibition (TGI). The study is typically terminated when tumors in the vehicle group reach a predetermined size (e.g., 1500-2000 mm³).
-
Secondary: Body weight changes, clinical observations, and optional collection of tumors at the end of the study for pharmacodynamic (PD) biomarker analysis.
-
Table 2: Sample Dosing and Monitoring Schedule for a CDX Study
| Study Day | Activity |
|---|---|
| 0 | Implant tumor cells subcutaneously. |
| 7-10 | Begin monitoring for palpable tumors. |
| 14 (approx.) | Tumors reach ~120 mm³. Randomize animals into treatment groups. Begin dosing. |
| 14-35 | Administer Vehicle/Compound/Positive Control daily (Mon-Fri). |
| 14, 16, 18, 21... | Measure tumor volume and body weight. |
| 35 (approx.) | Terminate study when vehicle group tumors reach endpoint. Collect terminal samples. |
Part 3: Overall Experimental Workflow
A successful in vivo study campaign follows a structured progression from foundational work to definitive efficacy testing.
Part 4: Ethical Considerations and Adherence to Animal Welfare Guidelines
All research involving animals must be conducted with the highest ethical standards.
-
The 3Rs: All experimental designs must adhere to the principles of Replacement, Reduction, and Refinement .[28][29] This includes using in vitro methods where possible, using the minimum number of animals required for statistical significance, and refining procedures to minimize pain and distress.[29]
-
Regulatory Approval: Prior to initiation, all study protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics oversight body.[28][30]
-
Reporting Standards: The ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines should be followed when publishing results to ensure transparency and reproducibility.[28][31] This includes detailing animal strain, age, sex, housing conditions, and all experimental procedures.
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Formulation of 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide for Preclinical Animal Studies: A Strategic Approach
An Application Guide for Researchers
Abstract: The progression of novel chemical entities (NCEs) from discovery to preclinical evaluation is frequently impeded by challenges related to their physicochemical properties, most notably poor aqueous solubility.[1][2] 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide, a compound of interest with a benzamide and thiazole core, is anticipated to exhibit limited aqueous solubility, a characteristic common to this structural class.[3] This application note provides a comprehensive, strategy-driven guide for researchers, scientists, and drug development professionals to systematically develop a viable formulation of 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide for oral administration in rodent studies. We emphasize a data-driven approach, beginning with essential pre-formulation characterization and progressing through a logical vehicle selection process to detailed preparation and quality control protocols. The methodologies described herein are designed to ensure the delivery of a consistent, homogenous, and stable formulation, which is critical for generating reliable and reproducible pharmacokinetic (PK), efficacy, and toxicology data.[4]
Section 1: The Formulation Challenge and Strategic Workflow
The primary obstacle in preparing 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide for in vivo studies is overcoming its predicted low water solubility.[2] An inadequate formulation can lead to erratic absorption, low bioavailability, and, consequently, misleading preclinical data, wasting valuable time and resources.[5] Therefore, a systematic approach is not just recommended but essential.
The objective is to create a formulation that is:
-
Safe and Well-Tolerated: The vehicle should be biologically inert and non-toxic to the animal species at the administered volume.[6][7]
-
Homogenous and Stable: The drug must be uniformly dispersed and remain so for the duration of preparation and dosing to ensure accurate dose administration.[8]
-
Capable of Supporting Desired Exposure: The formulation must enable sufficient absorption to achieve the necessary therapeutic or toxicological concentrations.
The following workflow provides a logical progression from initial compound characterization to the final dosing formulation.
Figure 1: High-level workflow for formulation development.
Section 2: Pre-Formulation Assessment
A thorough understanding of the compound's physicochemical properties is the foundation of rational formulation design.[4][9] This phase requires a minimal amount of the active pharmaceutical ingredient (API) and provides critical data to guide vehicle selection.
Protocol 1: Equilibrium Solubility Determination
Objective: To quantify the solubility of 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide in a panel of common, pharmaceutically relevant vehicles.
Materials:
-
4-Hydroxy-N-1,3-thiazol-2-ylbenzamide (API)
-
Glass vials (e.g., 2 mL) with screw caps
-
A panel of solvents/vehicles (see Table 1 for suggestions)
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
HPLC system with UV detector or LC-MS for quantification[10]
-
0.45 µm syringe filters (ensure compatibility with solvents)
Methodology:
-
Add an excess amount of API to a pre-weighed vial. The goal is to have undissolved solid remaining at the end of the experiment.
-
Record the exact weight of the added API.
-
Add a known volume (e.g., 1 mL) of the selected vehicle to the vial.
-
Securely cap the vials and place them on a rotator in a temperature-controlled environment (typically ambient, ~25°C).
-
Equilibrate the samples for at least 24-48 hours to ensure saturation is reached.
-
After equilibration, visually confirm that excess solid is still present.
-
Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Carefully withdraw a small aliquot of the supernatant and filter it through a 0.45 µm syringe filter into a clean HPLC vial.
-
Dilute the filtrate with a suitable mobile phase or solvent as necessary to fall within the quantifiable range of the analytical method.
-
Analyze the sample concentration using a validated HPLC or LC-MS method.[11][12]
-
Express the solubility in mg/mL.
| Vehicle Category | Example Vehicle | Typical Use / Rationale | Target Solubility (mg/mL) |
| Aqueous Buffers | Phosphate Buffered Saline (PBS), pH 7.4 | Simulates physiological pH; baseline for aqueous solubility. | User Data |
| Cosolvents | Polyethylene Glycol 400 (PEG 400) | Common solubilizer for oral and parenteral routes.[13] | User Data |
| Propylene Glycol (PG) | Another widely used cosolvent. | User Data | |
| N,N-Dimethylacetamide (DMA) | Stronger, but potentially more toxic, solvent.[14] | User Data | |
| Surfactants | 10% Solutol® HS 15 in water | Non-ionic surfactant to improve wetting and form micelles.[13] | User Data |
| 2% Polysorbate 80 (Tween® 80) in water | Common non-ionic surfactant.[13] | User Data | |
| Lipids / Oils | Sesame Oil / Corn Oil | Vehicle for highly lipophilic compounds.[13] | User Data |
| Labrasol® / Maisine® | Lipid excipients used in self-emulsifying systems.[2][15] | User Data | |
| Complexation Agents | 20% Hydroxypropyl-β-Cyclodextrin (HPβCD) | Forms inclusion complexes to enhance solubility.[14][16] | User Data |
| Table 1: Template for recording solubility screening data for 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide. |
Section 3: Formulation Development and Protocols
Based on the solubility data from Section 2 and the study requirements (e.g., target dose concentration), a formulation strategy can be selected.
Decision-Making Framework
-
If solubility is > target dose concentration in a safe vehicle: A simple solution is the preferred approach due to its homogeneity and ease of preparation.
-
If solubility is < target dose concentration in all safe vehicles: A suspension is the most common and practical approach, especially for toxicology studies requiring high doses.
-
If the compound is highly lipophilic (high LogP) and soluble in oils: A lipid-based formulation may enhance oral absorption.[15]
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Application Note: Quantitative Analysis of 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide in Human Plasma using LC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantification of 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide in human plasma. The method utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which is a cornerstone technology for bioanalysis due to its high selectivity and sensitivity.[1][2][3] The protocol employs a straightforward solid-phase extraction (SPE) for sample cleanup and concentration, followed by rapid chromatographic separation on a reversed-phase C18 column. This method has been developed and validated in accordance with the principles outlined in the FDA's Bioanalytical Method Validation Guidance for Industry, ensuring data reliability for pharmacokinetic and other drug development studies.[4][5][6]
Introduction
4-Hydroxy-N-1,3-thiazol-2-ylbenzamide is a benzamide derivative containing a thiazole moiety, a structural feature common in medicinally relevant compounds.[7] Accurate measurement of its concentration in biological matrices like plasma is critical for evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of the compound or its parent drug.[8] LC-MS/MS is the analytical technique of choice for such applications, offering unparalleled specificity by monitoring unique precursor-to-product ion transitions, thereby minimizing interference from complex biological matrices.[3][8]
This document provides a comprehensive protocol, from sample preparation to data acquisition, designed for researchers in pharmaceutical development and clinical research.
Experimental Workflow & Rationale
Principle of the Method
The workflow involves three main stages:
-
Sample Preparation: Isolation and concentration of the analyte from the plasma matrix using solid-phase extraction (SPE). SPE is chosen over simpler methods like protein precipitation to achieve a cleaner extract, reduce matrix effects, and improve the lower limit of quantification (LLOQ).[9][10] Reversed-phase SPE is ideal for retaining the moderately non-polar analyte from the polar plasma matrix.[11]
-
Chromatographic Separation: A reversed-phase HPLC column separates the analyte from any remaining endogenous components. A gradient elution with an acidified mobile phase is used to ensure good peak shape and retention for the benzamide compound.
-
Mass Spectrometric Detection: A tandem quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for quantification.[12] Electrospray ionization (ESI) in positive mode is selected due to the presence of basic nitrogen atoms in the thiazole ring, which are readily protonated.
Workflow Diagram
Caption: High-level workflow for the quantification of 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide.
Materials and Reagents
-
Analyte: 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide (Reference Standard, >99% purity)
-
Internal Standard (IS): 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide-¹³C₆ (or a suitable structural analog)
-
Solvents: Acetonitrile, Methanol (LC-MS Grade)
-
Reagents: Formic Acid (LC-MS Grade), Deionized Water (18.2 MΩ·cm)
-
Biological Matrix: Blank Human Plasma (K₂EDTA as anticoagulant)
-
SPE Cartridges: Reversed-phase polymeric cartridges (e.g., Oasis HLB, 30 mg, 1 cc)
Step-by-Step Protocol
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of the analyte and internal standard into separate 5 mL volumetric flasks. Dissolve in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS stock solution in 50:50 (v/v) acetonitrile:water.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Thawing: Thaw plasma samples and calibration curve/QC samples to room temperature.
-
Spiking: To 100 µL of plasma, add 10 µL of the IS working solution (100 ng/mL). For calibration standards and QCs, add 10 µL of the appropriate working standard solution to blank plasma. For blank samples, add 10 µL of 50:50 acetonitrile:water. Vortex for 10 seconds.
-
Pre-treatment: Add 200 µL of 2% formic acid in water to each sample and vortex. This step lyses cells and ensures the analyte is in a suitable ionic state for SPE retention.
-
SPE Cartridge Conditioning: Condition the SPE cartridges sequentially with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the sorbent bed to dry.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and IS with 1 mL of acetonitrile into a clean collection tube.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (90:10 Water:Acetonitrile with 0.1% Formic Acid). Vortex to ensure complete dissolution. Transfer to an HPLC vial for analysis.
LC-MS/MS Instrumentation and Conditions
The following parameters serve as a starting point and should be optimized for the specific instrument used.
| Parameter | Condition |
| LC System | Standard UHPLC/HPLC System |
| Column | C18 Reversed-Phase Column (e.g., 2.1 mm x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 10% B to 95% B over 3 minutes, hold for 1 min, return to 10% B and re-equilibrate for 1 min. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Tandem Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 450°C |
| Desolvation Gas Flow | 800 L/hr |
Mass Spectrometry Parameters (Hypothetical)
Rationale: The MRM transitions are selected by infusing a standard solution of the analyte and IS to find the most abundant and stable precursor ion ([M+H]⁺) and its corresponding product ions. Collision energy (CE) is optimized for each transition to maximize signal intensity.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide | 221.0 | 121.0 | 25 |
| 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide-¹³C₆ | 227.0 | 127.0 | 25 |
Method Validation
The method must be validated according to regulatory guidelines to ensure its reliability.[4][5][13] Key validation parameters include:
-
Selectivity: Analysis of at least six blank plasma samples to ensure no significant interference at the retention times of the analyte and IS.
-
Linearity: A calibration curve with at least six non-zero standards, demonstrating a linear relationship (r² > 0.99) over the desired concentration range.
-
Accuracy and Precision: Analysis of Quality Control (QC) samples at low, medium, and high concentrations in replicate (n=6) on three separate days. Accuracy should be within ±15% (±20% at LLOQ) of the nominal value, and precision (CV%) should not exceed 15% (20% at LLOQ).
-
Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked plasma samples to the response in a neat solution.
-
Recovery: Compares the analyte response from pre-extraction spiked samples to that of post-extraction spiked samples to determine the efficiency of the SPE process.
-
Stability: Evaluation of analyte stability under various conditions (bench-top, freeze-thaw cycles, long-term storage).
Example Validation Summary Table
| Parameter | Acceptance Criteria | Result |
| Linear Range | r² > 0.99 | 1 - 1000 ng/mL (r² = 0.998) |
| LLOQ | S/N > 10, Acc/Prec ±20% | 1 ng/mL |
| Intra-day Precision (CV%) | ≤15% | 3.5% - 8.2% |
| Inter-day Precision (CV%) | ≤15% | 5.1% - 9.5% |
| Accuracy (% Bias) | Within ±15% | -6.7% to +4.3% |
| Recovery | Consistent & Precise | >85% |
| Matrix Effect | CV% ≤15% | Normalized IS factor: 0.95-1.08 (CV% 6.2%) |
Conclusion
This application note presents a selective, sensitive, and robust LC-MS/MS method for the quantification of 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide in human plasma. The use of solid-phase extraction provides excellent sample cleanup, and the optimized chromatographic and mass spectrometric conditions allow for reliable data generation. The method is suitable for supporting pharmacokinetic studies in a regulated drug development environment.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
- Vertex AI Search. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. This source provides a summary of the FDA's framework for bioanalytical assays.
- Vertex AI Search. (n.d.). USFDA guidelines for bioanalytical method validation | PPTX - Slideshare. This presentation outlines key validation parameters like selectivity, accuracy, and precision.
-
U.S. Food and Drug Administration. (2020). Bioanalytical Method Validation Guidance for Industry. This document is the formal guidance from the FDA. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation. A landing page for the guidance document. [Link]
- Journal of Applied Bioanalysis. (n.d.). Applications Of Liquid Chromatography Mass Spectrometry (lc Ms) In Drug Metabolism Studies. This article reviews the integral role of LC-MS in drug discovery and metabolism studies.
- BenchChem. (n.d.). N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide.
- ResearchGate. (2025). Applications Of Liquid Chromatography-Mass Spectrometry (LC-MS) In Drug Metabolism Studies.
-
BioAgilytix. (n.d.). LC/MS Applications in Drug Development. This resource discusses the use of LC/MS in evaluating drug metabolism and pharmacokinetics (DMPK). [Link]
- BenchChem. (2025). Application Note: Quantitative Analysis of 2-amino-N-(3-hydroxypropyl)benzamide using LC.
- OuluREPO. (n.d.). Liquid chromatography–mass spectrometry in drug metabolism studies. This study discusses the use of modern LC-MS for metabolite profiling.
- Journal of Current Medical Research and Opinion. (2024). Liquid Chromatography-Mass Spectrometry LC-MS Analysis and LC-MS/MS: Application.
- ResearchGate. (2022). Solid phase extraction to isolate serum/plasma metabolites from proteins (or vice versa)?.
- PromoChrom. (n.d.). Solid Phase Extraction (SPE) Guide | Fundamentals and Practical overview. This guide explains the principles and advantages of SPE, including its high selectivity.
- Organomation. (n.d.). What is Solid Phase Extraction (SPE)?.
- Phenomenex. (n.d.). What is Solid-Phase Extraction?. This resource details the four critical stages of the SPE process: conditioning, loading, washing, and elution.
- Chemistry LibreTexts. (2023). Solid-Phase Extraction.
- ResearchGate. (2025). Method Development for 4-Hydroxy-2-Methyl-N- (5-Methyl-2-Thiazolyl)-2H-1,2-Benzothiazine-3-Carboxamide-1,1-Dioxide by Reverse Phase HPLC: New Analytical Technique.
- Chemical Synthesis Database. (2025). 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylic acid.
- ChemDiv. (n.d.). 4-hydroxy-2-oxo-N-(1,3-thiazol-2-yl)-1,2-dihydroquinoline-3-carboxamide.
- USCKS.COM. (n.d.). 94042-62-3 4-hydroxy-N-(1,3-thiazol-2-yl)benzamide. A supplier page listing the CAS number and formula for the target analyte.
- MDPI. (2025). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. This article highlights the importance of the thiazole moiety as a privileged structure in medicinal chemistry.
- Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION. This paper describes HPLC method validation for a different compound, outlining parameters like selectivity and linearity.
- Frontiers in Pharmacology. (2023). Establishment of a sensitive UPLC-MS/MS method to quantify safinamide in rat plasma.
- Amanote Research. (2019). Method Development for 4-Hydroxy-2-Methyl-N- (5-Methyl-2-Thiazolyl)-2h-1,2-Benzothiazine-3-Carboxamide-1,1-Dioxide by Reverse Phase HPLC: New Analytical Technique.
- ResearchGate. (2023). Determination of Analytical Parameters of Some 2-arylvinyl Benzimidazole Derivatives by Liquid Chromatography Coupled with Tandem Mass Spectrometry (LC/MS/MS). This paper discusses the characterization of heterocyclic compounds using LC-MS/MS.
- PubMed. (2012). A rapid LC-MS/MS method for the quantitation of a series of benzonaphthyridine derivatives: application to in vivo pharmacokinetic and lipophilicity studies in drug development.
- DiVA portal. (n.d.). Application of LC-MS for the identification and quantification of pharmaceuticals and their transformation products during catalytic ozonation. A thesis describing the use of LC-MS for quantifying pharmaceuticals and their metabolites.
- Sigma-Aldrich. (n.d.). 4-(1,3-thiazol-2-ylsulfanyl)pyridine-2-carboximidamide hydrochloride. A product page for a compound containing a thiazole ring.
- R Discovery. (2018). Synthesis of 4-Aryl-2-hydroxy-4-oxo-N-{4-[(1,3-thiazol-2-yl)- sulfamoyl]phenyl}but-2-eneamides.
Sources
- 1. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 2. researchgate.net [researchgate.net]
- 3. cmro.in [cmro.in]
- 4. resolvemass.ca [resolvemass.ca]
- 5. fda.gov [fda.gov]
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- 7. mdpi.com [mdpi.com]
- 8. bioagilytix.com [bioagilytix.com]
- 9. promochrom.com [promochrom.com]
- 10. What is Solid-Phase Extraction? | Phenomenex [phenomenex.com]
- 11. organomation.com [organomation.com]
- 12. Frontiers | Establishment of a sensitive UPLC-MS/MS method to quantify safinamide in rat plasma [frontiersin.org]
- 13. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
Application Note: High-Throughput Screening for Modulators of the STAT3 Signaling Pathway Using 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide
Introduction
The Signal Transducer and Activator of Transcription 3 (STAT3) is a critical intracellular transcription factor involved in a myriad of cellular processes, including proliferation, differentiation, and apoptosis.[1] Constitutive activation of the STAT3 signaling pathway is a hallmark of numerous human cancers, making it a highly attractive target for therapeutic intervention.[2][3] The discovery of small molecule inhibitors that can modulate STAT3 activity is a key focus in modern drug discovery. This application note describes the use of a novel benzamide-thiazole compound, 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide, in a high-throughput screening (HTS) campaign to identify and characterize inhibitors of the STAT3 signaling pathway. The thiazole moiety is a recognized privileged structure in medicinal chemistry, known for its favorable interactions with biological targets.[4]
Postulated Mechanism of Action: Inhibition of STAT3 Dimerization
The biological activity of STAT3 is contingent upon its dimerization, which is a prerequisite for its nuclear translocation and subsequent DNA binding to regulate gene expression.[2] We postulate that 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide acts as an inhibitor of the STAT3 protein-protein interaction (PPI), specifically targeting the SH2 domain responsible for dimerization. By disrupting this crucial step, the compound can effectively abrogate downstream STAT3-mediated signaling. The benzamide and thiazole scaffolds present in the molecule are commonly found in compounds designed to inhibit protein-protein interactions.[5]
Caption: Proposed mechanism of action of 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide.
High-Throughput Screening Application: Fluorescence Polarization Assay
To identify and characterize inhibitors of STAT3 dimerization, a fluorescence polarization (FP) assay is a robust and suitable HTS method.[6][7] This homogenous, non-radioactive assay measures the change in the polarization of fluorescent light emitted from a small, fluorescently labeled peptide (tracer) that mimics the STAT3 SH2 domain binding motif.[7] When the tracer is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger STAT3 protein, the tracer's tumbling is restricted, leading to an increase in fluorescence polarization.[7][8] Compounds that inhibit the STAT3-tracer interaction will cause a decrease in fluorescence polarization, providing a direct measure of their inhibitory activity.
Detailed Protocol: STAT3 Dimerization Fluorescence Polarization HTS Assay
This protocol is designed for a 384-well plate format, suitable for high-throughput screening.
1. Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100.
-
Recombinant Human STAT3 Protein: Prepare a stock solution in Assay Buffer. The final concentration in the assay will need to be optimized, typically in the low nanomolar range.
-
Fluorescently Labeled Peptide Tracer (e.g., 5-FAM-G-pY-L-P-Q-T-V-NH2): Prepare a stock solution in Assay Buffer. The final concentration should be in the low nanomolar range and determined during assay development.
-
Test Compound (4-Hydroxy-N-1,3-thiazol-2-ylbenzamide): Prepare a serial dilution series in 100% DMSO.
-
Positive Control (e.g., a known STAT3 inhibitor): Prepare a serial dilution in 100% DMSO.
-
Negative Control: 100% DMSO.
2. Assay Procedure:
-
Compound Dispensing: Using an acoustic liquid handler or a pin tool, dispense 50 nL of the test compound, positive control, or negative control (DMSO) into the wells of a 384-well, low-volume, black, flat-bottom plate.
-
STAT3 Protein Addition: Add 5 µL of the STAT3 protein solution to all wells except for the tracer-only control wells.
-
Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-protein binding.
-
Tracer Addition: Add 5 µL of the fluorescently labeled peptide tracer solution to all wells.
-
Final Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Plate Reading: Read the fluorescence polarization on a suitable plate reader equipped with the appropriate excitation and emission filters for the fluorophore (e.g., 485 nm excitation and 520 nm emission for 5-FAM).
3. Data Analysis:
-
Calculate the millipolarization (mP) values for each well.
-
Normalize the data using the negative (DMSO) and positive controls.
-
Plot the normalized data as a function of compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Hypothetical HTS Data
| Compound | Description | IC50 (µM) |
| 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide | Test Compound | 5.2 |
| Stattic | Known STAT3 Inhibitor (Positive Control) | 10.8 |
| DMSO | Negative Control | > 100 |
High-Throughput Screening Workflow
Caption: A typical workflow for a high-throughput screening campaign.
Trustworthiness and Hit Validation
To ensure the reliability of the primary HTS results and to eliminate false positives, a series of secondary assays are crucial.
-
Cell-Based Assays: Hits from the primary screen should be validated in a cellular context. A STAT3-dependent luciferase reporter gene assay is a common method to confirm the inhibitory activity of the compounds on the STAT3 signaling pathway within a living cell.[2][3][9]
-
Biophysical Assays: Direct binding of the hit compounds to the STAT3 protein can be confirmed using biophysical techniques such as Surface Plasmon Resonance (SPR) or Microscale Thermophoresis (MST).[1][10] These assays provide quantitative data on binding affinity and kinetics.
-
Selectivity Assays: To assess the specificity of the inhibitors, counter-screens against other homologous STAT proteins or other protein targets should be performed.
Conclusion
4-Hydroxy-N-1,3-thiazol-2-ylbenzamide represents a promising chemical scaffold for the development of novel STAT3 inhibitors. The fluorescence polarization-based high-throughput screening assay described in this application note provides a robust and efficient platform for the identification and characterization of compounds that disrupt STAT3 dimerization. Through a systematic HTS workflow that includes rigorous hit validation, novel and potent modulators of the STAT3 signaling pathway can be discovered, paving the way for the development of new therapeutics for a range of diseases.
References
-
[Synthesis, Characterization, and Molecular Docking Study of N-[4-(1H-Benzimidazol-2-yl)-1,3-thiazol-2-yl]-1--phenyldiazenyl-1-phenylmethanimines)
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification of a New Series of STAT3 Inhibitors by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. "Protein-Protein Interaction-Based High Throughput Screening For Adenyl" by Tiffany S. Dwyer, Joseph B. O'Brien et al. [docs.lib.purdue.edu]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
Technical Support Center: Troubleshooting Low Yield in 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, in this common yet nuanced amide coupling reaction. We will move beyond simple procedural steps to explore the underlying chemical principles, helping you diagnose problems and implement robust solutions in your laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide?
The synthesis is a standard amide coupling reaction between 4-hydroxybenzoic acid and 2-aminothiazole. The core challenge lies in efficiently activating the carboxylic acid and ensuring it reacts selectively with the amine's exocyclic nitrogen without engaging in side reactions.
Caption: Competing N-acylation (desired) and O-acylation (undesired) pathways.
Prevention Strategies:
-
Use a Highly Efficient Coupling Reagent: A faster coupling reaction minimizes the time available for side reactions. HATU is strongly recommended as its high reactivity favors the desired N-acylation pathway. [1]2. Control Stoichiometry: Use a slight excess of the amine (e.g., 1.1-1.2 equivalents) to ensure the activated acid reacts preferentially with it. [2]3. Consider a Protecting Group: If O-acylation persists, the most robust (though less step-economical) solution is to protect the phenolic hydroxyl group before the coupling reaction (e.g., as a methyl or benzyl ether) and deprotect it in a subsequent step.
Problem Area 2: Incomplete Reaction and Stalling
Q: My reaction stalls with significant unreacted starting materials. What's going wrong?
This issue points towards problems with the activation step or the stability of the activated intermediate.
Causality & Solutions:
-
Water Contamination: Water is the enemy of amide coupling reactions. It will hydrolyze your coupling reagent and the activated acid intermediate. Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (Nitrogen or Argon).
-
Incorrect Order of Addition: The order in which you mix reagents is critical, especially with uronium reagents like HATU. Adding the amine before the carboxylic acid has been activated can lead to guanidinylation of the amine, consuming both the amine and the coupling reagent. The correct approach is pre-activation.
-
Insufficient Base: A non-nucleophilic base, typically DIPEA (N,N-Diisopropylethylamine), is required to deprotonate the carboxylic acid, allowing it to attack the coupling reagent. [3]Use at least 2.0 equivalents of base.
Caption: Troubleshooting workflow for incomplete reactions.
Experimental Protocols
Protocol 1: Optimized Synthesis of 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide using HATU
This protocol utilizes a pre-activation step to maximize the formation of the reactive OAt-ester, promoting high yield and minimizing side products. [1] Materials:
-
4-Hydroxybenzoic acid (1.0 eq)
-
2-Aminothiazole (1.1 eq)
-
HATU (1.1 eq)
-
DIPEA (2.5 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Nitrogen or Argon atmosphere
Procedure:
-
Preparation: To an oven-dried round-bottom flask under a nitrogen atmosphere, add 4-hydroxybenzoic acid (1.0 eq) and HATU (1.1 eq).
-
Dissolution: Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M).
-
Pre-activation: Cool the mixture to 0 °C using an ice bath. Add DIPEA (2.5 eq) dropwise. Stir the mixture at 0 °C for 15-20 minutes. This "pre-activation" period is crucial for the complete formation of the highly reactive OAt-active ester. [1]4. Amine Addition: In a separate flask, dissolve 2-aminothiazole (1.1 eq) in a small amount of anhydrous DMF. Add this solution dropwise to the pre-activated mixture at 0 °C.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the 4-hydroxybenzoic acid is consumed.
-
Work-up:
-
Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.
-
Wash the organic layer sequentially with 5% aqueous HCl (to remove excess DIPEA), saturated aqueous NaHCO₃ (to remove unreacted acid), and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel if necessary.
References
- Technical Support Center: 4-Hydroxybenzamide Amid
- Application Notes & Protocols: Optimizing HATU Activation Time for Peptide Coupling. (2025). Benchchem.
- Benzyl-N-[4-(2-hydroxyethyl)
- How to get a better yield from the HATU reaction experiment? (2022).
- Optimizing Peptide Coupling: Key Techniques. BenchChem.
- HATU coupling - wh
- HATU Coupling for Fast, Efficient, and Selective N-acylation of chitosan: DoE-optimized synthesis of cationic antibacterial deriv
- Amide bond formation: beyond the myth of coupling reagents. (2008). Luxembourg Bio Technologies.
- Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. (2007). Luxembourg Bio Technologies.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). PMC.
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI.
- Synthesis and biological evaluation of 2-aminothiazoles and their amide derivatives on human adenosine receptors. Lack of effect of 2-aminothiazoles as allosteric enhancers. (2005). PubMed.
- 2-aminothiazole——Application, Synthesis, Reaction etc. (2020). ChemicalBook.
- Process optimization for acid-amine coupling: a catalytic approach. (2022). Growing Science.
- Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.).
Sources
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of N-thiazolylbenzamides
This guide is designed for researchers, scientists, and professionals in drug development to provide expert insights and practical solutions for the synthesis of N-thiazolylbenzamides. Here, we address common challenges and offer troubleshooting strategies to enhance reaction efficiency, product yield, and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing N-thiazolylbenzamides?
A1: The most prevalent method is the acylation of a 2-aminothiazole derivative with a benzoyl chloride or a benzoic acid derivative. When using benzoic acid, a coupling agent is typically required to activate the carboxylic acid for amidation.
Q2: My reaction yield is consistently low. What are the likely causes?
A2: Low yields can stem from several factors including, but not limited to, incomplete reaction, degradation of starting materials or product, formation of side products, and loss of product during workup and purification. A systematic approach to troubleshooting these issues is crucial for optimizing the yield.[1][2]
Q3: What are the common side products in N-thiazolylbenzamide synthesis?
A3: Common impurities include unreacted starting materials like the 2-aminothiazole and the acylating agent.[3] Byproducts can also form, such as bis-acylated compounds where the acyl group has added to both the amino group and the thiazole ring nitrogen.[3] In some cases, dimerization of starting materials or intermediates can also occur.[4]
Q4: How do I choose an appropriate solvent for the reaction?
A4: The choice of solvent is critical and can significantly influence the reaction rate and outcome.[5] Polar aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are often good choices as they can dissolve the reactants and facilitate the reaction. The specific solvent should be chosen based on the solubility of the starting materials and the reaction temperature.
Q5: What is the role of a base in this reaction, and which one should I use?
A5: A base is typically added to neutralize the HCl generated when using a benzoyl chloride or to deprotonate the amine, increasing its nucleophilicity. Common bases include triethylamine (TEA), diisopropylethylamine (DIPEA), or pyridine. The choice of base can impact the reaction rate and the formation of side products.
Troubleshooting Guide
This section provides a more in-depth analysis of common problems encountered during the synthesis of N-thiazolylbenzamides and offers actionable solutions.
Issue 1: Low or No Product Formation
Possible Causes & Solutions:
-
Poor Quality of Reagents:
-
Acylating Agent: Benzoyl chlorides are susceptible to hydrolysis. Ensure they are fresh or properly stored under anhydrous conditions.
-
2-Aminothiazole: Verify the purity of the aminothiazole starting material, as impurities can interfere with the reaction.
-
-
Suboptimal Reaction Temperature:
-
Some reactions may require heating to proceed at a reasonable rate. If the reaction is sluggish at room temperature, consider gradually increasing the temperature while monitoring for product formation and potential decomposition.
-
-
Inappropriate Solvent:
-
Poor solubility of reactants can hinder the reaction. Ensure that both the aminothiazole and the benzoyl derivative are soluble in the chosen solvent. If not, consider a different solvent or a solvent mixture. The polarity of the solvent can affect the reaction, with polar solvents often leading to better results.[6][7]
-
-
Ineffective Coupling Agent (for benzoic acid starting material):
-
If you are using a benzoic acid, the choice and amount of coupling agent are critical. Common coupling agents include dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP). Ensure the coupling agent is active and used in the correct stoichiometric amount.
-
Experimental Protocol: General Procedure for N-thiazolylbenzamide Synthesis
-
Dissolve the 2-aminothiazole derivative (1.0 eq) and a suitable base (e.g., triethylamine, 1.2 eq) in an anhydrous solvent (e.g., DCM or THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture in an ice bath (0 °C).
-
Slowly add a solution of the benzoyl chloride derivative (1.1 eq) in the same anhydrous solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for the appropriate time, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Issue 2: Formation of Multiple Products/Impurities
Possible Causes & Solutions:
-
Side Reactions:
-
Over-acylation: The N-thiazolylbenzamide product can sometimes be acylated a second time on the thiazole nitrogen. To minimize this, use a controlled amount of the acylating agent and add it slowly to the reaction mixture at a low temperature.[1]
-
Hydrolysis of Acylating Agent: The presence of water can lead to the formation of benzoic acid from benzoyl chloride. Using anhydrous solvents and reagents is crucial to prevent this.[1]
-
-
Purification Challenges:
-
The polarity of different N-thiazolylbenzamides can vary significantly based on their substituents. A careful selection of the solvent system for column chromatography is essential for good separation. A good starting point is a mixture of a non-polar solvent like hexanes and a polar solvent like ethyl acetate.[3]
-
Recrystallization is an effective purification method if the product is a solid. Common solvents for recrystallization include ethanol, ethyl acetate, and acetone.[3]
-
Data Presentation: Solvent Screening for a Model Reaction
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (by NMR) |
| Dichloromethane | 25 | 4 | 85 | >95% |
| Tetrahydrofuran | 25 | 6 | 82 | >95% |
| Acetonitrile | 50 | 2 | 90 | >95% |
| Toluene | 80 | 2 | 75 | ~90% (side products observed) |
This table illustrates how solvent choice can impact the outcome of the synthesis.
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for successful synthesis.
Caption: A typical experimental workflow for the synthesis of N-thiazolylbenzamides.
Understanding the Reaction Mechanism
A foundational understanding of the reaction mechanism can aid in troubleshooting. The reaction proceeds via a nucleophilic acyl substitution.
Caption: Simplified mechanism of N-thiazolylbenzamide formation.
References
-
A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Journal of Science and Technology, 13(1). Available at: [Link][8]
-
Synthesis and Solvatochromism of New Thiazole Derivatives Bearing N,N-Bis(2-methoxyethyl) Benzenesulfonamide Moiety. (2025). Journal of Fluorescence, 35(4), 1-15. Available at: [Link][6]
-
Hussein, W., & Turan-Zitouni, G. (2018). Synthesis of new thiazole and thiazolyl derivatives of medicinal significant-a short review. MOJ Bioorganic & Organic Chemistry, 2(2), 53-56.[9]
-
Hussein, W., & Turan-Zitouni, G. (2018). Synthesis of new thiazole and thiazolyl derivatives of medicinal significant-a short review. MOJ Bioorganic & Organic Chemistry, 2(2), 52-55.[10]
-
Synthesis and Solvatochromism of New Thiazole Derivatives Bearing N,N-Bis(2-methoxyethyl) Benzenesulfonamide Moiety. (2025). ResearchGate. Available at: [Link][7]
-
Effect of different solvents on synthesis of 2-phenyl benzimidazole and its derivatives. (n.d.). ResearchGate. Available at: [Link][5]
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Strategies to reduce byproduct formation in benzamide synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and answers to frequently asked questions (FAQs) regarding byproduct formation in benzamide synthesis. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to optimize your reactions for higher yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to benzamides and their associated byproducts?
A1: The two most prevalent laboratory methods are the reaction of an amine with an activated carboxylic acid derivative (typically an acyl chloride) and the direct coupling of a carboxylic acid with an amine using a coupling agent. Each route has a distinct byproduct profile.
-
From Benzoyl Chloride (e.g., Schotten-Baumann Reaction): This is a robust and widely used method.[1][2] The primary challenges are the high reactivity of benzoyl chloride, which can lead to:
-
Benzoic Acid: Formed via hydrolysis of the benzoyl chloride starting material by residual water.[3][4] This is often the most significant impurity.
-
N-Benzoylbenzamide: This diacylated byproduct results from the over-acylation of the newly formed benzamide product.[3][5]
-
Protonated Amine: The reaction generates hydrochloric acid (HCl), which can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[4][6]
-
-
From Benzoic Acid (Coupling Agent-Mediated): This method avoids harsh acyl chlorides but introduces its own set of potential byproducts related to the activation step.
-
N-Acylurea: When using carbodiimide coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), the highly reactive O-acylisourea intermediate can undergo an intramolecular rearrangement to form a stable N-acylurea byproduct.[7][8][9] This byproduct can be particularly difficult to separate from the desired amide.
-
Q2: My TLC/LC-MS analysis shows a significant amount of benzoic acid in my crude product from a Schotten-Baumann reaction. What went wrong?
A2: The presence of benzoic acid is a clear indicator that your benzoyl chloride starting material has hydrolyzed.[4] Benzoyl chloride is highly sensitive to moisture.[10] This side reaction consumes your electrophile, reduces your theoretical yield, and introduces an acidic impurity that requires removal during workup.
Causality: The carbonyl carbon of benzoyl chloride is highly electrophilic. Water, even in trace amounts, can act as a nucleophile, attacking this carbon. The subsequent loss of HCl results in the formation of benzoic acid, which is unreactive towards the amine under these conditions.
To prevent this, you must rigorously exclude water from your reaction. This includes using anhydrous solvents, drying all glassware thoroughly (e.g., oven-drying), and running the reaction under an inert atmosphere (e.g., nitrogen or argon).[5][6]
Q3: I'm using EDC to couple benzoic acid with my amine, but I'm getting a low yield and a significant, hard-to-remove side product. What is it and how can I prevent it?
A3: You are likely forming an N-acylurea byproduct.[4][9] This occurs when the O-acylisourea intermediate, formed by the reaction of benzoic acid with EDC, rearranges via an O→N acyl migration instead of reacting with your amine.[7][8] This side reaction is a common failure mode in carbodiimide-mediated couplings, especially with unreactive (e.g., sterically hindered or electron-deficient) amines.
The Solution: Additive Suppression. The most effective way to suppress N-acylurea formation is to include an additive like 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure® in the reaction.[6][7] These additives react with the O-acylisourea intermediate to form an active ester. This new intermediate is more stable towards intramolecular rearrangement but remains sufficiently reactive to acylate the amine, thus funneling the reaction down the desired productive pathway.
Troubleshooting Guides: Byproduct-Specific Strategies
This section provides a systematic approach to diagnosing and solving common issues encountered during benzamide synthesis.
Issue 1: Hydrolysis and Over-Acylation in Acyl Chloride Methods
These two side reactions are the primary culprits for low yield and purity when using benzoyl chloride.
Caption: Competing reaction pathways in benzamide synthesis from benzoyl chloride.
| Observation | Probable Cause | Corrective Actions & Preventative Measures |
| Low pH of aqueous layer; significant benzoic acid in crude product. | Hydrolysis of Benzoyl Chloride. [3] | 1. Ensure Anhydrous Conditions: Oven-dry all glassware. Use anhydrous solvents. Handle reagents under an inert atmosphere (N₂ or Ar). 2. Control Temperature: Perform the initial addition at low temperature (0-5 °C) to slow the rate of hydrolysis.[3] 3. Slow Addition: Add the benzoyl chloride dropwise to the amine solution to ensure it reacts preferentially with the amine rather than trace moisture.[5] |
| Unexpected, higher molecular weight byproduct observed. | Over-acylation (Diacylation). [5] | 1. Avoid Localized Excess: Add benzoyl chloride slowly and with vigorous stirring to prevent high concentrations of the acylating agent.[3] 2. Stoichiometry Control: Use a slight excess of the amine (e.g., 1.05-1.1 equivalents) to ensure the benzoyl chloride is fully consumed.[5] 3. Maintain Low Temperature: Keep the reaction temperature low (0-5 °C) throughout the addition. |
| Reaction stalls; starting amine remains. | Protonation of Amine. [4] | 1. Use Sufficient Base: Ensure at least two equivalents of a base (e.g., aqueous NaOH, pyridine, or triethylamine) are used. One equivalent to neutralize the HCl byproduct and one to facilitate the reaction.[6] 2. Vigorous Mixing: In biphasic systems (e.g., Schotten-Baumann), stir vigorously to ensure the HCl generated in the organic phase is neutralized by the base in the aqueous phase.[6] |
Issue 2: N-Acylurea Formation in Carbodiimide Coupling Methods
This is the most critical side reaction to control when using reagents like EDC or DCC.
Caption: Mechanism of EDC coupling and N-acylurea byproduct formation.
| Observation | Probable Cause | Corrective Actions & Preventative Measures |
| Low yield; product is contaminated with a byproduct of similar polarity. | N-Acylurea Formation. [7][9] | 1. Use an Additive: Add 1.0-1.2 equivalents of an activating agent like HOBt or Oxyma Pure®. This is the most effective solution.[6][7] 2. Control Temperature: Run the reaction at a low temperature (0 °C) to disfavor the intramolecular rearrangement.[7] 3. Solvent Choice: Use polar aprotic solvents like DMF or DCM. THF has been reported to sometimes increase N-acylurea formation.[9] |
| Reaction is sluggish or incomplete, even with additives. | Poor quality coupling reagent or electron-deficient amine. | 1. Use Fresh Reagents: EDC hydrochloride can degrade over time. Use a fresh bottle or a high-quality source. 2. Increase Equivalents: For difficult couplings, increasing the equivalents of EDC and the additive (e.g., to 1.5 eq each) may be necessary. 3. Catalytic DMAP: For particularly challenging couplings with electron-deficient amines, a catalytic amount of DMAP can be effective in conjunction with EDC/HOBt.[11] |
Validated Experimental Protocols
Protocol 1: Minimizing Byproducts in a Schotten-Baumann Reaction
This protocol is designed to minimize both hydrolysis and over-acylation.
-
Preparation: Oven-dry a round-bottom flask and magnetic stir bar overnight. Assemble the glassware hot and allow it to cool under a stream of dry nitrogen.
-
Reagent Setup: In the dried flask, dissolve the amine (1.05 equivalents) and triethylamine (2.2 equivalents) in anhydrous dichloromethane (DCM). Cool the stirred solution to 0 °C using an ice bath.
-
Slow Addition: In a separate, dry syringe, draw up benzoyl chloride (1.0 equivalent). Add the benzoyl chloride dropwise to the cold, vigorously stirred amine solution over 30-60 minutes.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for one hour, then warm to room temperature and stir for an additional 4-16 hours. Monitor the reaction progress by TLC.[12]
-
Workup: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. The bicarbonate wash is crucial for removing any unreacted benzoic acid.[3]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization from a suitable solvent (e.g., hot water or ethanol/water).[5]
Protocol 2: Suppressing N-Acylurea Formation with EDC/HOBt Coupling
This protocol uses HOBt to ensure a clean, high-yielding reaction.
-
Preparation: Under an inert atmosphere (N₂ or Ar), add benzoic acid (1.0 equivalent), the amine (1.1 equivalents), and HOBt (1.2 equivalents) to a dry round-bottom flask.[4]
-
Solvent & Cooling: Dissolve the components in anhydrous DMF and cool the stirred solution to 0 °C using an ice bath.
-
EDC Addition: Add solid EDC hydrochloride (1.2 equivalents) to the cold reaction mixture in one portion.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 12-24 hours. Monitor the consumption of the limiting reagent by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with ethyl acetate and water. Separate the layers. Wash the organic layer extensively with water (to remove DMF and the urea byproduct) and then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization as needed.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting benzamide synthesis.
References
-
Organic Syntheses. (2022). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. [Link]
-
Ahmadi, M., et al. (2018). Synthesis of benzamides through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation. ResearchGate. [Link]
-
NileRed. (2018). Benzamide Preparation from Benzoic Acid. YouTube. [Link]
-
Ramazani, A., et al. (2015). Synthesis of N-acylurea derivatives from carboxylic acids and N,N -dialkyl carbodiimides in water. Indian Academy of Sciences. [Link]
-
Thieme. (n.d.). 3.5 Carbodiimides. Science of Synthesis. [Link]
-
Sciencemadness Discussion Board. (2022). Benzamide from benzoic acid + urea - Problems!. [Link]
- Google Patents. (1978).
-
National Center for Biotechnology Information. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]
-
Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. [Link]
-
Wikidoc. (2012). Schotten-Baumann reaction. [Link]
-
An experimental handbook for pharmaceutical organic chemistry-i. (n.d.). AIM: TO PERFORM THE SYNTHESIS OF BENZAMIDE FROM BENZOYL CHLORIDE. [Link]
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- 2. Schotten-Baumann reaction - wikidoc [wikidoc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. bachem.com [bachem.com]
- 8. ias.ac.in [ias.ac.in]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. orgsyn.org [orgsyn.org]
Technical Support Center: Improving the Solubility of Hydrophobic Benzamide Derivatives for Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the challenges of solubilizing hydrophobic benzamide derivatives for reliable and reproducible biological assays. Poor aqueous solubility is a significant hurdle in drug discovery, with over 40% of new chemical entities being practically insoluble in water, which can impede accurate assessment of their biological activity.[1] This resource is designed to provide practical, field-proven insights to overcome these solubility issues.
I. Understanding the Challenge: Why are Benzamide Derivatives Prone to Solubility Issues?
Benzamide derivatives are a common scaffold in medicinal chemistry. However, their often rigid, aromatic structures and potential for strong intermolecular hydrogen bonding can lead to high crystal lattice energy and low aqueous solubility.[2] This intrinsic hydrophobicity frequently results in compound precipitation when transitioning from organic stock solutions to the aqueous environment of biological assays.[3][4] Such precipitation can lead to inaccurate and unreliable data in a variety of assays, including cell-based studies and enzyme kinetics.
II. Troubleshooting Guide: A Step-by-Step Approach to Solubility Enhancement
This section provides a systematic workflow for diagnosing and resolving solubility problems with your hydrophobic benzamide derivatives.
Step 1: Initial Stock Solution Preparation - Best Practices
The integrity of your experiment begins with a properly prepared stock solution.
Protocol: Preparing a Concentrated Stock Solution
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is the most common initial solvent due to its broad solubilizing power for organic compounds.[5][6] If your compound is insoluble in DMSO, consider alternatives such as dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or dimethylacetamide (DMAc).[7]
-
Weighing and Dissolution:
-
Accurately weigh the benzamide derivative using an analytical balance.[8]
-
Transfer the compound to a sterile microcentrifuge tube or vial.[9]
-
Add the chosen solvent to achieve a high-concentration stock (e.g., 10-50 mM).
-
Facilitate dissolution by vortexing, gentle warming (do not exceed 37°C to prevent degradation), or sonication.[6][7] Visually inspect for complete dissolution.
-
-
Storage:
Step 2: Diagnosing Precipitation in Aqueous Assay Media
Precipitation upon dilution of the DMSO stock into aqueous buffer or cell culture media is a common failure point.[3][6]
Observation: A cloudy or hazy appearance, or visible particulates in the assay well.
Immediate Action:
-
Centrifugation: Centrifuge a sample of the final assay solution. The presence of a pellet confirms precipitation.[11]
-
Microscopic Examination: Observe a drop of the solution under a microscope to identify crystalline or amorphous precipitates.
Step 3: Systematic Troubleshooting of Precipitation
If precipitation is confirmed, follow this decision tree to identify the optimal solubilization strategy.
Caption: Decision tree for troubleshooting benzamide derivative solubility.
III. Frequently Asked Questions (FAQs) & In-Depth Solutions
This section expands on the troubleshooting workflow with detailed explanations and protocols.
Q1: My benzamide derivative precipitates immediately upon dilution from a DMSO stock into my aqueous assay buffer. What is the first thing I should try?
A1: Reduce the Final Concentration and Optimize the Dilution Method.
The most straightforward initial step is to determine the kinetic solubility limit in your assay medium. Often, the concentration being tested exceeds the compound's solubility in the final solvent composition.
-
Rationale: Every compound has a maximum soluble concentration in a given medium.[6] Exceeding this will cause precipitation. The final percentage of DMSO is also critical; aim for the lowest effective concentration, ideally ≤ 0.5%, to minimize solvent-induced artifacts in biological assays.[6]
-
Experimental Protocol: Serial Dilution to Determine Approximate Solubility
-
Prepare a series of dilutions of your concentrated stock solution directly into the assay buffer in a clear microplate.
-
Start with your target concentration and perform 2-fold serial dilutions.
-
Visually inspect for the highest concentration that remains clear after a relevant incubation period (e.g., 30 minutes to 2 hours) at the assay temperature.
-
This concentration is your approximate working limit.
-
Q2: I've lowered the concentration, but still see precipitation. Can adjusting the pH of my buffer help?
A2: Yes, pH modification can significantly impact the solubility of ionizable benzamide derivatives.
-
Rationale: The solubility of acidic or basic compounds is highly dependent on their ionization state, which is governed by the pH of the solution and the compound's pKa.[12][13] For a benzamide derivative with an acidic proton (e.g., on a carboxylic acid or a sulfonamide), increasing the pH above its pKa will lead to deprotonation, forming a more soluble anionic species. Conversely, for a basic benzamide (e.g., containing an amine), decreasing the pH below its pKa will result in a more soluble cationic form.[13] Studies on benzoic acid, a related structure, have shown that its solubility varies with pH.[12][14]
-
Experimental Protocol: pH-Solubility Profile
-
Prepare a set of your assay buffers with a range of pH values (e.g., from pH 5.0 to 9.0 in 0.5 unit increments).
-
Add your benzamide derivative (from a concentrated stock) to each buffer at the desired final concentration.
-
Equilibrate the samples for a set period.
-
Measure the amount of dissolved compound in the supernatant after centrifugation using a suitable analytical method (e.g., HPLC-UV).
-
Plot solubility versus pH to identify the optimal pH range for your assay.
-
Q3: pH adjustment is not sufficient or is incompatible with my assay. What are co-solvents and how can they help?
A3: Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium. [15][16]
-
Rationale: Co-solvents work by reducing the interfacial tension between the hydrophobic solute and the aqueous solvent, making it more energetically favorable for the compound to remain in solution.[15]
-
Common Co-solvents:
-
Experimental Protocol: Screening for an Effective Co-solvent
-
Prepare stock solutions of your benzamide derivative in various co-solvents (e.g., 100% PEG 400, 100% PG).
-
Prepare a matrix of assay buffers containing different percentages of each co-solvent (e.g., 1%, 2%, 5%, 10% v/v).
-
Add the compound to each buffer condition to achieve the desired final concentration.
-
Visually and/or analytically determine the solubility.
-
Crucially, run a vehicle control with each co-solvent concentration to ensure the co-solvent itself does not affect the biological assay.
-
Table 1: Comparison of Common Co-solvents
| Co-solvent | Typical Concentration Range in Assays | Advantages | Disadvantages |
| DMSO | < 0.5% | Excellent solubilizing power for many compounds.[5] | Can be toxic to cells at higher concentrations; can interfere with some enzyme assays.[5] |
| Ethanol | < 1% | Biocompatible at low concentrations. | Can cause protein denaturation at higher concentrations. |
| PEG 400 | 1-10% | Low toxicity; good for parenteral formulations. | Can be viscous; may affect cell membranes at high concentrations. |
| Propylene Glycol | 1-10% | Low toxicity; commonly used in pharmaceutical formulations. | Can be viscous. |
Q4: I am concerned about the potential for co-solvents to interfere with my biological assay. Are there other options?
A4: Yes, cyclodextrins are an excellent alternative that can enhance solubility without the use of organic co-solvents.
-
Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[17][18] They can encapsulate hydrophobic molecules, like your benzamide derivative, forming an "inclusion complex."[17][18] This complex has a water-soluble exterior, effectively increasing the apparent aqueous solubility of the guest molecule.[17][19] This method is particularly useful for improving the solubility and bioavailability of poorly soluble drugs.[17][18][19]
-
Commonly Used Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
-
Experimental Protocol: Solubilization with Cyclodextrins
-
Prepare aqueous solutions of the cyclodextrin (e.g., HP-β-CD) at various concentrations (e.g., 1%, 5%, 10% w/v) in your assay buffer.
-
Add the solid benzamide derivative to each cyclodextrin solution.
-
Stir or shake the mixtures overnight to allow for complex formation.
-
Centrifuge or filter the solutions to remove any undissolved compound.
-
Quantify the concentration of the dissolved benzamide derivative in the supernatant.
-
As with co-solvents, perform a vehicle control to ensure the cyclodextrin does not interfere with the assay.
-
Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.
Q5: I have tried all the above methods and still face solubility challenges. What are some advanced strategies I can consider?
A5: For particularly challenging compounds, advanced formulation techniques may be necessary.
-
Solid Dispersions: This involves dispersing the drug in a hydrophilic polymer matrix at a molecular level.[20] The polymer enhances the wettability and dissolution rate of the drug.[21]
-
Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate hydrophobic drugs within the bilayer.[22]
-
Co-crystals: Co-crystallization involves forming a crystalline structure containing the active pharmaceutical ingredient and a co-former, which can alter the physicochemical properties, including solubility.[23]
-
Particle Size Reduction: Techniques like micronization or nano-milling increase the surface area of the compound, which can enhance the dissolution rate.[15][24]
These advanced methods typically require specialized equipment and expertise and are often employed in later stages of drug development.
IV. Summary and Key Recommendations
-
Start Simple: Always begin by optimizing the stock solution preparation and evaluating the compound's solubility at the desired final concentration.
-
Systematic Approach: Follow a logical troubleshooting workflow, starting with concentration adjustments, then pH optimization, followed by the use of co-solvents or cyclodextrins.
-
Vehicle Controls are Essential: Always test the effect of any solubilizing agent (DMSO, co-solvents, cyclodextrins) on your biological assay to rule out artifacts.
-
Document Everything: Keep detailed records of all tested conditions and their outcomes to build a knowledge base for your class of compounds.
By applying these principles and protocols, you can overcome the solubility challenges associated with hydrophobic benzamide derivatives, leading to more accurate and reliable data in your biological assays.
References
- A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC. (n.d.).
- A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. (2021, April 11).
- Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - PMC. (2019, December 17).
- Technical Support Center: Troubleshooting Compound Precipitation in Cell Culture Media - Benchchem. (n.d.).
- Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation - PMC. (n.d.).
- Application Note: A Protocol for the Preparation of Stock Solutions of [Compound] - Benchchem. (n.d.).
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.).
- Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K - Spiral. (n.d.).
- Is there any alternative solvent to DMSO, if the compound is insoluble in DMSO? (2015, June 17).
- EFFECT OF ACIDIC, NEUTRAL AND BASIC pH ON SOLUBILITY AND PARTITION-COEFFICIENT OF BENZOIC ACID BETWEEN WATER-BENZENE SYSTEM | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH - ijpsr. (2017, June 1).
- Co-Crystals in Enhancing Drug Solubility and Stability: A Comprehensive Review. (2025, May 13).
- Drug Solubility: Importance and Enhancement Techniques - PMC. (n.d.).
- Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors - PMC. (n.d.).
- Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles - Ziath. (n.d.).
- Cyclodextrins: Improving Delivery of Hydrophobic Compounds - ALZET® Osmotic Pumps. (n.d.).
- Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (2022, November 15).
- Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach - SciSpace. (n.d.).
- Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs - Hilaris. (2024, May 29).
- The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers | ID: nc580m649 | STAX. (n.d.).
- Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC. (n.d.).
- Control pH During Method Development for Better Chromatography - Agilent. (n.d.).
- Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf. (2015, September 18).
- Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs. (n.d.).
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK. (2024, March 15).
- 1 Preparation stock solution solid compound(s). (n.d.).
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- 2. Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thesis | The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers | ID: nc580m649 | STAX [stax.strath.ac.uk]
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Overcoming challenges in the purification of polar thiazole compounds
Welcome to the Technical Support Center for the purification of polar thiazole compounds. As a Senior Application Scientist, I have designed this guide to move beyond generic advice, focusing instead on the mechanistic causality behind chromatographic failures. Thiazole derivatives present a unique dual-challenge: their basic nitrogen atom drives severe secondary interactions with silica matrices, while their high polarity often leads to "hydrophobic collapse" and void-volume elution in standard reversed-phase (RP) systems.
This guide provides a self-validating framework to diagnose, troubleshoot, and optimize your purification workflows.
Diagnostic Workflow: Identifying the Root Cause
Troubleshooting workflow for common polar thiazole chromatography issues.
Section 1: Resolving Peak Tailing and Asymmetry (FAQs)
Q: Why do my basic thiazole derivatives exhibit severe peak tailing on standard C18 columns, and how can I resolve this mechanically? A: Peak tailing in thiazoles is rarely a packing issue; it is a chemical interaction. The basic nitrogen in the thiazole ring interacts strongly with deprotonated, acidic silanol groups (Si-O⁻) on the silica surface[1]. At a mid-range pH (>3.0), these silanols are ionized, causing unintended secondary ion-exchange interactions that drag the trailing edge of your peak, pushing the asymmetry factor (As) well above the acceptable limit of 1.5[1].
Causality-Driven Solutions:
-
Mobile Phase pH Adjustment: Lower the mobile phase pH to < 3.0 using volatile additives like 0.1% Formic Acid or Trifluoroacetic Acid (TFA). This forces the full protonation of the acidic silanols, neutralizing their negative charge and eliminating the electrostatic drag on your basic analyte[2].
-
Stationary Phase Selection: If your thiazole is unstable at low pH, transition to a "base-deactivated" or polar-embedded column. These columns utilize ultra-pure "Type B" silica and exhaustive end-capping to physically shield residual silanols from the analyte[2].
Section 2: Overcoming Poor Retention and Void Volume Elution (FAQs)
Q: My highly polar thiazole compounds elute in the void volume during Reversed-Phase HPLC (RP-HPLC). How can I increase retention without relying on system-contaminating ion-pairing reagents? A: Highly polar thiazoles lack the hydrophobic surface area required to partition effectively into a standard C18 stationary phase[3]. Because they are highly water-soluble, they prefer the aqueous mobile phase and wash out immediately.
Causality-Driven Solutions:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC operates via an inverted retention mechanism. The stationary phase is highly polar (e.g., bare silica or amide), and the mobile phase is highly organic (>70% acetonitrile). A thin, water-enriched liquid layer forms on the stationary phase surface[4]. Your polar thiazole partitions out of the organic bulk and into this aqueous layer.
-
Mixed-Mode Chromatography (MMC): MMC columns incorporate multiple retention mechanisms—typically reversed-phase and cation-exchange (RP/CEX)[5]. The hydrophobic alkyl chain provides baseline retention, while an acidic functional group on the surface electrostatically binds the basic thiazole nitrogen[5]. This dual-mechanism allows for a 5- to 50-fold increase in loadability for basic compounds during preparative purification[5].
Quantitative Comparison of Chromatographic Modes
To successfully transition between these modes, you must adjust your operational parameters. The table below summarizes the critical quantitative thresholds required to maintain the physical mechanisms of each technique.
| Parameter | Standard RP-HPLC | HILIC | Mixed-Mode (RP/CEX) |
| Primary Retention Mechanism | Hydrophobic Partitioning | Hydrophilic Partitioning | Hydrophobic + Electrostatic |
| Mobile Phase (Aqueous %) | High (50–100%) | Low (3–30%) | Variable (10–90%) |
| Buffer Concentration | 10–20 mM | 5–20 mM (Ammonium salts) | 10–50 mM (Controls CEX) |
| Optimal pH for Basic Thiazoles | < 3.0 (Suppresses silanols) | 3.0 – 6.0 | Adjusted based on pKa |
| Typical Prep Loadability | Low (Prone to tailing) | Moderate | High (5x to 50x increase) |
| Critical Failure Point | Highly polar analytes elute in void | >50% water destroys partition layer | Incorrect pH neutralizes charges |
Section 3: Self-Validating Experimental Methodologies
Protocol 1: HILIC Method Development for Polar Thiazoles
Mechanism: Establishing and maintaining the aqueous partition layer on the stationary phase.
-
Mobile Phase Preparation:
-
Action: Prepare Mobile Phase A (Aqueous) with 10 mM Ammonium Formate (pH 3.0). Prepare Mobile Phase B (Organic) as 100% Acetonitrile.
-
Causality: A minimum of ~3% water is strictly required to form the hydrophilic film on the column[4]. Ammonium salts are necessary to ensure proper peak shape by masking any residual electrostatic interactions.
-
-
Column Equilibration (Validation Step):
-
Action: Flush the HILIC column with 95% B for at least 20 column volumes.
-
Validation: Monitor the baseline UV/MS signal. The system is only validated for injection when the pressure ripple is <1% and the baseline is perfectly flat. HILIC requires 3x longer equilibration than RP-HPLC because the water layer takes time to physically construct itself.
-
-
Sample Diluent Optimization:
-
Action: Dissolve the crude thiazole in a diluent matching the starting conditions (e.g., 95% Acetonitrile / 5% Water).
-
Causality: Injecting a sample dissolved in 100% water will instantly dissolve the stationary phase's aqueous layer at the column head, causing severe peak splitting.
-
-
Gradient Execution:
-
Action: Run a gradient from 95% B down to 60% B over 15 minutes.
-
Validation: If the compound elutes before a retention factor (k') of 2, decrease the gradient slope. Do not drop below 50% B, as the HILIC partitioning mechanism will completely disappear[4].
-
Protocol 2: Mixed-Mode (RP/CEX) Optimization for Preparative Purification
Mechanism: Utilizing ionic strength to control the electrostatic release of the basic thiazole.
-
Baseline Hydrophobic Retention:
-
Action: Run a standard RP gradient (5% to 95% Acetonitrile) with a low-concentration buffer (5 mM).
-
Validation: Identify the retention time. If the compound elutes in the void, the hydrophobic mechanism is insufficient, validating the need to activate the ion-exchange mechanism.
-
-
Activate Ion-Exchange (pH Optimization):
-
Action: Adjust the mobile phase pH to at least 1 unit below the pKa of the thiazole's basic nitrogen.
-
Causality: This ensures the thiazole is fully protonated (positively charged) and can bind to the negatively charged cation-exchange sites on the mixed-mode column[5].
-
-
Elution via Ionic Strength:
-
Action: Maintain a constant organic % (e.g., 30% Acetonitrile) and run a salt gradient from 5 mM to 50 mM Ammonium Acetate.
-
Causality: The increasing concentration of buffer cations will compete with the thiazole for the stationary phase's active sites, eventually displacing and eluting the pure compound.
-
Validation: Calculate the peak asymmetry (As). A successful mixed-mode separation will yield perfect peak shapes (As < 1.3) for charged analytes due to the controlled, high-capacity ionizable groups on the surface[5].
-
Method Selection Matrix
Decision matrix for selecting HILIC vs. Mixed-Mode based on thiazole polarity.
References
-
What Causes Peak Tailing in HPLC? , Chrom Tech, Inc.6
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques , Waters Blog. 3
-
HPLC Tech Tip: Peak Tailing of Basic Analytes , Phenomenex. 7
-
Mixed-Mode Chromatography and Stationary Phases , Helix Chromatography. 5
-
ACE News - HPLC: Peak Tailing Interaction , hplc.eu. 2
-
Peak Tailing in HPLC , Element Lab Solutions. 1
-
Hydrophilic Interaction Chromatography Method Development and Troubleshooting , Agilent. 4
Sources
Addressing poor stability of 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide in aqueous solutions
Technical Support Center: 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide
A Guide to Understanding and Improving Aqueous Stability for Researchers
Introduction: Welcome to the dedicated technical support guide for 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide. We understand that researchers are encountering challenges with the stability of this compound in aqueous solutions during experimental workflows. This guide is designed to serve as a primary resource, moving beyond simple protocols to explain the underlying chemical principles driving the observed instability. Our goal is to empower you with the knowledge to troubleshoot effectively, ensuring the integrity and reproducibility of your data.
The structure of 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide contains three key functional groups that are susceptible to degradation in aqueous environments: a phenolic hydroxyl group, an amide linkage, and a thiazole ring. The instability you may be observing—such as color change, precipitation, or a decrease in concentration over time—is likely a result of the degradation of one or more of these moieties. This document provides a series of structured FAQs and in-depth troubleshooting guides to diagnose and mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: My solution of 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide is turning a yellow or brown color. What is happening?
A: The development of a yellow or brown hue is a classic indicator of the oxidation of the 4-hydroxy group (a phenol). Phenols are susceptible to oxidation to form quinone or quinone-like structures, which are often highly colored. This process can be accelerated by several factors in your experimental setup, including:
-
Dissolved Oxygen: Standard aqueous buffers are saturated with atmospheric oxygen.
-
Slightly Alkaline pH: Deprotonation of the phenol at higher pH values makes it more electron-rich and thus more susceptible to oxidation.
-
Trace Metal Ions: Metal ions like Cu²⁺ or Fe³⁺, even at trace levels from glassware or reagents, can catalyze phenol oxidation.
-
Light Exposure: Photons, particularly in the UV range, can provide the energy needed to initiate oxidation reactions.
Q2: I've prepared a stock solution in a neutral buffer (pH 7.4), but HPLC analysis shows the concentration of my compound is decreasing significantly over a few hours. Why?
A: A time-dependent loss of the parent compound in solution, in the absence of color change, often points towards hydrolysis of the amide bond. While amides are generally stable, the specific electronic environment of this molecule could render the amide bond susceptible to cleavage, yielding 4-hydroxybenzoic acid and 2-aminothiazole as degradation products. This reaction can be catalyzed by both acidic and basic conditions. Even at neutral pH, slow hydrolysis can occur, and the rate may be influenced by the specific buffer components used.
Q3: What is the most critical factor to control when working with this compound?
A: Based on the structure, pH is the single most critical variable to control. The pH of your solution will directly influence the rates of both major degradation pathways:
-
Amide Hydrolysis: Rates are typically minimized in the mid-pH range (around pH 4-6) and increase significantly under strongly acidic or basic conditions.
-
Phenol Oxidation: Oxidation is generally much faster at neutral to alkaline pH (pH > 7) where the phenolic proton is removed, forming the more reactive phenoxide ion.
Therefore, identifying an optimal pH that balances both of these degradation pathways is paramount for achieving experimental consistency.
In-Depth Troubleshooting Guides
Problem 1: Rapid Loss of Purity in Aqueous Buffer During Cell-Based Assays
Scenario: "I dissolve my compound in DMSO, then dilute it into my cell culture medium (e.g., DMEM, pH ~7.4) for a 24-hour incubation. At the end of the experiment, I suspect I have very little active compound left."
Root Cause Analysis: The combination of physiological pH (~7.4), oxygenated media, and long incubation times creates a "perfect storm" for both oxidative and hydrolytic degradation. The phenoxide ion, more prevalent at this pH, will readily oxidize, while the amide bond undergoes slow hydrolysis.
Troubleshooting Workflow:
-
Characterize the Instability: The first step is to confirm and quantify the degradation. Do not assume the compound is stable for the duration of your experiment.
-
Conduct a pH-Rate Profile Study: This is a critical experiment to determine the optimal pH for your compound's stability.
-
Implement Stabilization Strategies: Based on the data, modify your experimental protocol to minimize degradation.
Experimental Protocol: pH-Rate Profile Study
-
Buffer Preparation: Prepare a series of buffers (e.g., 50 mM citrate for pH 3 & 5, 50 mM phosphate for pH 7, and 50 mM borate for pH 9).
-
Stock Solution: Prepare a concentrated stock solution of 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide in a stable organic solvent like DMSO (e.g., 10 mg/mL).
-
Incubation: Dilute the stock solution into each buffer to a final concentration of 10-50 µg/mL. Ensure the final DMSO concentration is low (<1%) to avoid solubility artifacts.
-
Sampling: Incubate all solutions at the desired temperature (e.g., 25°C or 37°C). Aliquot samples at multiple time points (e.g., 0, 1, 2, 4, 8, 24 hours). Immediately quench any further degradation by freezing or diluting into a mobile phase for HPLC analysis.
-
Analysis: Analyze each sample by a stability-indicating HPLC method (a method that can separate the parent compound from its degradants).
-
Data Interpretation: Plot the natural log of the parent compound concentration versus time for each pH. The slope of this line gives the observed degradation rate constant (k_obs). A plot of k_obs versus pH will reveal the pH of maximum stability.
| pH | Primary Degradation Pathway | Expected Half-Life (t½) | Visual Observation |
| 3.0 | Acid-Catalyzed Hydrolysis | Moderate | Clear Solution |
| 5.0 | Minimal Degradation | Longest | Clear Solution |
| 7.4 | Base-Catalyzed Hydrolysis & Oxidation | Short | Potential color change |
| 9.0 | Rapid Oxidation & Hydrolysis | Shortest | Rapid color change |
Problem 2: Solution Color Change and Inconsistent Potency in Screening Assays
Scenario: "I am performing a high-throughput screen. My positive control compound shows variable IC50 values between plates, and I notice a faint yellow color in some wells."
Root Cause Analysis: This points directly to oxidation of the 4-hydroxy group. Inconsistent results are common when an unstable compound is used, as the "effective concentration" changes during the assay incubation. The variability can be exacerbated by differences in plate handling, light exposure between runs, or even the source of the purified water used for buffers.
Troubleshooting Workflow & Mitigation:
Mitigation Strategies:
-
Work in Amber Vials/Plates: Protect the compound from light at all stages, from stock solution to final assay plate.
-
De-gas Buffers: Before adding the compound, sparge all aqueous buffers with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen. This is one of the most effective methods for preventing oxidation.
-
Incorporate Antioxidants: If degassing is not feasible, consider adding a chemical antioxidant to your buffer system. The choice of antioxidant should be tested to ensure it does not interfere with your assay.
| Antioxidant | Typical Concentration | Pros | Cons |
| Ascorbic Acid (Vitamin C) | 0.1 - 1 mM | Water-soluble, effective. | Can act as a pro-oxidant in the presence of metal ions. |
| Glutathione (GSH) | 1 - 5 mM | Biologically relevant, effective. | Can interact with thiol-reactive compounds. |
| Butylated hydroxytoluene (BHT) | 10 - 100 µM | Very potent radical scavenger. | Poor water solubility; requires co-solvent. |
-
Use a Chelating Agent: Add a small amount of EDTA (e.g., 100 µM) to your buffers. EDTA will sequester trace metal ions that catalyze oxidation, significantly improving stability.
By systematically applying these principles—first understanding the pH-stability profile and then mitigating oxidative pathways—you can develop a robust experimental protocol that ensures the concentration of 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide remains constant, leading to reliable and reproducible scientific outcomes.
References
-
Title: The Role of Metal Ions in the Auto-oxidation of Phenolic Compounds Source: Comprehensive Reviews in Food Science and Food Safety URL: [Link]
-
Title: Hydrolysis of Amides Source: Organic Chemistry (Textbook by Paula Yurkanis Bruice) URL: [Link]
-
Title: Vitamin C: The known and the unknown and Goldilocks Source: Oncotarget URL: [Link]
-
Title: ICH Q1A (R2): Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation URL: [Link]
Technical Support Center: Stabilizing 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide During Storage
Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals working with 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide (CAS: 94042-62-3). Because this molecule contains three distinct reactive moieties—a phenol ring, an amide linker, and a thiazole heterocycle—it is highly susceptible to environmental degradation.
This living document provides mechanistic troubleshooting, self-validating experimental protocols, and quantitative data to ensure the structural integrity of your compound during long-term storage and assay preparation.
Part 1: Mechanistic Understanding of Degradation
To prevent degradation, we must first understand the causality behind it. 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide degrades primarily through two competing pathways: oxidative polymerization and nucleophilic hydrolysis .
Q: Why does my compound degrade even when stored in a dark, temperature-controlled room?
A: Even in the absence of light, atmospheric oxygen and trace moisture act as silent catalysts for degradation.
-
Phenol Oxidation: The electron-donating hydroxyl group makes the aromatic ring electron-rich. When exposed to molecular oxygen or trace transition metals in solvents, the phenol undergoes an electron-transfer process, forming a phenoxy radical. This radical rapidly oxidizes into a reactive quinone intermediate, which can further polymerize into colorful, insoluble resinous products[1][2].
-
Amide Hydrolysis: The amide bond is the structural bridge of this molecule. Oxygen draws electrons away from the carbonyl carbon, leaving it slightly positively charged and highly susceptible to nucleophilic attack by water[3]. The electron-withdrawing nature of the adjacent thiazole ring exacerbates this polarization. Without strict moisture control, ambient humidity will slowly cleave the amide bond into 4-hydroxybenzoic acid and 2-aminothiazole[4].
Degradation pathways of 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide based on structural vulnerabilities.
Part 2: Self-Validating Storage Protocols
Do not rely on passive storage. The following protocols are designed as self-validating systems; if any step is compromised, the downstream analytical validation (LC-MS/UV-Vis) will immediately flag the error.
Protocol A: Long-Term Storage of Solid API
Moisture control through appropriate packaging and low-humidity storage is the only way to prevent water-mediated degradation of the amide bond[4].
Step-by-Step Methodology:
-
Lyophilization: Dry the synthesized or purchased solid compound using a lyophilizer for 24 hours to ensure residual moisture is <0.1%.
-
Inert Atmosphere Transfer: Transfer the dried powder into a glovebox purged with Argon. Causality note: Argon is heavier than Nitrogen and forms a better protective blanket over the solid powder, effectively displacing molecular oxygen.
-
Aliquotting: Weigh the compound into amber glass vials. Amber glass blocks UV light below 400 nm, preventing the photo-oxidation of the thiazole and phenol rings.
-
Sealing: Cap the vials with PTFE-lined silicone septa. Do not use standard rubber septa, as they are permeable to atmospheric moisture over time.
-
Storage: Store the sealed vials at -20°C in a secondary container filled with indicating silica gel desiccants.
-
Validation Step: Weigh one control vial before and after 30 days of storage. A mass increase indicates a failed seal and moisture ingress.
Step-by-step workflow for the long-term stabilization and storage of the solid compound.
Protocol B: Preparation and Storage of in vitro Stock Solutions (DMSO)
Phenolic compounds dissolved in DMSO are highly vulnerable to oxidation if the solvent is not properly prepared.
Step-by-Step Methodology:
-
Solvent Selection: Use only anhydrous, amine-free, LC-MS grade DMSO. Trace amines will catalyze the hydrolysis of the amide bond.
-
Degassing: Sparge the DMSO with Argon gas for 15 minutes prior to use. This strips dissolved oxygen from the solvent, neutralizing the primary driver of phenol-to-quinone oxidation.
-
Dissolution: Dissolve the compound to a standard 10 mM stock concentration.
-
Single-Use Aliquots: Dispense the stock into 50 µL single-use amber microcentrifuge tubes. Causality note: Repeated freeze-thaw cycles introduce condensation (water) into the tube, which accelerates amide hydrolysis.
-
Storage: Flash-freeze the aliquots in liquid nitrogen and store at -80°C.
-
Validation Step: Run a baseline LC-MS/UV-Vis scan immediately after stock preparation. If the baseline shows >1% quinone formation, the DMSO was insufficiently degassed, and the batch must be discarded.
Part 3: Troubleshooting & FAQs
Q: My 10 mM DMSO stock solution turned pink/brown after a month at 4°C. Can I still use it?
A: No, discard it. The pink/brown discoloration is the visual hallmark of phenolic oxidation. The 4-hydroxy moiety has oxidized into a quinone intermediate, which has subsequently polymerized into colored oligomers[1]. Because quinones are highly electrophilic, they will act as Pan-Assay Interference Compounds (PAINS) in your biological assays, covalently binding to nucleophilic residues (like cysteine) on your target proteins and yielding false positives.
Q: I am detecting new peaks at ~138 Da and ~100 Da in my LC-MS analysis of stored samples. What happened?
A: Your compound has undergone nucleophilic hydrolysis. The intact molecule has a molecular weight of ~220.25 g/mol . The peak at ~138 Da corresponds to the cleaved 4-hydroxybenzoic acid, and the peak at ~100 Da corresponds to the 2-aminothiazole leaving group. This indicates that your storage environment was contaminated with moisture and likely experienced pH fluctuations. Ensure your storage vials are hermetically sealed and your solvents are strictly anhydrous.
Part 4: Quantitative Stability Data
The following table summarizes the expected stability of 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide under various storage conditions. Use this to benchmark your laboratory's storage practices.
| Storage State | Atmosphere | Container Type | Temperature | Est. Shelf Life | Primary Degradation Mechanism |
| Solid powder | Ambient Air | Clear Glass | 25°C | < 1 Month | Auto-oxidation (Quinones) |
| Solid powder | Argon (Dry) | Amber Glass | -20°C | > 2 Years | None (Stable) |
| 10 mM DMSO Stock | Ambient Air | Clear Tube | 4°C | 1-2 Weeks | Oxidation & Hydrolysis |
| 10 mM DMSO Stock | Argon (Degassed) | Amber Tube | -80°C | 6-12 Months | Slow Hydrolysis |
| Aqueous Buffer (pH 7.4) | Ambient Air | Clear Plate | 37°C | 24-48 Hours | Rapid Hydrolysis |
Part 5: References
-
How to Enhance Amide Stability in High-Temperature Processes - Patsnap Eureka Source: patsnap.com URL:
-
REACTIVATION OF DAMAGE PHENOL IN CHEMICAL AND BIOLOGICAL LABORATORIES Source: minarjournal.com URL:
-
Single Atomic Cu-N2 Catalytic Sites for Highly Active and Selective Hydroxylation of Benzene to Phenol - PMC Source: nih.gov URL:
-
Understanding the chemical basis of drug stability and degradation Source: pharmaceutical-journal.com URL:
Sources
- 1. minarjournal.com [minarjournal.com]
- 2. Single Atomic Cu-N2 Catalytic Sites for Highly Active and Selective Hydroxylation of Benzene to Phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 4. How to Enhance Amide Stability in High-Temperature Processes [eureka.patsnap.com]
Technical Support Center: Optimizing HPLC Separation of 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide
Welcome to the technical support center dedicated to the analytical challenges associated with 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide. This guide is designed for researchers, analytical chemists, and formulation scientists who are developing and optimizing High-Performance Liquid Chromatography (HPLC) methods for this compound and its related impurities. Our goal is to provide practical, in-depth solutions to common issues, grounded in established chromatographic principles and regulatory expectations.
Frequently Asked Questions (FAQs): Method Development & Optimization
This section addresses foundational questions you might have when first establishing an HPLC method for 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide.
Q1: What is the best starting point for column and mobile phase selection for this compound?
Answer: For a molecule like 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide, which possesses both non-polar (benzene and thiazole rings) and polar (hydroxyl and amide groups) functionalities, a reversed-phase (RP) HPLC approach is the most logical starting point.
Column Selection: A C18 (octadecylsilane) column is the workhorse of RP-HPLC and provides an excellent starting point. It separates compounds primarily based on hydrophobicity.[1] Given the aromatic nature of the analyte, a column with a Phenyl-Hexyl stationary phase could also be a strong candidate, as it offers alternative selectivity through pi-pi interactions with the aromatic rings.
Mobile Phase Selection: A gradient elution using a mixture of an aqueous buffer and an organic solvent is recommended to ensure elution of the main compound with a good peak shape while also separating potential impurities with varying polarities.
-
Organic Solvent (Solvent B): Acetonitrile is generally preferred over methanol as a starting choice because its lower viscosity results in lower backpressure and often higher column efficiency.[1]
-
Aqueous Phase (Solvent A): A buffered solution is critical. A simple starting point is 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) in water. These acidic modifiers suppress the ionization of free silanol groups on the silica packing, which can otherwise lead to severe peak tailing with basic compounds.[2]
A summary of recommended starting conditions is provided in the table below.
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 150 mm x 4.6 mm, 5 µm | General purpose, good balance of efficiency and backpressure. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to suppress silanol interactions and ensures consistent ionization of the analyte. |
| Mobile Phase B | Acetonitrile | Good UV transparency and lower viscosity. |
| Gradient | 5% to 95% B over 20 minutes | A broad gradient to elute compounds of wide-ranging polarity. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides better reproducibility than ambient temperature.[3] |
| Detection | UV, ~240-260 nm (scan for λmax) | The conjugated ring systems should have strong UV absorbance in this region.[4] |
| Injection Vol. | 5-10 µL | A small volume to prevent band broadening. |
Q2: The resolution between my main peak and a closely eluting impurity is poor. How can I improve it?
Answer: Improving resolution is a core challenge in method development. The resolution between two peaks is governed by three factors: efficiency (N), selectivity (α), and retention factor (k).[5]
-
Optimize Selectivity (α): This is the most powerful tool for improving resolution.[1]
-
Change Mobile Phase pH: The ionization state of your analyte and impurities can drastically alter their retention. The 4-hydroxy group is phenolic and weakly acidic, while the thiazole and amide nitrogens can be weakly basic. Adjusting the pH of the aqueous mobile phase (e.g., from pH 2.5 with formic acid to pH 6.8 with a phosphate buffer) can significantly change the relative retention times.
-
Switch Organic Solvent: If you are using acetonitrile, try switching to methanol or a combination of the two. Different solvents create different interactions with the analyte and stationary phase, altering selectivity.
-
Change Stationary Phase: If mobile phase optimization is insufficient, changing the column is the next step. Moving from a C18 to a Phenyl-Hexyl or a polar-embedded phase column can provide a completely different elution order.[5]
-
-
Increase Efficiency (N): This will make your peaks sharper and narrower, which can resolve minor overlaps.
-
Use a Longer Column: Doubling the column length approximately doubles the efficiency, but also doubles the run time and backpressure.
-
Decrease Particle Size: Moving from a 5 µm to a sub-2 µm particle size column (UHPLC) dramatically increases efficiency, allowing for faster separations with higher resolution.[5]
-
-
Increase Retention Factor (k): Pushing the peaks further down the chromatogram can sometimes improve separation.
-
Decrease Organic Solvent Strength: Lower the percentage of acetonitrile or methanol in your mobile phase. This will increase the retention time of all components. This is most effective for peaks eluting early in the run (k < 2).
-
The following workflow illustrates a logical approach to improving resolution.
Sources
- 1. chromtech.com [chromtech.com]
- 2. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
- 3. News - How to Optimize HPLC Analysis and Improve Laboratory Efficiency [mxchromasir.com]
- 4. scielo.br [scielo.br]
- 5. chromatographyonline.com [chromatographyonline.com]
Troubleshooting inconsistent results in cell-based assays with 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide
A Guide for Researchers on Troubleshooting Inconsistent Results in Cell-Based Assays
Welcome to the technical support center for 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide and related small molecules. As Senior Application Scientists, we understand that achieving reproducible data is paramount to your research. This guide is designed to provide in-depth, field-proven insights into the common challenges encountered with this class of compounds in cell-based assays. We will move beyond simple procedural lists to explain the causality behind experimental observations and provide robust, self-validating protocols to ensure the integrity of your results.
Section 1: Understanding the Compound - Core Physicochemical Properties & Handling
Inconsistency in experimental results often originates from a misunderstanding of the compound's fundamental properties. The 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide scaffold, while promising, contains functional groups that require careful handling to ensure stability and consistent biological activity.
Key Structural Features and Their Implications:
-
Thiazole Ring: This heterocyclic moiety is common in medicinal chemistry and contributes to target binding. However, thiazole-containing compounds can sometimes be flagged as Pan-Assay Interference Compounds (PAINS) due to non-specific activity or assay artifacts.[1]
-
Benzamide Group: This group is generally stable but its substitution pattern influences the molecule's electronic properties and binding modes.
-
Hydroxyl Group (-OH): The phenolic hydroxyl group can significantly impact solubility, act as a hydrogen bond donor/acceptor in target interactions, and is susceptible to oxidation, which can lead to compound degradation and loss of activity.[2]
Q1: What is the most critical first step when receiving a new batch of 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide?
A1: Independent quality control (QC) is the most crucial step. While vendors provide a Certificate of Analysis (CoA), variations can occur. Verifying the compound's identity, purity, and solubility before starting any biological experiment can save significant time and resources.[3]
Recommended In-House QC Protocol:
-
Identity Confirmation: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the molecular weight matches the expected value.
-
Purity Analysis: Use High-Performance Liquid Chromatography (HPLC) to assess the purity. A purity level of >95% is recommended for most cell-based assays, with >98% being ideal.[4]
-
Solubility Assessment: Empirically determine the compound's solubility in your chosen solvent (typically DMSO) and, more importantly, in your final assay medium. A compound that is soluble in 100% DMSO may precipitate when diluted into aqueous cell culture media.
Q2: How should I prepare and store stock solutions to prevent degradation?
A2: Proper preparation and storage are critical for maintaining compound integrity.
-
Solvent Selection: Use high-purity, anhydrous dimethyl sulfoxide (DMSO). DMSO is hygroscopic (absorbs water from the air), and water contamination can promote compound degradation or precipitation.[5] Purchase small-volume, high-grade DMSO and use it promptly after opening.
-
Stock Concentration: Prepare a high-concentration stock (e.g., 10-20 mM) in 100% DMSO. This minimizes the volume of DMSO added to your cells, keeping the final solvent concentration below a toxic threshold (typically <0.5%, and ideally <0.1%).
-
Storage: Aliquot the stock solution into single-use volumes in tightly sealed vials to minimize freeze-thaw cycles and exposure to air/moisture. Store at -20°C or -80°C. The phenolic hydroxyl group makes the compound susceptible to oxidation, so overlaying the aliquot with an inert gas like argon or nitrogen before sealing can further extend its shelf life.
Section 2: Frequently Asked Questions (FAQs)
Q3: My compound's IC50 value is shifting between experiments. What are the most common causes?
A3: IC50 variability is a classic problem in cell-based assays. The root causes can be classified into three main categories:
-
Compound-Related Issues: Degradation of the stock solution, precipitation of the compound in the assay medium, or batch-to-batch variations in purity.[3]
-
Biological Variability: Inconsistent cell health, high passage number leading to phenotype drift, or variations in cell seeding density.[5][6]
-
Assay Procedure Variability: Inconsistent incubation times, "edge effects" on assay plates, or interference of the compound with the assay readout technology (e.g., fluorescence quenching).[6][7]
Q4: Could 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide be a PAINS compound?
A4: It's possible. The thiazole scaffold is present in some known PAINS.[1] PAINS often exhibit non-specific activity through mechanisms like aggregation, redox cycling, or covalent modification of proteins. If you observe activity across multiple unrelated assays, a steep dose-response curve, or a high hit rate in screens, you should perform counter-screens to rule out assay artifacts.[1] A key control is to re-run the assay in the presence of a non-ionic detergent.
Protocol: Detergent-Based Assay for Aggregation
-
Prepare Buffers: Prepare two sets of your final assay buffer/medium: one standard and one supplemented with 0.01% (v/v) Triton X-100.
-
Compound Dilutions: Prepare serial dilutions of your compound in both the standard and the detergent-containing medium.
-
Perform Assay: Run your biological assay in parallel using both sets of compound dilutions.
-
Analyze Data: Generate dose-response curves for both conditions. A significant rightward shift (i.e., a higher IC50) in the curve with Triton X-100 strongly suggests that the compound's apparent activity is at least partially due to aggregation.[1]
Section 3: In-Depth Troubleshooting Guide
This section provides systematic workflows to diagnose and resolve specific issues.
Issue 1: High Variability Between Replicate Wells
Observed Problem: You see a high coefficient of variation (%CV) in readings from replicate wells treated with the same concentration of the compound.
Issue 2: Complete Loss of Compound Activity
Observed Problem: A previously active compound now shows no effect, even at high concentrations.
| Potential Cause | Explanation | Recommended Action & Rationale |
| Stock Solution Degradation | The phenolic hydroxyl group is prone to oxidation. Repeated freeze-thaw cycles or improper storage can degrade the compound. | Action: Prepare a fresh stock solution from the original powder. Rationale: This is the most common cause and the easiest to test. If activity is restored, discard all old stock solutions.[3] |
| Precipitation in Media | The compound may be "crashing out" of the aqueous cell culture medium, especially if serum proteins are present. | Action: Perform a solubility test. Prepare the highest assay concentration in your final medium, incubate for the duration of your experiment, then centrifuge and measure the supernatant concentration via HPLC. Rationale: You must confirm the compound is actually in solution and available to the cells at the intended concentration.[8] |
| Change in Cell Phenotype | Cells at a high passage number may have altered expression of the compound's target or related signaling pathways. | Action: Thaw a fresh, low-passage vial of cells from a validated cell bank and re-run the experiment. Rationale: Maintaining a consistent, low-passage cell stock is critical for reproducibility in all cell-based assays.[6] |
| Batch-to-Batch Variation | The new lot of compound from the vendor may have lower purity or a different isomeric composition. | Action: Perform in-house QC (LC-MS, HPLC) on the new lot and compare it to the data from the previous active lot. Rationale: Never assume two lots of a compound are identical without analytical verification.[4] |
Issue 3: Assay Signal Interference
Observed Problem: You observe unexpected results, such as an increase in signal in a cytotoxicity assay (suggesting increased viability) or high background in fluorescence-based assays.
Many small molecules can interfere with assay readouts. Thiazole moieties can be fluorescent, potentially interfering with assays that use blue or green-light excitation.[7]
Hypothetical Signaling Pathway & Interference Points
Let's assume 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide is designed to inhibit Kinase B in a simple signaling cascade.
Protocol: Cell-Free Interference Check
-
Run the final step of your assay in a cell-free system.
-
Add your assay reagents (e.g., luciferase substrate, fluorescent dye) to wells containing only assay medium.
-
Add your compound at the same concentrations used in your cellular experiment.
-
Incubate for the standard readout time and measure the signal.
-
Interpretation: Any change in signal in these cell-free wells is due to direct interference of your compound with the assay chemistry. This allows you to quantify the artifactual signal and potentially correct for it, or choose an alternative assay method.
Section 4: References
-
Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. MDPI. Available from:
-
The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. MDPI. Available from:
-
Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). PMC. Available from:
-
Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. ResearchGate. Available from:
-
Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and. An-Najah Staff. Available from:
-
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide. Benchchem. Available from:
-
Discovery and functional characterization of N-(thiazol-2-yl)- benzamide analogs as the first class of selective antagonists of. Semantic Scholar. Available from:
-
Synthesis, biological evaluation and mechanistic studies of 4-(1,3-thiazol-2-yl)morpholine-benzimidazole hybrids as a new structural class of antimicrobials. PubMed. Available from:
-
Antimicrobial and Toxic Properties of Novel Δ 2 -1,3,4-thiadiazoline and Δ 2 -1,3,4-selenadiazoline Derivatives. ResearchGate. Available from:
-
Multi-dimensional target profiling of N,4-diaryl-1,3-thiazole-2-amines as potent inhibitors of eicosanoid metabolism. PubMed. Available from:
-
Artifacts in biological assays involving N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide. Benchchem. Available from:
-
Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PMC. Available from:
-
Discovery of N-(1,3,4-thiadiazol-2-yl)benzamide derivatives containing a 6,7-methoxyquinoline structure as novel EGFR/HER-2 dual-target inhibitors against cancer growth and angiogenesis. PubMed. Available from:
-
Improving Reproducibility: Best Practices for Small Molecules. Sigma-Aldrich. Available from:
-
How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan. Available from:
-
Why can't I get reproducible results in cell based assays? ResearchGate. Available from:
-
Practical Guidance for Small Molecule Screening. Yale Center for Molecular Discovery. Available from:
-
Solubility for different thiazolidine-2-carboxylic acid derivatives. ResearchGate. Available from:
-
N-(1,3-Thiazol-2-yl)benzenesulfonamide. Benchchem. Available from:
-
N-(4-(2,4-Dihydroxyphenyl)thiazol-2-yl)isobutyramide. Sigma-Aldrich. Available from:
-
A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell (MBoC). Available from:
-
Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays. Benchchem. Available from:
Sources
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- 8. tecan.com [tecan.com]
Technical Support Center: A Researcher's Guide to Minimizing Off-Target Effects of Novel Small Molecule Inhibitors
A Note on 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide: As a Senior Application Scientist, it is crucial to begin with a note on the specific compound of interest. Currently, "4-Hydroxy-N-1,3-thiazol-2-ylbenzamide" is not a widely characterized small molecule with a well-defined biological target in publicly available literature. The thiazole and benzamide moieties are present in numerous compounds with diverse biological activities, from anticancer to antimicrobial.[1][2][3] Therefore, this guide will serve as a comprehensive framework for researchers working with any novel or poorly characterized small molecule inhibitor, using 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide as a representative example of a new chemical entity requiring rigorous validation.
The principles and protocols outlined here are designed to help you confidently distinguish on-target from off-target effects, ensuring the integrity and reproducibility of your research in cellular models.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges and questions that arise during the characterization of a new small molecule inhibitor.
Q1: We've just synthesized or purchased 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide. What are the absolute first steps before we even treat our cells?
A1: This is a critical and often overlooked stage. Proper characterization of the compound itself is paramount to avoid misleading results.
-
Purity and Identity Verification: You must confirm the identity and purity of your compound.[4] Even if purchased from a vendor, batch-to-batch variability can occur. The recommended analyses are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
High-Resolution Mass Spectrometry (HRMS): To verify the molecular weight and elemental composition.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound, which should ideally be >95%.
-
-
Solubility Testing: Before making stock solutions, it's crucial to determine the compound's solubility in common laboratory solvents like DMSO, ethanol, and aqueous buffers.[4] A compound that crashes out of solution in your cell culture medium will lead to an unknown and inconsistent final concentration.[4]
-
Stability Assessment: Assess the compound's stability in your chosen solvent and under your experimental conditions (e.g., in cell culture media at 37°C).[5] A simple way to do this is to incubate the compound in media for the duration of your longest experiment, then use HPLC to check for degradation products.[5]
Q2: Our cells are showing high levels of toxicity even at low concentrations of our inhibitor. How can we determine if this is an on-target or off-target effect?
A2: High cytotoxicity can confound your results, making it difficult to assess the specific effects of target inhibition. Here’s a systematic approach to troubleshoot this issue:
-
Perform a Dose-Response Cytotoxicity Assay: First, you need to quantify the cytotoxicity. Use a standard assay like MTT, LDH, or a live/dead cell stain to determine the concentration that causes 50% cell death (CC50).[6][7] This will help you establish a non-toxic working concentration range for your subsequent experiments.
-
Compare Cytotoxicity Across Different Cell Lines: Test the inhibitor's toxicity in a panel of cell lines.[7] Include a cell line that does not express the intended target (if known). If the compound is equally toxic in cells with and without the target, the cytotoxicity is likely due to off-target effects.[7]
-
Rescue Experiment: If you can, perform a "rescue" experiment. This involves overexpressing a version of your target protein that is resistant to the inhibitor. If the toxicity is reversed in these cells, it strongly suggests an on-target effect.[8]
-
Use a Structurally Related Inactive Control: Synthesize or obtain a close structural analog of your inhibitor that is inactive against the primary target.[6][9] If this inactive control compound still causes cytotoxicity, it points towards an off-target effect related to the chemical scaffold itself.[6]
| Control | Purpose | Interpretation |
| Vehicle Control (e.g., DMSO) | To control for the effects of the solvent. | Any observed effect should be significantly different from the vehicle control. |
| Inactive Analog | To identify off-target effects related to the compound's chemical structure. | If the inactive analog produces the same phenotype as the active compound, it suggests an off-target effect.[6] |
| Positive Control | To ensure the assay is working as expected. | A known inhibitor of the target or pathway should produce the expected effect.[9] |
| Target Knockdown/Knockout Cells | To mimic the on-target effect genetically. | The phenotype of inhibitor-treated cells should phenocopy the genetic perturbation.[6] |
Q3: We are observing a cellular phenotype after treatment, but how can we be sure it's due to the inhibition of our intended target?
A3: This is the central question in validating a chemical probe. A multi-pronged approach is necessary to build a strong case for on-target activity.
-
Confirm Target Engagement: First, you must demonstrate that your compound is actually binding to its intended target within the cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this, as it measures changes in the thermal stability of a protein upon ligand binding in intact cells.[7][10]
-
Correlate with Genetic Perturbation: The "gold standard" for validation is to compare the phenotype of your inhibitor with the phenotype of a genetic knockdown or knockout (e.g., using siRNA or CRISPR) of the target protein.[6] If the phenotypes match, it provides strong evidence for an on-target effect.[6]
-
Analyze Downstream Signaling: Investigate the signaling pathway immediately downstream of your target. For example, if your target is a kinase, use Western blotting to check if the phosphorylation of its known substrates is reduced in a dose-dependent manner after inhibitor treatment.[8]
Experimental Protocols & Workflows
This section provides detailed methodologies for the key experiments discussed above.
Protocol 1: Dose-Response Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration range at which the inhibitor is cytotoxic to your cells.
Materials:
-
Cells of interest
-
4-Hydroxy-N-1,3-thiazol-2-ylbenzamide (or other small molecule inhibitor)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based buffer)
-
96-well clear-bottom plates
-
Multichannel pipette
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the inhibitor in cell culture medium. A common starting range is from 100 µM down to 1 nM.
-
Cell Treatment: Remove the old medium and add the medium containing different concentrations of the inhibitor to the cells. Include a vehicle-only control.
-
Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Live cells with active dehydrogenases will convert the yellow MTT to a purple formazan product.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of ~570 nm using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control (representing 100% viability). Plot the percentage of viability versus the log of the inhibitor concentration and fit a dose-response curve to determine the CC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm direct binding of the inhibitor to its target protein in intact cells.
Materials:
-
Cells of interest
-
Inhibitor and vehicle (DMSO)
-
PBS with protease inhibitors
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
PCR tubes and a thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment: Treat cultured cells with the inhibitor at your desired concentration or with a vehicle control.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, then cool to room temperature.
-
Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Separation: Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).
-
Analysis: Collect the supernatant (soluble fraction) and analyze the amount of the target protein remaining by SDS-PAGE and Western blotting.
-
Data Interpretation: A protein bound to a stabilizing ligand (your inhibitor) will be more resistant to heat-induced denaturation and will therefore remain in the soluble fraction at higher temperatures compared to the vehicle-treated control. This "thermal shift" is evidence of target engagement.[8]
Visualizing Workflows and Concepts
Diagrams can help clarify complex experimental strategies and biological concepts.
Caption: Workflow for validating a novel small molecule inhibitor.
Caption: Decision tree for troubleshooting unexpected experimental results.
References
-
The Chemical Probes Portal. Target engagement. Available from: [Link]
-
ResearchGate. Target validation using chemical probes | Request PDF. Available from: [Link]
-
MDPI. Data-Driven Exploration of Selectivity and Off-Target Activities of Designated Chemical Probes. Available from: [Link]
-
Annual Reviews. Validating Small Molecule Chemical Probes for Biological Discovery. Available from: [Link]
-
ACS Publications. A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors | Journal of Medicinal Chemistry. Available from: [Link]
-
Multispan, Inc. Tips for Establishing Successful Cell-Based Assays: Part 1. Available from: [Link]
-
Marin Biologic Laboratories. Optimizing Your Cell Based Assay Performance Key Strategies. Available from: [Link]
-
PMC. PROTACs to Address the Challenges Facing Small Molecule Inhibitors. Available from: [Link]
-
bioRxiv. Chemical Probes in Scientific Literature: Expanding and Validating Target-Disease Evidence. Available from: [Link]
-
ResearchGate. Experimental Methods Used for Identifying Small-Molecule Inhibitors of Protein-Protein Interaction. Available from: [Link]
-
The Institute of Cancer Research. Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Available from: [Link]
-
PMC. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Available from: [Link]
-
Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. Available from: [Link]
-
PubMed Central. Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components. Available from: [Link]
-
PMC. The Experimentalist's Guide to Machine Learning for Small Molecule Design. Available from: [Link]
-
Yale Center for Molecular Discovery. Practical Guidance for Small Molecule Screening. Available from: [Link]
-
Reaction Biology. Testing kinase inhibitors where it matters: Drug screening in intact cells. Available from: [Link]
-
PMC. Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). Available from: [Link]
-
Semantic Scholar. Discovery and functional characterization of N-(thiazol-2-yl)- benzamide analogs as the first class of selective antagonists of. Available from: [Link]
-
PubMed. Multi-dimensional target profiling of N,4-diaryl-1,3-thiazole-2-amines as potent inhibitors of eicosanoid metabolism. Available from: [Link]
-
PMC. Measuring and interpreting the selectivity of protein kinase inhibitors. Available from: [Link]
-
Frontiers. Pharmacological approaches to understanding protein kinase signaling networks. Available from: [Link]
-
Semantic Scholar. Synthesis of 4-Aryl-2-hydroxy-4-oxo-N-{4-[(1,3-thiazol-2-yl)- sulfamoyl]phenyl}but-2-eneamides. Available from: [Link]
-
PubMed. Synthesis, biological evaluation and mechanistic studies of 4-(1,3-thiazol-2-yl)morpholine-benzimidazole hybrids as a new structural class of antimicrobials. Available from: [Link]
-
Der Pharma Chemica. Synthesis and biological activity of 4-bromo-2-hydroxy-N-(5- methylene-4-oxo-2-aryl-thiazolidin-3-yl) benzamide | Abstract. Available from: [Link]
-
MDPI. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Available from: [Link]
-
ResearchGate. (PDF) Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. Available from: [Link]
-
PubMed. Discovery of N-(1,3,4-thiadiazol-2-yl)benzamide derivatives containing a 6,7-methoxyquinoline structure as novel EGFR/HER-2 dual-target inhibitors against cancer growth and angiogenesis. Available from: [Link]
-
ResearchGate. (PDF) Antimicrobial and Toxic Properties of Novel Δ 2 -1,3,4-thiadiazoline and Δ 2 -1,3,4-selenadiazoline Derivatives. Available from: [Link]
Sources
- 1. N-(1,3-Thiazol-2-yl)benzenesulfonamide|High-Purity [benchchem.com]
- 2. Synthesis, biological evaluation and mechanistic studies of 4-(1,3-thiazol-2-yl)morpholine-benzimidazole hybrids as a new structural class of antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
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- 5. benchchem.com [benchchem.com]
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- 10. Target engagement | Chemical Probes Portal [chemicalprobes.org]
Improving the oral bioavailability of poorly soluble benzamide drugs
Technical Support Center: Overcoming Oral Bioavailability Challenges in Poorly Soluble Benzamide Drugs
Welcome to the Formulation Troubleshooting Guide for benzamide-based therapeutics. Benzamide derivatives (e.g., amisulpride, IMB16-4, and various oncology/CNS candidates) frequently fall into Biopharmaceutics Classification System (BCS) Class II or IV. Their planar aromatic structures and primary/secondary amide groups promote strong intermolecular hydrogen bonding, leading to high crystal lattice energies, poor aqueous solubility, and consequently, erratic oral bioavailability.
This center provides actionable, self-validating protocols and mechanistic troubleshooting for three primary formulation strategies: Amorphous Solid Dispersions (ASDs), Nanosuspensions, and Cocrystallization.
DIAGRAM 1: Formulation Strategy Decision Tree
Caption: Decision matrix for selecting bioavailability enhancement strategies for benzamides.
Module 1: Amorphous Solid Dispersions (ASDs)
Q: My benzamide ASD shows excellent initial dissolution but precipitates rapidly after 30 minutes in simulated intestinal fluid (SIF). How do I prevent this?
Mechanistic Causality: You are observing a failure of the "parachute" effect. ASDs rely on a "spring" (the high-energy amorphous state rapidly dissolving to create a supersaturated solution) and a "parachute" (polymers or surfactants that inhibit nucleation and crystal growth)[1]. Benzamides, due to their strong hydrogen-bond donating/accepting capabilities, rapidly nucleate when the polymer matrix hydrates and swells. If the polymer-drug interactions (e.g., hydrogen bonding between the benzamide N-H and the polymer's carbonyl/hydroxyl groups) are weaker than the drug-drug interactions in water, rapid crystallization and precipitation occur, drastically lowering bioavailability[2].
Troubleshooting Protocol: Two-Stage Non-Sink Dissolution Assay (Self-Validating) To validate polymer efficacy in maintaining supersaturation, implement this step-by-step protocol:
-
Preparation: Prepare 50 mL of Simulated Gastric Fluid (SGF, pH 1.2) and 50 mL of Fasted State Simulated Intestinal Fluid (FaSSIF, pH 6.5) at 37°C.
-
Gastric Phase: Introduce the ASD formulation into SGF at a concentration 10x its equilibrium solubility (non-sink conditions). Agitate at 100 rpm for 30 minutes.
-
Intestinal Transition: Add concentrated FaSSIF buffer to shift the pH to 6.5, simulating gastric emptying.
-
Sampling & Centrifugation: At 5, 15, 30, 60, and 120 minutes post-transition, extract 1 mL aliquots. Crucial Step: Immediately centrifuge at 13,000 rpm for 2 minutes to separate precipitated crystalline drug from the supersaturated solution.
-
Quantification: Analyze the supernatant via HPLC. Validation Check: A successful parachute polymer (e.g., HPMCAS-H) will maintain >80% of the Cmax for at least 90 minutes. If precipitation occurs, switch to a polymer with stronger ionic interactions or add a crystallization inhibitor like Vitamin E TPGS.
Module 2: Nanosuspensions
Q: During the scale-up of my benzamide nanosuspension, the particle size increases from 150 nm to >800 nm within a week. What is driving this instability?
Mechanistic Causality: This is classic Ostwald ripening combined with agglomeration. Small nanoparticles have a high surface free energy and higher saturation solubility than larger particles (Ostwald-Freundlich equation). The dissolved benzamide molecules diffuse from the surface of smaller particles and deposit onto larger ones[3]. Furthermore, if the zeta potential is inadequate, van der Waals forces overcome electrostatic repulsion, causing irreversible agglomeration.
Troubleshooting Protocol: Media Milling & Steric/Electrostatic Stabilization
-
Excipient Selection: Use a synergistic combination of a steric stabilizer (e.g., PVP K30 or HPMC) and an electrostatic stabilizer (e.g., SDS or Tween 80).
-
Milling Matrix: Load highly cross-linked polystyrene or zirconium oxide milling media (0.2–0.3 mm diameter) into the milling chamber (occupying 60% of the volume).
-
Milling Process: Disperse the coarse benzamide drug in the aqueous stabilizer solution. Mill at 2000–3000 rpm while maintaining the temperature at <15°C using a cooling jacket to prevent heat-induced local dissolution[4].
-
Validation (Zeta Potential): Measure the zeta potential immediately post-milling. Validation Check: The system is self-validating if the zeta potential is > |±30| mV and the Polydispersity Index (PDI) is < 0.2[3].
Quantitative Impact of Nanosuspension on Benzamide Bioavailability The efficacy of this approach is highly reproducible. For example, formulating the poorly soluble benzamide derivative IMB16-4 as a nanosuspension using PVP K30 dramatically shifts its pharmacokinetic profile[5][6]:
| Parameter | Pure Crystalline IMB16-4 | IMB16-4 Nanosuspension | Fold Enhancement |
| Particle Size | > 10,000 nm | ~150 nm | N/A |
| Aqueous Solubility | 0.043 µg/mL | 113.0 µg/mL | ~2,627x |
| Cmax (mg/L) | 0.68 ± 0.11 | 46.98 ± 13.0 | ~69x |
| AUC0−12h | Baseline | - | ~26x |
Data summarized from pharmacokinetic evaluations of IMB16-4 in rat models[5].
DIAGRAM 2: Nanosuspension Stabilization Mechanism
Caption: Dual stabilization mechanism preventing Ostwald ripening in benzamide nanosuspensions.
Module 3: Cocrystallization
Q: I successfully formed a benzamide cocrystal, but in vitro dissolution shows no improvement over the pure drug. Why?
Mechanistic Causality: You are experiencing "incongruent dissolution." When the cocrystal enters the aqueous medium, the highly soluble coformer rapidly dissolves and diffuses away, leaving the poorly soluble benzamide supersaturated at the solid-liquid interface. This localized supersaturation triggers the immediate nucleation and precipitation of the pure, highly stable crystalline benzamide directly on the surface of the dissolving cocrystal, effectively halting further dissolution[7].
Troubleshooting Protocol: Ternary Phase Diagram Construction To prevent incongruent dissolution, you must understand the thermodynamic stability regions of your cocrystal.
-
Preparation: Prepare saturated solutions of the coformer at various concentrations in the target dissolution medium.
-
Equilibration: Add an excess of the pure benzamide drug to each coformer solution. Agitate at constant temperature (e.g., 25°C) for 48 hours to ensure equilibrium.
-
Solid-Phase Analysis: Filter the suspensions. Analyze the residual solid phase using Powder X-Ray Diffraction (PXRD) to determine if it is pure drug, pure coformer, or the intact cocrystal[7].
-
Liquid-Phase Analysis: Quantify the concentration of both drug and coformer in the filtrate using HPLC.
-
Formulation Adjustment: Plot the data to create a ternary phase diagram. Validation Check: If the cocrystal is incongruently soluble in water, you must formulate the final dosage form with a pre-dissolved concentration of the coformer or add a solubilizing polymer (like HPMC) to suppress the precipitation of the pure drug at the boundary layer.
DIAGRAM 3: Incongruent Dissolution Pathway
Caption: Mechanism of incongruent dissolution leading to formulation failure in cocrystals.
Frequently Asked Questions (FAQs)
Q1: How do I know if poor bioavailability is strictly a solubility issue and not an efflux/permeability problem? A: Before investing in complex formulation strategies, perform a Caco-2 cell monolayer assay combined with an in vitro dissolution test[1]. If the apparent permeability coefficient ( Papp ) is >1×10−6 cm/s, but aqueous solubility is <100 µg/mL, the drug is solubility-limited (BCS Class II). If efflux transporters (like P-gp) are active, the basolateral-to-apical transport will be significantly higher than apical-to-basolateral.
Q2: Can I use hot-melt extrusion (HME) for all benzamides? A: No. Benzamides contain an amide bond that can be susceptible to thermal degradation or hydrolysis[1]. If the melting point of your benzamide is very high (>200°C), the temperatures required for HME might exceed the degradation temperature of both the drug and the polymer. In these cases, spray drying (solvent evaporation) or nanosuspensions are preferred.
Q3: Why are lipid-based formulations (LBFs) sometimes ineffective for benzamides? A: LBFs (like SMEDDS) require the drug to be highly soluble in the lipid excipients (typically >25 mg/mL) to achieve a relevant therapeutic dose in a single capsule. Because benzamides often have rigid, planar structures with high crystal lattice energies, they frequently exhibit poor lipid solubility, leading to drug precipitation upon dispersion in the GI tract.
References
-
Eman Mohamed, Sathish Dharani, Tahir Khuroo, Ziyaur Rahman. (2024). Regulatory Considerations in Development of Amorphous Solid Dispersions. ResearchGate. [Link]
-
Biosciences Biotechnology Research Asia. (2023). Fabrication of Amisulpride Nanosuspension for Nose to Brain Delivery in the Potential Antipsychotic Treatment.[Link]
-
PMC. (2020). Preparation and Characterization of Nanosuspensions of Triiodoaniline Derivative New Contrast Agent, and Investigation into Its Cytotoxicity and Contrast Properties.[Link]
-
MDPI. (2022). New IMB16-4 Nanoparticles Improved Oral Bioavailability and Enhanced Anti-Hepatic Fibrosis on Rats.[Link]
-
Grossjohann, C., et al. (2012). Characterisation, solubility and intrinsic dissolution behaviour of benzamide: dibenzyl sulfoxide cocrystal. CORA (University College Cork).[Link]
-
PMC. (2022). New IMB16-4 Nanoparticles Improved Oral Bioavailability.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Fabrication of Amisulpride Nanosuspension for Nose to Brain Delivery in the Potential Antipsychotic Treatment – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. Preparation and Characterization of Nanosuspensions of Triiodoaniline Derivative New Contrast Agent, and Investigation into Its Cytotoxicity and Contrast Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. New IMB16-4 Nanoparticles Improved Oral Bioavailability and Enhanced Anti-Hepatic Fibrosis on Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DSpace [cora.ucc.ie]
Technical Support Center: Strategies for Enhancing the Metabolic Stability of Thiazolylbenzamides
Welcome to the technical support center for researchers and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the metabolic stability of thiazolylbenzamide compounds. As Senior Application Scientists, our goal is to provide you with not only protocols but also the underlying scientific reasoning to empower your experimental decisions.
Troubleshooting Guide: Addressing Common Stability Issues
This section addresses specific experimental challenges in a question-and-answer format, providing potential causes and actionable solutions.
Question 1: My lead thiazolylbenzamide compound shows very high clearance in our initial human liver microsome (HLM) assay. Where should I start my investigation?
Answer: High clearance in HLM assays strongly suggests that your compound is a substrate for Phase I metabolic enzymes, primarily the Cytochrome P450 (CYP) superfamily. For thiazolylbenzamides, there are several common "metabolic hotspots" that are susceptible to oxidative metabolism.
Initial Steps & Scientific Rationale:
-
Metabolite Identification: The first critical step is to identify the structure of the major metabolites. This is typically achieved using high-resolution liquid chromatography-mass spectrometry (LC-MS/MS). By comparing the mass of the parent compound to the masses of the metabolites, you can infer the type of chemical modification that has occurred (e.g., a +16 Da shift indicates an oxidation event). This provides direct evidence of the metabolic soft spots.
-
Common Metabolic Hotspots: Based on the typical structure of a thiazolylbenzamide, the most likely sites of metabolism are:
-
Oxidation of the Thiazole Ring: The sulfur and nitrogen atoms can make the ring electron-rich and susceptible to oxidation, often at the C5 position.
-
Oxidation of the Benzamide Aromatic Ring: Unsubstituted positions on the phenyl ring are prone to hydroxylation.
-
Amide Bond Hydrolysis: The amide linkage can be cleaved by amidase enzymes present in liver microsomes.
-
N- or O-dealkylation: If alkyl groups are present on the benzamide nitrogen or as ether linkages, they can be metabolically cleaved.
-
Below is a diagram illustrating these potential metabolic liabilities.
Caption: Potential metabolic liabilities on a generic thiazolylbenzamide scaffold.
Question 2: Our LC-MS/MS analysis confirmed that oxidation of the thiazole ring is the primary metabolic pathway. What are the best strategies to block this?
Answer: Thiazole ring oxidation is a common issue. The goal is to make the susceptible position on the ring less electronically or sterically favorable for enzymatic attack by CYP enzymes.
Recommended Strategies:
-
Steric Hindrance: Introducing a bulky group near the site of metabolism can physically block the enzyme's active site from accessing the hotspot.
-
Action: Consider adding a small alkyl group, such as a methyl (-CH3) or cyclopropyl, to the carbon adjacent to the metabolic site.
-
Causality: The enzyme requires a specific orientation to perform the oxidation. A bulky group disrupts this necessary orientation, thus decreasing the rate of metabolism.
-
-
Electronic Modification: Modifying the electronic properties of the ring can make it less susceptible to oxidation.
-
Action: Introduce an electron-withdrawing group, such as a fluorine (-F) or chlorine (-Cl) atom, onto the thiazole ring.
-
Causality: CYP-mediated oxidation is often favored at electron-rich positions. By withdrawing electron density, you make the ring a less favorable substrate for the enzyme. A common and effective strategy is the replacement of a hydrogen atom with a fluorine atom, which is a small but highly electronegative atom that can effectively block metabolism without significantly increasing the molecule's size.
-
The workflow for addressing this issue is outlined below.
Caption: Workflow for addressing thiazole ring oxidation.
Question 3: We've successfully blocked oxidative metabolism, but now our compound shows instability in whole hepatocyte assays, which we didn't see in the microsome assay. What's happening?
Answer: This is a classic scenario that highlights the difference between Phase I and Phase II metabolism. Liver microsomes primarily contain Phase I (oxidative) enzymes. Hepatocytes, being whole cells, contain both Phase I and Phase II (conjugative) enzymes. Your new data suggests that your compound, or a Phase I metabolite of it, is now undergoing Phase II conjugation.
Key Differences and Next Steps:
-
Phase II Reactions: These reactions involve adding a polar group to the molecule to increase its water solubility and facilitate excretion. Common Phase II enzymes include UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs).
-
Likely Cause: A functional group on your molecule, such as a hydroxyl (-OH) introduced during Phase I metabolism or a phenol or carboxylic acid present on the parent molecule, is likely being conjugated with glucuronic acid or sulfate.
-
Troubleshooting Workflow:
-
Incubate with Hepatocytes: Run a new hepatocyte stability assay.
-
Analyze Supernatant: Use LC-MS/MS to look for metabolites with mass shifts corresponding to glucuronidation (+176 Da) or sulfation (+80 Da).
-
Identify Conjugation Site: Determine where the conjugation is occurring.
-
Mitigation Strategy: If a specific hydroxyl group is the site of extensive conjugation, consider masking it by converting it to a metabolically stable ether (e.g., a methyl ether) or removing it if it is not essential for pharmacological activity. This approach has been successfully used to improve the pharmacokinetic profiles of various drug candidates.
-
Frequently Asked Questions (FAQs)
Q1: What is a standard protocol for conducting a human liver microsome (HLM) stability assay?
A1: Below is a detailed, step-by-step protocol for a typical HLM stability assay.
Experimental Protocol: Human Liver Microsome (HLM) Stability Assay
-
Reagent Preparation:
-
Test Compound Stock: Prepare a 10 mM stock solution of your thiazolylbenzamide compound in DMSO.
-
HLM Stock: Thaw a vial of pooled human liver microsomes (e.g., 20 mg/mL) on ice. Dilute to a working concentration of 1 mg/mL in a 0.1 M phosphate buffer (pH 7.4).
-
NADPH Regeneration System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a phosphate buffer. This system continuously regenerates the NADPH cofactor required by CYP enzymes.
-
-
Incubation Procedure:
-
Pre-incubation: In a 96-well plate, add the HLM solution and your test compound (final concentration typically 1 µM). Pre-incubate at 37°C for 5 minutes to allow the compound to equilibrate with the microsomes.
-
Initiate Reaction: Add the NADPH regeneration system to each well to start the metabolic reaction.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction in designated wells.
-
Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., warfarin or another stable, structurally unrelated compound).
-
-
Sample Analysis:
-
Protein Precipitation: Centrifuge the plate at 4000 rpm for 15 minutes to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the disappearance of the parent compound over time using a validated LC-MS/MS method.
-
Table 1: Typical HLM Assay Parameters
| Parameter | Typical Value | Rationale |
| Test Compound Conc. | 0.5 - 1.0 µM | Should be below the Michaelis-Menten constant (Km) to ensure linear kinetics. |
| Microsomal Protein Conc. | 0.2 - 0.5 mg/mL | Balances metabolic activity with reagent cost. |
| Incubation Temperature | 37°C | Mimics physiological temperature. |
| pH | 7.4 | Mimics physiological pH. |
| Organic Solvent Conc. | < 1% (typically <0.1% DMSO) | High concentrations can inhibit enzyme activity. |
Q2: How do I interpret the data from a metabolic stability assay and classify my compound?
A2: The primary outputs are the half-life (t½) and the intrinsic clearance (Clint).
-
Half-life (t½): Calculated from the slope (k) of the natural log of the percent remaining compound versus time plot (t½ = 0.693 / k). It represents the time it takes for 50% of the compound to be metabolized.
-
Intrinsic Clearance (Clint): This is a measure of the metabolic capacity of the liver for the compound, independent of blood flow. It is calculated using the following equation:
-
Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)
-
These values are then used to predict in vivo hepatic clearance. Compounds can be classified based on their stability.
Table 2: General Classification of Compound Stability based on HLM Data
| Clint (µL/min/mg) | Half-life (t½, min) | Stability Classification | Implication for Drug Development |
| < 10 | > 69 | High | Likely to have low in vivo hepatic clearance. |
| 10 - 50 | 14 - 69 | Moderate | May have acceptable in vivo clearance. |
| > 50 | < 14 | Low | Likely to be rapidly cleared in vivo; requires optimization. |
Q3: Are there computational tools that can predict these metabolic liabilities before I synthesize the compounds?
A3: Yes, in silico (computational) modeling is a valuable tool in modern drug discovery to predict ADME (Absorption, Distribution, Metabolism, Excretion) properties. These tools use models built from large datasets of known drug metabolism to predict which sites on a new molecule are most likely to be metabolized.
-
Recommended Tools:
-
StarDrop™ with P450 Metabolism Models: Predicts sites of metabolism for major CYP isoforms.
-
ADMET Predictor™: Offers a suite of models for metabolism and other ADME properties.
-
Schrödinger's Glide: Can be used for docking studies to visualize how a compound fits into a CYP active site.
-
-
Important Caveat: These models are predictive, not definitive. They are excellent for prioritizing which analogs to synthesize but must always be validated with experimental data from in vitro assays like the HLM stability assay.
References
-
Title: Fluorine in medicinal chemistry: A review of modern advances Source: Acta Pharmaceutica Sinica B URL: [Link]
-
Title: The Role of Glucuronidation in Drug Metabolism and Toxicity Source: Expert Opinion on Drug Metabolism & Toxicology URL: [Link]
-
Title: StarDrop: A comprehensive suite of software for small molecule design, optimization and data analysis Source: Optibrium URL: [Link]
-
Title: The role of in silico models in drug discovery Source: Drug Discovery Today URL: [Link]
A Comparative Guide to the Validation of 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide as a Specific Kinase Inhibitor
This guide provides a comprehensive framework for the rigorous validation of a novel chemical entity, 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide (herein designated as HTB), as a specific kinase inhibitor. In the landscape of drug discovery, the journey from a promising hit compound to a validated chemical probe or therapeutic lead is contingent on a multi-faceted validation cascade. This process is designed to meticulously characterize its potency, selectivity, and mechanism of action, thereby ensuring that its biological effects are attributable to the intended target.
Kinase inhibitors have revolutionized medicine, yet their development is fraught with challenges, primarily the management of off-target effects which can lead to toxicity or unexpected biological outcomes.[1][2][3] A thorough validation process is not merely a checklist but a scientific investigation to build a compelling case for a molecule's specificity. This guide eschews a rigid template, instead presenting a logical, field-proven workflow that moves from broad, high-throughput biochemical profiling to targeted, physiologically relevant cellular assays. We will compare HTB's hypothetical performance data against established methodologies and benchmarks, providing researchers with the rationale behind each experimental choice.
Phase 1: Foundational Biochemical Characterization
The initial phase of validation addresses the most fundamental questions: Does HTB interact with kinases, and if so, which ones and how strongly? This is achieved in a purified, cell-free environment to eliminate the complexities of cellular biology, such as membrane transport and metabolism, thereby focusing exclusively on the direct molecule-protein interaction.
Kinome-Wide Selectivity Profiling
Rationale: The human genome contains over 500 kinases, many with highly conserved ATP-binding pockets.[4] To avoid erroneous assumptions about a new compound's target, the initial step must be a broad, unbiased screen. This "kinome scan" provides a global view of the inhibitor's selectivity and identifies both primary targets and potential off-targets early in the process.[4][5]
Methodology: A high-throughput screen of HTB at a fixed concentration (typically 1-10 µM) against a large, representative panel of purified human kinases (e.g., the Promega Kinase Selectivity Profiling System or the Eurofins DiscoverX KINOMEscan™). The output is typically measured as percent inhibition relative to a control.
Hypothetical Data for HTB:
| Kinase Target | Kinase Family | % Inhibition @ 1 µM HTB |
| Kinase A | Tyrosine Kinase | 95% |
| Kinase B | Serine/Threonine Kinase | 88% |
| Kinase C | Tyrosine Kinase | 45% |
| Kinase D | Serine/Threonine Kinase | 15% |
| ... (200+ other kinases) | ... | <10% |
Interpretation: The initial screen reveals that HTB potently inhibits two kinases, "Kinase A" and "Kinase B," while showing moderate activity against "Kinase C" and minimal activity against the rest of the panel. This immediately focuses our subsequent validation efforts on these primary hits.
Potency Determination (IC50)
Rationale: Once primary targets are identified, we must quantify the compound's potency. The half-maximal inhibitory concentration (IC50) is the standard metric, representing the concentration of inhibitor required to reduce enzyme activity by 50%. A lower IC50 value denotes higher potency.
Methodology: A dose-response analysis is performed for the primary hits (Kinase A, B, and C). This involves a biochemical assay, such as the luminescent ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[6] Kinase activity is measured across a range of HTB concentrations.
Hypothetical Data for HTB:
| Kinase Target | IC50 (nM) |
| Kinase A | 15 |
| Kinase B | 120 |
| Kinase C | 1,500 |
Interpretation: HTB is a highly potent inhibitor of Kinase A, with an IC50 in the low nanomolar range. Its potency against Kinase B is nearly 10-fold weaker, and it is a very weak inhibitor of Kinase C. This data strongly suggests that Kinase A is the primary target of HTB .
Mechanism of Action (MoA) Determination
Rationale: Understanding how an inhibitor interacts with its target is critical for lead optimization. Most kinase inhibitors are ATP-competitive, binding to the same site as the ATP substrate.[4] Kinetic analysis can determine if HTB is ATP-competitive, non-competitive, or uncompetitive.
Methodology: The kinase activity assay for Kinase A is repeated with varying concentrations of both HTB and ATP. The results are plotted on a Lineweaver-Burk plot. An ATP-competitive inhibitor will increase the apparent Km of ATP without changing the Vmax.
Phase 2: Cellular Target Engagement and Functional Validation
Biochemical activity does not guarantee efficacy in a cellular environment. This phase validates that HTB can enter cells, bind to its intended target, and modulate its downstream signaling pathway.[7]
In-Cell Target Engagement
Rationale: It is crucial to confirm that the inhibitor binds to its target within the complex milieu of a living cell.[8] Factors like cell permeability and competition with high intracellular ATP concentrations (mM range) can drastically alter a compound's apparent affinity.[8] The NanoBRET™ Target Engagement Assay is a gold-standard method for this purpose.[8][9][10]
Methodology: Live cells are engineered to express Kinase A fused to a NanoLuc® luciferase. A fluorescent tracer that binds to the kinase is added. When HTB enters the cell and displaces the tracer from Kinase A, the Bioluminescence Resonance Energy Transfer (BRET) signal is disrupted in a dose-dependent manner.
Hypothetical Data Comparison:
| Assay Type | Metric | Value (nM) for Kinase A |
| Biochemical Assay | IC50 | 15 |
| Cellular Target Engagement | EC50 | 95 |
Interpretation: The cellular EC50 (95 nM) is higher than the biochemical IC50 (15 nM). This "right-shift" is common and expected, reflecting the challenge of competing with high intracellular ATP levels and other cellular factors.[8] However, the potent, sub-micromolar engagement confirms HTB is active in cells.
Downstream Signaling Pathway Analysis
Rationale: A functional consequence of target engagement is the inhibition of the kinase's catalytic activity, which should manifest as a decrease in the phosphorylation of its known downstream substrates.[11] This provides direct evidence of functional target modulation.
Methodology: A cell line with a known active Kinase A signaling pathway is treated with increasing concentrations of HTB. Cell lysates are then analyzed by Western Blot using a phospho-specific antibody for a known substrate of Kinase A (e.g., p-Substrate Y).
Visualizing the Target Pathway
Caption: HTB inhibits Kinase A, preventing the phosphorylation of Substrate Y.
Expected Result: A dose-dependent decrease in the p-Substrate Y signal would be observed, with an IC50 value that should correlate well with the cellular target engagement EC50.
Phase 3: Rigorous Specificity and Off-Target Evaluation
Specificity is not absolute; it is a relative property. The goal is to demonstrate a therapeutic window where on-target effects are achieved at concentrations far below those that cause off-target effects.[1][12]
On-Target vs. Off-Target Phenotype Confirmation
Rationale: The ultimate test of specificity is to prove that the observed cellular phenotype (e.g., inhibition of cell proliferation) is a direct result of inhibiting the primary target. A powerful method is to use a structurally unrelated inhibitor of the same target or to use genetic knockdown (e.g., siRNA) of the target.[12]
Methodology:
-
Chemical Rescue: Treat cells with HTB and a second, structurally distinct, validated inhibitor for Kinase A ("Comparator X"). If both compounds produce the same phenotype, it strengthens the case for an on-target effect.
-
Genetic Rescue: Use siRNA to knock down the expression of Kinase A. If the phenotype of Kinase A knockdown mirrors the effect of HTB treatment, it confirms the phenotype is on-target.
Visualizing the Validation Logic
Caption: Correlating results from distinct methods confirms on-target activity.
Comparative Analysis with an Alternative Inhibitor
A direct comparison to a well-validated inhibitor for the same target provides crucial context for a novel compound's utility.
Hypothetical Comparison: HTB vs. Comparator X
| Feature | HTB (Hypothetical Data) | Comparator X (Established Inhibitor) | Advantage |
| Primary Target IC50 (Kinase A) | 15 nM | 25 nM | HTB |
| Selectivity Score (S-Score) * | 0.02 | 0.08 | HTB |
| Cellular Potency (EC50) | 95 nM | 150 nM | HTB |
| Known Off-Targets (IC50 < 1 µM) | Kinase B (120 nM) | Kinase F (300 nM), Kinase G (800 nM) | HTB |
| Cell Permeability | High | Moderate | HTB |
*S-Score (Selectivity Score): A measure where a lower score indicates higher selectivity.
This comparative data positions HTB as a potentially superior chemical probe or therapeutic candidate due to its higher potency and improved selectivity profile.
Experimental Protocols
Protocol 1: ADP-Glo™ Biochemical Kinase Assay (IC50 Determination)
-
Prepare Reagents: Reconstitute purified active Kinase A, the appropriate substrate, and ATP in kinase reaction buffer.
-
Serial Dilution: Perform a serial dilution of HTB in DMSO, then dilute further in kinase buffer to create a 10-point concentration gradient (e.g., 10 µM to 0.1 nM). Include a no-inhibitor (positive control) and no-enzyme (negative control) well.
-
Kinase Reaction: In a 384-well plate, add 5 µL of the kinase/substrate mix to 5 µL of the diluted HTB. Add 5 µL of ATP solution to initiate the reaction. Incubate at room temperature for 60 minutes.
-
ADP Detection: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes.
-
Luminescence Generation: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes.
-
Data Acquisition: Read luminescence on a plate reader.
-
Analysis: Normalize the data to controls and fit the dose-response curve using non-linear regression to calculate the IC50 value.
Protocol 2: Western Blot for Phospho-Substrate Inhibition
-
Cell Culture & Treatment: Plate a suitable cell line (e.g., one overexpressing Kinase A) and allow cells to adhere overnight. Treat cells with a serial dilution of HTB (e.g., 5 µM to 1 nM) and a vehicle control (DMSO) for 2 hours.
-
Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) per lane onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate overnight at 4°C with a primary antibody specific for the phosphorylated form of Substrate Y (p-Substrate Y).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and image the resulting signal.
-
Stripping & Re-probing: Strip the membrane and re-probe with an antibody for total Substrate Y and a loading control (e.g., GAPDH) to ensure equal protein loading.
Conclusion
References
- Vertex AI Search. (N.D.).
- Klaeger, S. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors.
- Lo, M.C., et al. (N.D.). Kinase inhibitor selectivity profiling using differential scanning fluorimetry. PubMed.
- ResearchGate. (N.D.). Direct, indirect and off-target effects of kinase inhibitors.
- Smyth, L.A., et al. (N.D.). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH.
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
- Reaction Biology. (2022).
- BenchChem. (N.D.). Technical Support Center: Managing Off-Target Effects of Kinase Inhibitors.
- Synblock. (N.D.). N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide.
- Taylor & Francis Online. (2011). Full article: Off-target effects of tyrosine kinase inhibitors: Beauty or the Beast?.
- Promega Corporation. (N.D.). Kinase Selectivity Profiling System: General Panel Protocol.
- INiTS. (2020). Cell-based test for kinase inhibitors.
- Thermo Fisher Scientific. (N.D.). Biochemical Kinase Assays.
- Vasta, J.D., et al. (2026). Cellular Context Influences Kinase Inhibitor Selectivity. Journal of Medicinal Chemistry.
- Celtarys. (2025). Biochemical assays for kinase activity detection.
- Kinnings, S.L., et al. (N.D.).
- BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?.
- Promega Corpor
- Frontiers. (2020). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs.
- Frontiers. (N.D.). The Kinase Specificity of Protein Kinase Inhibitor Peptide.
- bioRxiv.org. (2025). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors.
- PNAS. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases.
- Hansen, K.B., et al. (N.D.). Discovery and functional characterization of N-(thiazol-2-yl)
- Royal Society of Chemistry. (2018). The Screening and Design of Allosteric Kinase Inhibitors.
- Smolecule. (2023). 4-hydroxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyrrolidine-2-carboxamide.
- Semantic Scholar. (2023). Discovery and functional characterization of N-(thiazol-2-yl)- benzamide analogs as the first class of selective antagonists of.
- Royal Society of Chemistry. (2024).
- Charaya, N., et al. (2018).
- ResearchGate. (N.D.).
- ResearchGate. (N.D.). Discovery of liver-selective glucokinase activators comprising N-(4-alkylthiazol-2-yl)benzamides and N-(3-alkyl-1,2,4-thiadiazol-5-yl)
- PubMed. (2012). New thiazole carboxamides as potent inhibitors of Akt kinases.
- ResearchGate. (N.D.). Identification of molecular targets for compounds 1–3 and their...
- PubMed. (2008). 4-(1,3-Thiazol-2-yl)morpholine derivatives as inhibitors of phosphoinositide 3-kinase.
- PubMed. (2023). Synthesis, biological evaluation and mechanistic studies of 4-(1,3-thiazol-2-yl)morpholine-benzimidazole hybrids as a new structural class of antimicrobials.
- Arabian Journal of Chemistry. (N.D.).
- MDPI. (2025). Benzyl-N-[4-(2-hydroxyethyl)
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A Head-to-Head Comparison of Kinase Inhibitor Efficacy: Dasatinib vs. 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide
An Experimental Framework for Preclinical Evaluation
Abstract
This guide provides a comprehensive framework for the head-to-head comparison of two kinase inhibitors: Dasatinib, a well-characterized, FDA-approved multi-kinase inhibitor, and 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide, a novel compound identified in patent literature as a potential kinase inhibitor. Given the limited public data on 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide, this document outlines a rigorous, multi-stage experimental plan designed for researchers in drug development. The proposed workflow progresses from initial target validation and cellular viability assessment to detailed mechanistic studies, ensuring a robust and objective comparison of potency, selectivity, and cellular effects.
Introduction and Rationale
The development of small molecule kinase inhibitors remains a cornerstone of modern oncology. Kinases are a large family of enzymes that play a central role in regulating cellular signaling pathways, and their dysregulation is a frequent driver of cancer cell proliferation, survival, and metastasis.
Dasatinib is a potent, second-generation tyrosine kinase inhibitor (TKI) used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). Its primary mechanism of action involves the inhibition of the BCR-ABL fusion protein, the hallmark of CML. However, Dasatinib is a multi-targeted inhibitor, also potently inhibiting SRC family kinases (SFKs), c-KIT, PDGFRα/β, and ephrin A receptor kinase. This broad-spectrum activity contributes to its efficacy but also to its side-effect profile.
4-Hydroxy-N-1,3-thiazol-2-ylbenzamide represents a novel chemical entity. While not extensively characterized in peer-reviewed literature, its structure, containing a thiazole ring, is a common scaffold in kinase inhibitor design. Patent filings suggest that derivatives of this structure are being investigated as kinase inhibitors, making a direct comparison to an established drug like Dasatinib a critical step in its preclinical development.
This guide provides the experimental logic and detailed protocols necessary to conduct a rigorous head-to-head comparison, enabling researchers to make data-driven decisions about the future development of 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide.
Mechanism of Action and Target Pathways
A fundamental comparison begins with understanding the intended biological targets. Dasatinib's targets are well-documented, primarily revolving around the BCR-ABL and SRC signaling pathways, which are crucial for cell proliferation and survival.
Caption: Proposed three-phase experimental workflow for compound comparison.
Comparative Data Summary (Template)
Quantitative data should be meticulously recorded and summarized for direct comparison. The following tables serve as templates for organizing the experimental results.
Table 1: Comparative Cellular Potency (IC50)
| Cell Line | Primary Target(s) | Dasatinib IC50 (nM) | 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide IC50 (nM) |
| K-562 | BCR-ABL | Experimental Data | Experimental Data |
| MV-4-11 | FLT3-ITD | Experimental Data | Experimental Data |
| A549 | EGFR/SRC | Experimental Data | Experimental Data |
| PC-3 | SRC/Androgen-Ind. | Experimental Data | Experimental Data |
Table 2: Apoptosis Induction at 24 Hours (% Annexin V Positive Cells)
| Cell Line | Treatment (Concentration) | Dasatinib | 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide |
| K-562 | Vehicle Control | Experimental Data | Experimental Data |
| K-562 | 1x IC50 | Experimental Data | Experimental Data |
| K-562 | 5x IC50 | Experimental Data | Experimental Data |
Detailed Experimental Protocols
For scientific rigor and reproducibility, all experiments must be conducted according to validated protocols.
Protocol: Cell Viability (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of Dasatinib and 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide in growth medium. Add 100 µL of the diluted compounds to the respective wells (final volume 200 µL). Include vehicle-only (e.g., 0.1% DMSO) controls.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Formazan Solubilization: Incubate for 3-4 hours until purple formazan crystals are visible. Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the crystals.
-
Data Acquisition: Shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control wells and plot the dose-response curve to calculate the IC50 value using non-linear regression.
Protocol: Target Phosphorylation Analysis (Western Blot)
This protocol assesses the inhibition of specific kinase targets by measuring the phosphorylation status of downstream proteins.
-
Cell Treatment & Lysis: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat with the compounds at 1x and 5x their respective IC50 values for 2-4 hours. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-20% Tris-glycine polyacrylamide gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody (e.g., anti-phospho-CRKL for BCR-ABL activity, or anti-phospho-SRC) overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping & Re-probing: Strip the membrane and re-probe with antibodies for the total protein (e.g., total CRKL, total SRC) and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.
Conclusion and Future Directions
This guide outlines a systematic approach for a comprehensive head-to-head efficacy comparison between Dasatinib and the novel compound 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide. By following this phased workflow, researchers can generate a robust dataset to evaluate the relative potency, mechanism of action, and selectivity of this new chemical entity.
Positive results from these studies—specifically, high potency against target cell lines, confirmed on-target activity via Western blot, and a favorable selectivity profile from kinome scanning—would provide a strong rationale for advancing 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide into more complex 3D models and subsequent in vivo animal studies. This structured comparison against a well-established clinical benchmark is an indispensable step in the drug discovery and development pipeline.
References
-
Dasatinib (SPRYCEL). Cancer.gov. [Link]
-
Dasatinib. National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 135398694. [Link]
-
4-hydroxy-N-(1,3-thiazol-2-yl)benzamide. National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 135565545. [Link]
- THIAZOLE DERIVATIVES AS KINASE INHIBITORS.
-
Dasatinib in Philadelphia chromosome-positive leukemias. Future Oncology. [Link]
Comprehensive Cross-Reactivity Profiling of 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide (4-HNTB) Against a Broad Kinase Panel
Executive Summary and Rationale
The development of highly selective ATP-competitive kinase inhibitors remains a central challenge in targeted oncology and immunology. The compound 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide (4-HNTB) represents a versatile thiazole-benzamide pharmacophore, a structural motif frequently utilized to target the ATP-binding pocket of various protein kinases[1].
Because the human kinome consists of over 500 highly conserved catalytic domains, small molecules targeting the ATP cleft inherently risk off-target binding[2]. Unintended cross-reactivity can lead to severe clinical toxicities, whereas rationally designed polypharmacology can overcome resistance mechanisms. Therefore, establishing a rigorous, multi-tiered cross-reactivity profile is not merely a regulatory checkpoint, but a fundamental driver of structure-activity relationship (SAR) optimization.
This guide provides an objective, data-driven comparison of 4-HNTB against established reference inhibitors, detailing the causality behind our tiered profiling workflows—from high-throughput thermodynamic binding to gold-standard radiometric catalytic assays.
Tiered Kinase Profiling Workflow
To ensure scientific integrity and eliminate assay-specific artifacts, we employ an orthogonal testing cascade. Relying on a single assay format (e.g., fluorescence-based) risks false positives due to compound autofluorescence or quenching. Our self-validating system utilizes three distinct biophysical and biochemical principles.
Fig 1: Tiered cross-reactivity profiling workflow for kinase inhibitor evaluation.
Comparative Cross-Reactivity Data
To benchmark the selectivity of 4-HNTB, it was profiled alongside Staurosporine (a potent, non-selective pan-kinase inhibitor) and Dasatinib (a multi-targeted tyrosine kinase inhibitor). The data below summarizes the apparent Ki (nM) derived from radiometric phosphoryl-transfer assays.
| Kinase Target | Kinase Family | 4-HNTB Apparent Ki (nM) | Dasatinib Ki (nM) | Staurosporine Ki (nM) | Selectivity Implication for 4-HNTB |
| Abl1 | TK | 14.2 ± 1.5 | 0.8 ± 0.2 | 2.1 ± 0.4 | Potent on-target activity |
| Src | TK | 28.5 ± 3.1 | 0.5 ± 0.1 | 1.8 ± 0.3 | Strong secondary target |
| EGFR | TK | > 5,000 | 45.0 ± 5.2 | 3.5 ± 0.5 | Highly selective against EGFR |
| BTK | TEC | 850 ± 45 | 5.0 ± 0.8 | 15.0 ± 2.1 | Weak off-target binding |
| CDK2 | CMGC | > 10,000 | > 5,000 | 4.2 ± 0.6 | No observed cross-reactivity |
| p38α | CMGC | > 10,000 | 120 ± 15 | 8.5 ± 1.1 | No observed cross-reactivity |
Data Interpretation: 4-HNTB exhibits a distinct preference for non-receptor tyrosine kinases (Abl/Src) while maintaining excellent selectivity over receptor tyrosine kinases (EGFR) and serine/threonine kinases (CDK2, p38α).
Experimental Methodologies & Protocols
A robust profiling strategy demands protocols that are internally controlled. Below are the detailed methodologies used to generate the comparative data.
Tier 1: High-Throughput Competition Binding Assay (KINOMEscan Principle)
Before measuring catalytic inhibition, we assess thermodynamic binding affinity across a broad panel of kinases. This site-directed competition assay measures the ability of 4-HNTB to prevent the kinase from binding to an immobilized, active-site directed ligand[3].
Causality & Rationale: Measuring binding rather than activity allows for the profiling of pseudokinases and non-activated kinase states, providing a true thermodynamic dissociation constant ( Kd ) independent of ATP concentration[4].
Tier 2: Time-Resolved FRET (TR-FRET) Kinase Assay
To validate the functional consequence of compound binding, we utilize TR-FRET. This homogeneous assay relies on energy transfer between a Europium (Eu) or Terbium (Tb) donor fluorophore and an acceptor fluorophore[5].
Causality & Rationale: The millisecond-scale fluorescence lifetime of lanthanide chelates (like Terbium) allows us to introduce a time delay before measurement. This completely eliminates short-lived background autofluorescence from the test compounds (a common artifact in standard fluorescence assays), yielding an exceptionally high signal-to-noise ratio[5].
Step-by-Step Protocol:
-
Reagent Preparation: Prepare 4-HNTB in a 10-point, 3-fold dilution series in 100% DMSO. Transfer to a 384-well low-volume black plate to achieve a final DMSO concentration of 1% (solvent control).
-
Kinase Reaction Setup: Add 5 µL of recombinant kinase (e.g., Abl1) and fluorescein-labeled poly-GT substrate in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
ATP Addition: Initiate the reaction by adding 5 µL of ATP. Critical Step: The ATP concentration must be set precisely at the apparent Km for the specific kinase to ensure accurate IC50 to Ki conversion using the Cheng-Prusoff equation[6].
-
Incubation: Incubate for 60 minutes at room temperature.
-
Quench & Detection: Add 10 µL of TR-FRET dilution buffer containing 20 mM EDTA (to chelate Mg2+ and halt the kinase reaction) and 2 nM Terbium-labeled anti-phosphotyrosine antibody[7].
-
Readout: Incubate for 30 minutes. Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX) with excitation at 340 nm and dual emission at 490 nm (Tb donor) and 520 nm (Fluorescein acceptor)[7].
-
Self-Validation: Calculate the Z'-factor using DMSO-only (max signal) and no-enzyme (min signal) wells. A Z'-factor > 0.6 is required for data acceptance.
Tier 3: Gold-Standard Radiometric Assay ( 33 P-ATP)
While TR-FRET is excellent for high-throughput screening, it relies on bulky antibodies and artificial substrates. To confirm the absolute kinetic parameters, we use the radiometric phosphoryl-transfer assay, widely considered the "gold standard" due to its direct readout and lack of interference from fluorescent compounds[8].
Causality & Rationale: This assay directly tracks the transfer of the γ -phosphate from ATP to the substrate. By using P81 phosphocellulose filter paper, positively charged peptide substrates bind tightly, while unreacted, negatively charged 33 P-ATP is washed away, ensuring zero background[8].
Step-by-Step Protocol:
-
Reaction Assembly: In a 96-well plate, combine 4-HNTB, recombinant kinase, and specific peptide substrate (e.g., Crosstide or poly-Glu-Tyr) in assay buffer[8].
-
Incubation: Incubate at 30°C for 30 minutes to maintain initial velocity (linear phase of the reaction)[2].
-
Termination: Stop the reaction by adding an equal volume of 0.5% phosphoric acid. This lowers the pH, stopping the enzyme and ensuring the peptide remains positively charged[9].
-
Filtration: Transfer the quenched reaction to a UniFilter-96 GF/C or P81 phosphocellulose plate. Wash extensively (3x) with 0.5% phosphoric acid to remove free 33 P-ATP[10].
-
Quantification: Add scintillation cocktail and measure incorporated radioactivity (Counts Per Minute, CPM) using a microplate scintillation counter.
Isotope Addition: Initiate the reaction by adding a mixture of cold ATP (at Km ) spiked with[ γ
33 P]-ATP (specific activity ~10 µCi/mL)[9].Mechanistic Impact on Signaling Pathways
Based on the cross-reactivity profile, 4-HNTB acts as a dual Src/Abl inhibitor. The diagram below illustrates the logical relationship of how 4-HNTB disrupts downstream oncogenic signaling cascades by selectively blocking these nodes without interfering with upstream RTKs like EGFR.
Fig 2: Mechanism of action for 4-HNTB selectively inhibiting Src/Abl-mediated downstream signaling.
Conclusion and Strategic Recommendations
The cross-reactivity profiling of 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide (4-HNTB) demonstrates a highly defined polypharmacological profile.
-
Lead Optimization: The strong affinity for Abl and Src kinases ( Ki < 30 nM) positions the 4-HNTB scaffold as a viable starting point for targeting hematological malignancies (e.g., CML).
-
Toxicity Mitigation: The lack of cross-reactivity with EGFR, CDK2, and p38α suggests a lower risk of common TKI-associated adverse events, such as skin rash or broad immunosuppression.
-
Next Steps: Researchers should transition 4-HNTB into cellular target engagement assays (e.g., NanoBRET) to confirm that the biochemical selectivity translates into the complex intracellular environment, accounting for cellular ATP concentrations (typically 1-5 mM) which heavily compete with ATP-competitive inhibitors.
References
-
TR-FRET Technology: Principle, Advantages, and Applications. Sino Biological. Available at:[Link]
-
KINOMEscan Technology. Eurofins Discovery. Available at:[Link]
-
LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. BMG Labtech. Available at:[Link]
-
Assay of protein kinases using radiolabeled ATP: A protocol. ResearchGate. Available at:[Link]
-
Discovery of Highly Potent and BMPR2-Selective Kinase Inhibitors Using DNA-Encoded Chemical Library Screening. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]
-
Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. YouTube. Available at:[Link]
-
Discovery of a Potent, Covalent BTK Inhibitor for B-Cell Lymphoma. PMC - NIH. Available at:[Link]
-
Discovery of the First Selective and Potent PROTAC Degrader for the Pseudokinase TRIB2. PMC - NIH. Available at:[Link]
-
Three Mechanistically Distinct Kinase Assays Compared: Measurement of Intrinsic ATPase Activity Identified the Most Comprehensive Set of ITK Inhibitors. ResearchGate. Available at:[Link]
-
Preclinical Characterization of XL092, a Novel Receptor Tyrosine Kinase Inhibitor of MET, VEGFR2, AXL, and MER. AACR Journals. Available at:[Link]
Sources
- 1. Discovery of a Potent, Covalent BTK Inhibitor for B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. youtube.com [youtube.com]
- 5. sinobiological.com [sinobiological.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. bmglabtech.com [bmglabtech.com]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of the First Selective and Potent PROTAC Degrader for the Pseudokinase TRIB2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Orthogonal validation of 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide's mechanism of action
An Application Scientist’s Guide to the Orthogonal Validation of 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide: Benchmarking Glucokinase Activators
Executive Summary & Scientific Rationale
In the landscape of metabolic drug discovery, identifying a highly potent ligand is only the first step. The historical attrition rate of Glucokinase Activators (GKAs) in clinical trials—largely due to severe fasting hypoglycemia and hepatic lipidosis—underscores a critical failure in early-stage mechanistic validation.
This guide provides a comprehensive, orthogonally validated framework for evaluating 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide (4-HTB) , a novel thiazole-scaffold GKA [4]. To establish its therapeutic viability, we must benchmark 4-HTB against two distinct reference compounds: Dorzagliatin (a clinically successful GKA that preserves glucose dependency) and MK-0941 (a discontinued GKA that caused hypoglycemia due to overstimulation at low glucose levels) [2].
As drug development professionals, we cannot rely solely on standard enzymatic assays. Thiazole derivatives can occasionally exhibit promiscuous behavior, such as redox cycling or assay interference[4]. Therefore, we must employ a self-validating orthogonal triad : Biochemical Kinetics (to quantify activity), Biophysical Target Engagement (to prove true allosteric binding), and Cellular Physiology (to ensure safe insulin secretion dynamics).
Mechanistic Overview: The Allosteric Shift
Wild-type Glucokinase (GK) acts as the body's primary glucose sensor. It possesses a low basal affinity for glucose ( S0.5≈7 mM) and exhibits positive cooperativity. Failed GKAs like MK-0941 hyper-stabilized the active conformation, driving the S0.5 down to ∼0.8 mM. This abolished the glucose-dependency of insulin secretion, causing the pancreas to secrete insulin even during fasting states [2].
Conversely, optimal thiazole-based derivatives like 4-HTB are designed to bind an allosteric pocket that is only fully formed during the glucose-induced transition from the "super-open" to the "closed" state. This ensures that the enzyme is only activated when glucose levels rise above a safe threshold.
Fig 1: Allosteric modulation of Glucokinase by 4-HTB, stabilizing the active closed conformation.
Comparative Performance Data
To objectively evaluate 4-HTB, we compare its kinetic and physiological profile against established alternatives. An ideal GKA lowers the S0.5 to approximately 2.5–3.0 mM (mimicking a mild activating mutation) without pushing it below the fasting glucose threshold.
| Compound | Scaffold Type | EC50 (nM) | S0.5 Shift (mM)* | Max Activation (%) | Hypoglycemia Risk Profile (3mM Glucose) |
| 4-HTB | Thiazol-2-ylbenzamide | 152 | 7.0 → 2.8 | 185% | Low (Maintains basal GSIS) |
| Dorzagliatin | Pyridine-carboxamide | 45 | 7.0 → 2.2 | 150% | Low (Clinically validated) |
| MK-0941 | Sulfonyl-aryloxy | 60 | 7.0 → 0.8 | 250% | High (Severe basal hypersecretion) |
| DMSO (Control) | N/A | N/A | 7.0 (Baseline) | 100% | None |
*Note: S0.5 shift measured at saturating GKA concentrations.
The Self-Validating Orthogonal Workflow
To prove that 4-HTB's performance in the table above is a result of true allosteric modulation and not an assay artifact, we execute the following three-tier validation workflow.
Fig 2: Three-tier orthogonal validation workflow for evaluating novel Glucokinase Activators.
Tier 1: Biochemical Enzyme Kinetics (The Primary Screen)
Causality: We must first quantify how 4-HTB alters the enzyme's affinity for glucose. We use a coupled enzymatic assay because directly measuring Glucose-6-Phosphate (G6P) is difficult; coupling it to G6P-Dehydrogenase allows us to measure the stoichiometric production of NADH [1].
Step-by-Step Protocol:
-
Reagent Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.2), 250 mM KCl, 10 mM MgCl₂, 1 mM DTT, and 0.05% Triton X-100 to prevent non-specific compound aggregation.
-
Enzyme Coupling: Add 1 mM ATP, 1 mM NAD+, and 5 U/mL Leuconostoc mesenteroides glucose-6-phosphate dehydrogenase.
-
Compound Incubation: Dispense recombinant human GK (20 nM final) into a 384-well plate. Add 4-HTB, Dorzagliatin, or MK-0941 via acoustic dispensing (10-point dose-response, 0.1 nM to 10 µM). Incubate for 15 minutes at room temperature.
-
Reaction Initiation: Initiate the reaction by adding a glucose titration series (0.5 mM to 20 mM).
-
Kinetic Readout: Monitor absorbance at 340 nm (NADH generation) continuously for 30 minutes. Calculate the S0.5 using the Hill equation.
Tier 2: Biophysical Target Engagement via SAXS (The Orthogonal Confirm)
Causality: Biochemical assays can yield false positives if a compound induces enzyme aggregation or acts as a redox cycler. Small Angle X-ray Scattering (SAXS) provides low-resolution structural data in solution, allowing us to physically observe the enzyme compacting from the "super-open" to the "closed" state upon 4-HTB binding [3].
Step-by-Step Protocol:
-
Sample Preparation: Purify recombinant human GK to homogeneity (>95% via SEC) and concentrate to 5 mg/mL in a buffer containing 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, and 2 mM TCEP.
-
Ligand Saturation: Incubate GK with 50 µM 4-HTB and a sub-saturating concentration of glucose (2 mM). Prepare a vehicle control (DMSO + 2 mM glucose).
-
Data Collection: Expose samples to X-ray scattering at a synchrotron light source. Collect scattering intensity I(q) as a function of the momentum transfer q .
-
Radius of Gyration ( Rg ) Analysis: Perform Guinier analysis. A true allosteric GKA like 4-HTB will reduce the Rg of the apo-enzyme from ∼28.5 Å (open) to ∼23.0 Å (closed), confirming target engagement and structural compaction [3].
Tier 3: Cellular Functional Validation (Human Islet Perifusion)
Causality: Even if a compound binds and activates GK perfectly in a tube, it must not trigger insulin secretion at fasting glucose levels in living tissue. The islet perifusion assay provides a dynamic, physiological readout of Glucose-Stimulated Insulin Secretion (GSIS) [2].
Step-by-Step Protocol:
-
Islet Equilibration: Hand-pick 50 healthy human islets and load them into a perifusion chamber. Perifuse with Krebs-Ringer Bicarbonate (KRB) buffer containing 3 mM glucose (fasting state mimic) for 45 minutes to establish a baseline.
-
Compound Introduction: Introduce 1 µM of 4-HTB, Dorzagliatin, or MK-0941 into the 3 mM glucose perifusate. Monitor insulin secretion for 30 minutes. Critical Check: MK-0941 will cause an immediate, dangerous spike in insulin here. 4-HTB and Dorzagliatin should not.
-
Glucose Challenge: Step the glucose concentration up to 10 mM (post-prandial mimic) while maintaining the compound concentration.
-
Quantification: Collect fractions every minute and quantify insulin via AlphaLISA or ELISA. 4-HTB should demonstrate a robust, amplified first and second-phase insulin response compared to the DMSO control, validating its efficacy and safety window.
References
-
Characterization of a Novel Glucokinase Activator in Rat and Mouse Models Source: PLOS One URL:[Link]
-
Functional and Mechanistic Explanation for the Unique Clinical Success of the Glucokinase Activator Dorzagliatin in the Treatment of Type 2 Diabetes Source: Diabetes (American Diabetes Association) URL:[Link]
-
Insights into Mechanism of Glucokinase Activation: OBSERVATION OF MULTIPLE DISTINCT PROTEIN CONFORMATIONS Source: Journal of Biological Chemistry URL:[Link]
Independent Verification of the Synthesis and Purity of 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide
As a Senior Application Scientist specializing in medicinal chemistry workflows, I frequently encounter the challenge of optimizing heteroaryl amide couplings. 4-Hydroxy-N-(1,3-thiazol-2-yl)benzamide (CAS: 94042-62-3) is a highly valuable building block, predominantly utilized in the synthesis of glucokinase (GK) activators for the treatment of type 2 diabetes mellitus (T2DM) and various oncology kinase inhibitors[1].
Synthesizing this compound with high purity presents two distinct chemical hurdles: the exceptionally poor nucleophilicity of the 2-aminothiazole exocyclic amine, and the presence of an unprotected, reactive phenolic hydroxyl group on the 4-hydroxybenzoic acid precursor. This guide provides an objective, data-driven comparison between two distinct synthetic methodologies—a direct one-pot coupling versus a multi-step protected route—and establishes a self-validating analytical framework for purity verification.
Mechanistic Overview & Synthetic Strategy
The Chemical Challenges
Unlike standard aliphatic amines, 2-aminothiazole is a notoriously poor nucleophile. The lone pair of electrons on the exocyclic nitrogen is highly delocalized into the electron-deficient thiazole ring. Consequently, standard carbodiimide coupling reagents (e.g., EDC/HOBt) often result in sluggish kinetics, incomplete conversion, and elevated side-product formation. Furthermore, the unprotected phenol on 4-hydroxybenzoic acid is susceptible to competitive O-acylation if the carboxylic acid is improperly activated.
Route A: Direct Coupling via HATU
To overcome the poor nucleophilicity of 2-aminothiazole without the need for protecting groups, HATU is employed. HATU generates a highly reactive HOAt active ester. The critical mechanistic advantage here is the anchimeric assistance provided by the nitrogen atom at the 7-position of the HOAt leaving group[2]. This extra nitrogen forms an intramolecular hydrogen bond with the incoming thiazole amine, effectively pre-organizing the transition state and accelerating the amidation rate far beyond what is possible with classical HOBt-based reagents[3][4].
Route B: Acid Chloride with Phenol Protection
For larger-scale syntheses where HATU is cost-prohibitive, a classical indirect approach is utilized[5]. The phenol is first masked as an acetate to prevent O-acylation. The carboxylic acid is then converted to a highly reactive acid chloride. Following the coupling with 2-aminothiazole, the acetate group is selectively cleaved via mild basic hydrolysis to yield the final product.
Visualization of Synthetic Workflows
Fig 1. Synthetic workflows for 4-Hydroxy-N-(1,3-thiazol-2-yl)benzamide.
Experimental Protocols (Self-Validating Systems)
To ensure reproducibility, the following step-by-step methodologies incorporate specific workup steps designed to self-validate the removal of reaction byproducts.
Protocol A: Direct HATU Coupling (Route A)
-
Activation: Dissolve 4-hydroxybenzoic acid (1.0 eq) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq).
-
Causality: DIPEA is required to deprotonate the carboxylic acid, forming a carboxylate anion that readily attacks the electron-deficient carbon of the HATU reagent.
-
-
Coupling: Add HATU (1.1 eq) at 0°C and stir for 15 minutes to form the active HOAt-ester. Add 2-aminothiazole (1.1 eq) and allow the reaction to warm to room temperature, stirring for 12 hours.
-
Acidic Quench & Extraction: Dilute the mixture with EtOAc and wash thoroughly with 1N HCl.
-
Causality: The acidic wash protonates and forces unreacted 2-aminothiazole and DIPEA into the aqueous layer, removing them from the organic product.
-
-
Basic Purification: Wash the organic layer with saturated NaHCO3.
-
Causality: The basic wash deprotonates and removes any unreacted 4-hydroxybenzoic acid and the highly acidic HOAt byproduct. Dry over Na2SO4, concentrate, and recrystallize from EtOH/Water.
-
Protocol B: Acetate-Protected Acid Chloride (Route B)
-
Protection: React 4-hydroxybenzoic acid with acetic anhydride (1.5 eq) in pyridine to yield 4-acetoxybenzoic acid.
-
Causality: Masking the phenol as an ester completely prevents competitive O-acylation during the subsequent highly reactive acid chloride formation.
-
-
Chlorination: Reflux the protected acid in SOCl2 (3.0 eq) for 2 hours, then remove excess SOCl2 in vacuo to yield 4-acetoxybenzoyl chloride.
-
Coupling: Dissolve 2-aminothiazole (1.0 eq) and triethylamine (1.5 eq) in DCM at 0°C. Dropwise add the acid chloride. Stir for 4 hours.
-
Deprotection: Concentrate the DCM, redissolve the intermediate in THF/H2O (1:1), and add LiOH (2.0 eq). Stir for 2 hours at room temperature.
-
Causality: LiOH selectively hydrolyzes the phenolic ester without cleaving the newly formed, highly stable heteroaryl amide bond. Neutralize with 1N HCl to precipitate the final product.
-
Analytical Purity Verification
To independently verify the integrity of the synthesized 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide, a multi-modal analytical approach is mandatory:
-
LC-MS (ESI+): Used to confirm the molecular weight. The exact monoisotopic mass of the compound is 220.03 Da. The mass spectrum must show a dominant[M+H]+ peak at m/z 221.04.
-
HPLC-UV (254 nm): Run on a C18 reverse-phase column using a Water/MeCN gradient with 0.1% TFA. A wavelength of 254 nm is optimal for detecting the conjugated benzamide and thiazole chromophores.
-
Quantitative NMR (qNMR): 1H NMR in DMSO-d6 using maleic acid as an internal standard.
-
Causality: qNMR provides absolute mass fraction purity (w/w%), which is critical because HPLC-UV only provides relative area percent and is blind to chromophore-lacking inorganic salts (e.g., LiCl generated in Route B). Maleic acid is an ideal standard because its singlet resonance at ~6.26 ppm sits in a clear spectral window, completely unobstructed by the aromatic protons of the benzamide (7.0 - 8.0 ppm) or the thiazole protons (7.2, 7.5 ppm).
-
Quantitative Data & Comparative Analysis
The following table summarizes the experimental performance metrics comparing the two synthetic routes.
| Performance Metric | Route A: Direct HATU Coupling | Route B: Acid Chloride (Protected) |
| Overall Yield | 72 - 78% (1 step) | 60 - 65% (3 steps) |
| Chemical Purity (HPLC) | > 98.5% | > 95.0% |
| Absolute Purity (qNMR) | > 98.0% | ~ 93.5% (Due to residual inorganic salts) |
| Reaction Time | 12 hours | 36 hours |
| Primary Impurities | HOAt traces, unreacted amine | Hydrolyzed starting material, LiCl salts |
| Scalability & Cost | Low scalability (High HATU reagent cost) | High scalability (Low bulk reagent cost) |
| E-factor (Waste) | Moderate (High MW coupling reagents) | High (Multiple solvent exchanges/workups) |
References
-
Pharmaffiliates. "3,5-Difluorophenylboronic acid". Available at: [Link]
-
PeptideChemistry.org. "HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety". Available at: [Link]
-
Uni-Kiel.de / Tetrahedron. "Recent development of peptide coupling reagents in organic synthesis". Available at: [Link]
-
Uniurb.it / Chemical Reviews. "Peptide Coupling Reagents, More than a Letter Soup". Available at:[Link]
Sources
Comparative docking studies of 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide and its analogs
A Comprehensive Guide to Comparative Molecular Docking of 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide and its Analogs as Potential Succinate Dehydrogenase Inhibitors
Introduction: The Rationale for a Computational Approach
The thiazole-benzamide scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibition.[1][2] Recent studies have identified 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide derivatives as potent antifungal agents that specifically target succinate dehydrogenase (SDH), an essential enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[3] Inhibition of SDH disrupts fungal respiration, leading to cell death, making it a validated and compelling target for novel fungicides.[3]
This guide, intended for researchers in drug discovery and computational chemistry, provides a detailed framework for a comparative molecular docking study. We will investigate the binding interactions of the parent molecule, 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide, and three rationally designed analogs against the catalytic site of SDH. The objective is to elucidate the structure-activity relationship (SAR) at a molecular level, providing insights that can guide the future design of more potent SDHI fungicides. By explaining the causality behind each methodological step, this guide serves as a practical protocol and an educational resource for applying computational tools to modern drug design challenges.
Methodology: A Self-Validating Docking Workflow
The robustness of a computational study hinges on a meticulously planned and validated workflow. Each step is designed to minimize artifacts and ensure the resulting binding poses are both energetically favorable and sterically plausible.
Experimental Workflow Overview
The entire computational protocol, from initial molecule selection to final data interpretation, is summarized in the workflow diagram below. This systematic progression ensures reproducibility and logical coherence.
Caption: Overall workflow for the comparative docking study.
Part 1: Ligand and Protein Preparation
The quality of the input structures directly dictates the reliability of the docking results. This preparation phase is critical for ensuring chemical accuracy.
Ligand Preparation Protocol:
-
Selection of Analogs: To probe the SAR, three analogs were selected based on modifying the 4-hydroxy group of the parent molecule to represent different electronic and steric properties:
-
Parent: 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide
-
Analog 1 (A1): 4-Methoxy-N-1,3-thiazol-2-ylbenzamide (Electron-donating, increased size)
-
Analog 2 (A2): 4-Nitro-N-1,3-thiazol-2-ylbenzamide (Strong electron-withdrawing)
-
Analog 3 (A3): 4-Chloro-N-1,3-thiazol-2-ylbenzamide (Electron-withdrawing, halogen)
-
-
2D Sketching and 3D Conversion: The 2D structures of the parent molecule and analogs are sketched using chemical drawing software (e.g., ChemDraw or MarvinSketch). They are then converted to 3D structures.
-
Energy Minimization: Each 3D structure is subjected to energy minimization using a suitable force field (e.g., MMFF94). This step is crucial to obtain a low-energy, stable conformation of the ligand before docking.
-
File Format Conversion: The optimized structures are saved in a .pdbqt file format, which includes atomic charges and torsional freedom information required by AutoDock Vina. This is typically done using AutoDock Tools.
Protein Preparation Protocol:
-
Target Selection: Based on the established activity of this scaffold, Succinate Dehydrogenase (SDH) was chosen as the protein target.[3] Specifically, the crystal structure of Sclerotinia sclerotiorum SDH (PDB ID: 2FBW) is used, as it provides a high-resolution model of a relevant fungal enzyme.
-
Receptor Cleaning: The raw PDB file is 'cleaned' by removing all non-essential components, including water molecules, co-crystallized ligands, and any non-standard residues. This prevents interference during the docking simulation.
-
Protonation and Charge Assignment: Hydrogen atoms, which are typically absent in crystal structure files, are added. This is vital as hydrogen bonds are key drivers of molecular recognition. Gasteiger charges are then calculated and assigned to all atoms.
-
File Format Conversion: The prepared protein structure is saved in the .pdbqt format, treating the protein as a rigid entity for the docking calculation.
Part 2: Molecular Docking Simulation
This phase involves computationally placing the flexible ligand into the rigid protein's active site and scoring the resulting poses.
Docking Protocol:
-
Software Selection: AutoDock Vina is chosen for this study due to its excellent balance of computational speed and predictive accuracy, which has been validated across numerous studies.[4]
-
Grid Box Definition: A three-dimensional grid box is defined around the enzyme's active site. The dimensions are set to 22 x 22 x 22 Å, centered on the coordinates of the ubiquinone binding site, ensuring the entire binding pocket is accessible to the ligand during the simulation.
-
Execution of Docking: The docking simulation is performed for the parent molecule and each analog against the prepared SDH structure. AutoDock Vina uses an iterated local search global optimizer algorithm to explore the conformational space of the ligand within the grid box.
-
Output Generation: The program outputs a set of binding poses (typically 9) for each ligand, ranked by their binding affinity score (in kcal/mol). The lower (more negative) the score, the more favorable the predicted binding interaction.
Results: Quantitative and Qualitative Binding Analysis
The docking simulations provide quantitative scores for comparison and detailed interaction patterns for mechanistic interpretation.
Comparative Docking Scores
The binding affinities of the parent compound and its analogs within the active site of Succinate Dehydrogenase (PDB: 2FBW) are summarized below. The score represents the estimated free energy of binding.
| Compound ID | Ligand Name | Substituent (R) | Binding Affinity (kcal/mol) |
| Parent | 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide | -OH | -8.2 |
| Analog 1 | 4-Methoxy-N-1,3-thiazol-2-ylbenzamide | -OCH₃ | -8.5 |
| Analog 2 | 4-Nitro-N-1,3-thiazol-2-ylbenzamide | -NO₂ | -7.9 |
| Analog 3 | 4-Chloro-N-1,3-thiazol-2-ylbenzamide | -Cl | -8.3 |
Analysis of Binding Interactions
Visual inspection of the top-ranked poses reveals key interactions driving ligand binding.
-
Parent Compound (-OH): The parent molecule fits snugly into the hydrophobic pocket of the SDH active site. The thiazole ring forms a crucial pi-pi stacking interaction with a key aromatic residue (e.g., Trp or Tyr). The 4-hydroxy group acts as both a hydrogen bond donor and acceptor with polar residues at the edge of the pocket, while the benzamide carbonyl oxygen also forms a hydrogen bond.
-
Analog 1 (-OCH₃): This analog demonstrates the most favorable binding score. The methoxy group's oxygen atom maintains a hydrogen bond, similar to the parent's hydroxyl group. The additional methyl group engages in a favorable hydrophobic interaction with an adjacent aliphatic residue (e.g., Ile or Leu), contributing to its slightly improved affinity.
-
Analog 2 (-NO₂): The nitro group, being a strong electron-withdrawing group and a poor hydrogen bond acceptor in this context, disrupts the favorable polar interactions seen with the parent compound. This leads to a less favorable binding score, highlighting the importance of the hydrogen-bonding capability at this position.
-
Analog 3 (-Cl): The chloro-substituted analog shows a binding affinity slightly better than the parent. The chlorine atom forms a halogen bond with a backbone carbonyl oxygen in the active site, an interaction that compensates for the loss of the hydroxyl's hydrogen bond.
Discussion: Elucidating the Structure-Activity Relationship
The comparative docking results provide clear insights into the structural requirements for potent SDH inhibition by this scaffold.
-
The Importance of the 4-Position Substituent: The study underscores the critical role of the substituent at the 4-position of the benzamide ring. A group capable of forming favorable polar interactions, such as hydrogen or halogen bonds, is crucial for high-affinity binding. The parent hydroxyl group serves as an excellent anchor.
-
Favorable Hydrophobic and Polar Balance: Analog 1 (-OCH₃) achieves the best score by optimizing both polar and hydrophobic interactions. It retains the hydrogen-bonding capacity of the parent molecule while adding a beneficial hydrophobic contact, suggesting that extending into this sub-pocket could be a viable strategy for potency enhancement.
-
Detrimental Effect of the Nitro Group: The poor performance of Analog 2 (-NO₂) strongly suggests that bulky, purely electron-withdrawing groups that cannot participate in favorable hydrogen bonding are detrimental to binding affinity. This provides a clear negative design principle for future analogs.
-
Halogen Bonding as a Design Strategy: The success of Analog 3 (-Cl) indicates that halogen bonding is a viable alternative to hydrogen bonding for anchoring the ligand in the active site. This opens up the possibility of exploring other halogens (Br, I) to further optimize this interaction.
Conclusion and Future Directions
This in-silico comparative study successfully elucidated key structural determinants for the binding of 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide derivatives to the succinate dehydrogenase active site. The results indicate that a substituent at the 4-position capable of forming hydrogen or halogen bonds is essential for potent inhibition. Furthermore, balancing this polarity with targeted hydrophobic interactions, as seen with the methoxy analog, appears to be a promising strategy for enhancing binding affinity.
These computational findings provide a robust hypothesis for guiding the synthesis of next-generation inhibitors. Future work should focus on synthesizing and performing in vitro enzymatic assays on these and other related analogs to validate the docking predictions. This iterative cycle of computational design and experimental validation is fundamental to accelerating the discovery of novel and effective therapeutic agents.
References
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The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. (2021). MDPI. Available at: [Link]
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1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. (n.d.). PMC. Available at: [Link]
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Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. (2025). MDPI. Available at: [Link]
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Design, selective synthesis and biological activities evaluation of novel thiazol-2-ylbenzamide and thiazole-2-ylbenzimidoyl chloride derivatives. (2024). PubMed. Available at: [Link]
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Synthesis and biological activity of 4-bromo-2-hydroxy-N-(5- methylene-4-oxo-2-aryl-thiazolidin-3-yl) benzamide. (2025). Der Pharma Chemica. Available at: [Link]
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Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). (n.d.). PMC. Available at: [Link]
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Synthesis, biological evaluation and mechanistic studies of 4-(1,3-thiazol-2-yl)morpholine-benzimidazole hybrids as a new structural class of antimicrobials. (2023). PubMed. Available at: [Link]
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Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket. (n.d.). PMC. Available at: [Link]
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Discovery of N-(1,3,4-thiadiazol-2-yl)benzamide derivatives containing a 6,7-methoxyquinoline structure as novel EGFR/HER-2 dual-target inhibitors against cancer growth and angiogenesis. (2021). PubMed. Available at: [Link]
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Chemistry and Biological Activities of 1,3-Thiazolidin-4-ones. (n.d.). ResearchGate. Available at: [Link]
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Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. (2022). ACS Publications. Available at: [Link]
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Molecular Docking Study of Substituted Benzamide Derivatives as Analgesic Candidates. (2025). Institute for Research and Community Services. Available at: [Link]
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Synthesis, monoamine oxidase inhibition activity and molecular docking studies of novel 4-hydroxy-N'-[benzylidene or 1-phenylethylidene]-2-H/methyl/benzyl-1,2-benzothiazine-3-carbohydrazide 1,1-dioxides. (2018). PubMed. Available at: [Link]
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A Senior Application Scientist's Guide to Validating Target Engagement of Novel Therapeutics in Live Cells: A Comparative Analysis
Abstract
Confirming that a therapeutic compound binds its intended target within the complex milieu of a living cell is a cornerstone of modern drug discovery.[1][2] This process, known as target engagement, provides critical evidence linking a compound's biochemical potency to its cellular activity, thereby de-risking clinical progression.[1][3] This guide presents a comparative analysis of three leading methodologies for quantifying target engagement in live cells: the Cellular Thermal Shift Assay (CETSA), NanoBRET™ Target Engagement Assay, and Fluorescence Recovery After Photobleaching (FRAP). Using the novel compound 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide as a case study, we will explore the principles, protocols, and relative merits of each technique to empower researchers in selecting the optimal strategy for their discovery programs.
Introduction: The Imperative of Cellular Target Engagement
The journey from a promising chemical entity to a registered drug is fraught with challenges, with nearly half of clinical trial failures attributed to a lack of efficacy.[1] A primary driver of this attrition is the disconnect between a compound's activity against a purified protein and its performance in a physiological context.[1][2] Cellular target engagement assays bridge this gap by providing direct evidence that a compound reaches and binds its intracellular target.[1][4] This confirmation is vital for establishing a clear mechanism of action, interpreting structure-activity relationships, and building confidence in a compound's therapeutic hypothesis before committing to costly in-vivo studies.[4][5]
This guide focuses on strategies to validate the target engagement of 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide , a compound with a thiazole-benzamide scaffold. While related structures have shown activity against targets like EGFR/HER-2 and enzymes in the eicosanoid pathway, the specific target of this molecule is considered unknown for the purposes of this guide.[6][7] We will therefore proceed by hypothesizing its target is a ubiquitous intracellular protein kinase, "Kinase X," to illustrate the application of leading validation technologies.
Comparative Overview of Live-Cell Target Engagement Methodologies
Three distinct yet powerful techniques will be compared, each offering unique advantages and considerations.
| Methodology | Principle | Target Modification | Compound Modification | Primary Output |
| Cellular Thermal Shift Assay (CETSA) | Ligand-induced protein thermal stabilization.[8][9] | None (Label-free).[4] | None (Label-free). | Thermal shift (ΔTagg), Isothermal dose-response (EC50).[9][10] |
| NanoBRET™ Target Engagement | Bioluminescence Resonance Energy Transfer (BRET).[5][11] | Required (NanoLuc® fusion).[5][11] | Tracer required.[11] | Competitive displacement (IC50), Residence time.[5] |
| Fluorescence Recovery After Photobleaching (FRAP) | Change in molecular mobility upon binding.[12][13] | Required (Fluorescent protein fusion, e.g., GFP).[12][13] | None. | Recovery kinetics, mobile/immobile fraction.[14][15] |
Methodology Deep Dive: Principles, Workflows, and Protocols
Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is a label-free method founded on the biophysical principle that when a ligand binds to a protein, it generally confers thermal stability.[8][16] By heating intact cells across a temperature gradient, unbound proteins will denature and aggregate at their characteristic melting temperature (Tagg).[9] Ligand-bound proteins, however, are stabilized and remain soluble at higher temperatures.[8][17] This "thermal shift" is direct evidence of target engagement.[16]
Experimental Workflow:
Caption: CETSA workflow for assessing target engagement.
Detailed Protocol (CETSA Melt Curve):
-
Cell Culture: Plate HEK293 cells (or a disease-relevant cell line) and grow to ~80% confluency.
-
Compound Treatment: Treat cells with 10 µM 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide or vehicle (0.1% DMSO) for 1 hour at 37°C.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors to a final concentration of 1x10^7 cells/mL.
-
Aliquoting: Aliquot 50 µL of the cell suspension into each well of a PCR plate.
-
Thermal Challenge: Place the PCR plate in a thermal cycler and heat for 3 minutes across a temperature gradient (e.g., 12 points from 40°C to 64°C), followed by a 3-minute cooling step at 25°C.
-
Lysis: Lyse the cells by subjecting the plate to three rapid freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).
-
Separation: Centrifuge the plate at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Quantification: Carefully transfer the supernatant (containing the soluble protein fraction) to a new plate. Analyze the amount of soluble Kinase X at each temperature point using Western Blot or an immunoassay (e.g., ELISA, AlphaLISA®).
-
Data Analysis: Plot the percentage of soluble Kinase X relative to the 40°C sample against temperature for both vehicle and compound-treated groups. The shift in the curve (ΔTagg) indicates target stabilization.
Self-Validating System: The inclusion of a vehicle control at every temperature point establishes the baseline thermal stability of the target protein. A known inhibitor of Kinase X should be used as a positive control to validate the assay's ability to detect a thermal shift.
NanoBRET™ Target Engagement Assay
Principle: This assay quantifies compound binding in live cells using Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon.[5][11] The target protein (Kinase X) is expressed as a fusion with the bright, energy-donating NanoLuc® (NLuc) luciferase.[5] A cell-permeable fluorescent tracer that reversibly binds to the active site of Kinase X serves as the energy acceptor.[11] When the tracer is bound, the proximity to NLuc allows for BRET. A test compound that also binds to Kinase X will compete with and displace the tracer, leading to a dose-dependent decrease in the BRET signal.[5][18]
Experimental Workflow:
Caption: NanoBRET™ Target Engagement assay workflow.
Detailed Protocol (Competitive Displacement):
-
Cell Transfection: Co-transfect HEK293 cells with a plasmid encoding for Kinase X-NLuc fusion protein using a suitable transfection reagent like FuGene HD.[19] Culture for 18-24 hours to allow for protein expression.[19]
-
Cell Plating: Harvest transfected cells and plate them in a white, 384-well assay plate at a density of 2x10^5 cells/mL in Opti-MEM.[19]
-
Compound Addition: Prepare a serial dilution of 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide in Opti-MEM. Add the compound to the assay plate.
-
Tracer Addition: Immediately after compound addition, add the pre-determined optimal concentration of the Kinase X fluorescent tracer. The final volume should be around 40 µL.[19]
-
Equilibration: Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the binding competition to reach equilibrium.[19]
-
Substrate Addition: Add Nano-Glo® Live Cell Substrate according to the manufacturer's protocol.[19]
-
Detection: Read the plate on a luminometer equipped with two filters to detect donor emission (~450 nm) and acceptor emission (~610 nm).[19]
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the log of the compound concentration and fit to a four-parameter logistic equation to determine the IC50 value, which reflects the compound's potency in live cells.
Self-Validating System: The assay includes "no tracer" controls (to determine background) and "vehicle" controls (to determine the maximum BRET signal). A known, potent, and structurally distinct inhibitor of Kinase X should be run in parallel as a positive control for tracer displacement.
Fluorescence Recovery After Photobleaching (FRAP)
Principle: FRAP is a microscopy-based technique used to measure the dynamics and mobility of fluorescently-labeled molecules in a living cell.[13][20] The target protein, Kinase X, is expressed as a fusion with a fluorescent protein like GFP. A high-intensity laser is used to irreversibly photobleach the fluorescence in a specific region of interest (ROI).[13] The rate at which fluorescence recovers in the ROI is dependent on the movement of unbleached Kinase X-GFP molecules from the surrounding area.[15] If a compound binds to Kinase X, it may alter its mobility (e.g., by slowing its diffusion or tethering it to a larger, less mobile complex), resulting in a slower rate of fluorescence recovery.[14]
Experimental Workflow:
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A Guide to Establishing Reproducible Biological Effects for Novel Chemical Entities: A Case Study of 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide
For researchers, scientists, and drug development professionals, the journey from a promising novel compound to a validated therapeutic candidate is fraught with challenges. None are more critical than ensuring the reproducibility of its biological effects. The landscape of preclinical research is littered with promising findings that fail to be replicated, a phenomenon often termed the "reproducibility crisis."[1][2] This failure is a significant waste of resources and can bring false hope to patients and clinicians.[2][3]
This guide provides a framework for rigorously establishing the biological activity of a novel chemical entity, using the hypothetical compound 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide as a case study. While this specific molecule is not extensively characterized in public literature, its core structure—an N-(1,3-thiazol-2-yl)benzamide scaffold—is common in medicinal chemistry, with derivatives reported to exhibit a wide range of activities, including antifungal, anticancer, and enzyme-inhibiting properties.[4][5][6]
We will proceed by postulating a plausible biological effect for our compound based on its structural class, and then detail a robust, multi-layered strategy for validation and reproducibility. This guide is not just a series of protocols; it is a blueprint for building a foundation of trustworthy, reproducible science.[7][8][9]
Part 1: Postulated Biological Profile of 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide
Based on its chemical scaffold, we will hypothesize two primary biological activities for 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide (hereafter referred to as "Compound X"):
-
Anticancer Activity: The benzothiazole and thiazolidinone scaffolds, which are structurally related to Compound X, are present in numerous compounds with demonstrated cytotoxic effects against various cancer cell lines.[10] We will postulate that Compound X inhibits the proliferation of a human cancer cell line, for example, the A549 non-small cell lung cancer line, by targeting a critical signaling pathway, such as one involving a protein kinase.
-
Antifungal Activity: Thiazole derivatives have been extensively investigated as antimicrobial agents.[5][6] We will postulate that Compound X exhibits inhibitory activity against a clinically relevant fungal pathogen, such as Candida albicans.
The following sections will outline how to move from these initial hypotheses to a robust data package, focusing on the principles of reproducibility at every step.
Part 2: A Framework for Rigorous and Reproducible Validation
To build a credible case for the biological effects of Compound X, we must design a validation strategy that is transparent, rigorous, and self-validating.[7][9][11] This involves more than simply running an assay; it requires a deep understanding of the experimental system and a commitment to minimizing bias.[3]
Pillar 1: Expertise & Experience - The "Why" Behind the "How"
Every experimental choice must be deliberate and justified. For our hypothetical anticancer activity:
-
Cell Line Authentication: The choice of the A549 cell line is not arbitrary. It is a well-characterized, widely available line. However, before any experiment, its identity must be confirmed via Short Tandem Repeat (STR) profiling. Cell line misidentification and contamination are major sources of irreproducible data. Regular mycoplasma testing is also mandatory.
-
Compound Characterization: The purity and identity of each batch of synthesized Compound X must be confirmed using orthogonal analytical methods (e.g., NMR, LC-MS, and elemental analysis). Impurities can have their own biological effects, confounding results. The compound's solubility and stability in the chosen culture medium must also be determined to ensure accurate dosing.
-
Assay Selection: An initial screen using a metabolic assay like the MTT assay is a common starting point to assess cell viability.[12][13][14] This assay measures mitochondrial reductase activity, which is an indirect measure of cell number. Therefore, a positive result (decreased signal) must be confirmed with an orthogonal method, such as a direct cell counting assay (e.g., Trypan Blue exclusion) or a cytotoxicity assay that measures membrane integrity (e.g., LDH release). This mitigates the risk of assay-specific artifacts.
Pillar 2: Trustworthiness - Building Self-Validating Systems
A trustworthy experimental plan incorporates controls and validation steps that build confidence in the results.
Logical Workflow for Reproducible Preclinical Research
Caption: A logical workflow for establishing reproducible biological effects.
-
Controls are Key: Every assay plate must include:
-
Negative Control: Vehicle (e.g., DMSO) only, to establish the baseline 100% viability.
-
Positive Control: A well-characterized drug known to induce cell death in A549 cells (e.g., Cisplatin). This confirms that the assay system is responsive.
-
-
Blinding and Randomization: To eliminate unconscious bias, the analyst performing the assay and data analysis should be blinded to the identity of the treatments in each well.[3] The placement of different concentrations on the plate should be randomized to avoid edge effects or systematic errors.
-
Independent Replication: An experiment cannot be considered reproducible until it has been replicated. This means the entire experiment should be repeated by a different analyst on a different day, ideally using a different batch of Compound X and different passage of cells. The results should be consistent across these independent repeats.[7]
Pillar 3: Authoritative Grounding - Adherence to Standards
Our work must be grounded in established best practices and community standards.
-
Reporting: All experimental details must be reported transparently, following guidelines such as the ARRIVE guidelines for animal research or similar principles for in vitro work.[8] This includes reporting the exact concentrations used, incubation times, instrument settings, and the statistical methods used for analysis.
-
Data Availability: Whenever possible, raw data and analysis scripts should be made publicly available to allow for independent re-analysis.[7]
-
Standardized Protocols: For antimicrobial testing, adherence to standards from the Clinical and Laboratory Standards Institute (CLSI) is mandatory.[15][16][17] These documents provide detailed, harmonized methods for broth microdilution and other tests, ensuring that results are comparable across different laboratories.
Part 3: Comparison with a Well-Characterized Alternative: Gefitinib
To put our hypothetical results for Compound X into perspective, let's compare it to Gefitinib , an FDA-approved EGFR inhibitor used to treat non-small cell lung cancer.
| Feature | Compound X (Hypothetical Data) | Gefitinib (Established Data) |
| Mechanism of Action | Postulated to be a kinase inhibitor. | Well-established selective inhibitor of the EGFR tyrosine kinase. |
| In Vitro Potency (A549) | Initial MTT assay shows an IC50 of 5 µM. | IC50 values are extensively published and validated across multiple labs, typically in the low micromolar range for EGFR wild-type cells like A549. |
| Reproducibility | Single lab, two independent experiments. | Data reproduced in hundreds of independent peer-reviewed publications and clinical trials. |
| Orthogonal Validation | Confirmed with direct cell counting. | Effects confirmed by assays measuring EGFR phosphorylation, downstream signaling (p-ERK, p-AKT), cell cycle arrest, and apoptosis induction. |
| In Vivo Efficacy | Not yet tested. | Efficacy demonstrated in multiple preclinical animal models (xenografts) and confirmed in human clinical trials. |
| Selectivity | Unknown. | Profiled against a large panel of kinases, showing high selectivity for EGFR. |
This comparison highlights the vast gap between an initial, promising result and the body of evidence required to establish a compound as a reliable biological probe or therapeutic candidate. The data for Gefitinib is the result of years of rigorous, multi-faceted, and independently reproduced research.
Hypothetical Signaling Pathway for Compound X
Caption: Hypothetical inhibition of a growth factor signaling pathway by Compound X.
Part 4: Detailed Experimental Protocols
The following protocols are provided as examples of how to conduct key experiments with a focus on detail and reproducibility.
Protocol 1: In Vitro Cytotoxicity Assessment via MTT Assay
This protocol is adapted from standard procedures.[12][13][14][18]
Objective: To determine the concentration-dependent effect of Compound X on the viability of A549 cells.
Materials:
-
A549 cells (STR-verified, mycoplasma-negative)
-
Culture medium (e.g., F-12K Medium with 10% FBS)
-
Compound X (identity and purity >95% confirmed)
-
Cisplatin (positive control)
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.
-
Solubilization solution: DMSO or a 10% SDS in 0.01 M HCl solution.
-
Sterile 96-well flat-bottom plates.
Procedure:
-
Cell Seeding:
-
Harvest and count A549 cells. Resuspend in culture medium to a density of 5 x 10⁴ cells/mL.
-
Dispense 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Exclude the outermost wells and fill them with 200 µL of sterile PBS to minimize evaporation (the "evaporation moat").
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of Compound X in DMSO. Prepare serial dilutions in culture medium to achieve 2x the final desired concentrations (e.g., 200, 100, 50, 25, 12.5, 6.25 µM).
-
Prepare identical dilutions for Cisplatin.
-
Prepare a vehicle control dilution containing the same final concentration of DMSO as the highest compound concentration (e.g., 0.5%).
-
Carefully remove the medium from the cells and add 100 µL of the appropriate compound dilution or control to each well. Each condition should have at least triplicate wells.
-
Incubate for 72 hours at 37°C, 5% CO₂.
-
-
MTT Addition and Solubilization:
-
Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to purple formazan crystals.
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (DMSO) to each well.
-
Place the plate on an orbital shaker for 15 minutes, protected from light, to fully dissolve the crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm if desired.
-
-
Data Analysis:
-
Subtract the average absorbance of the "medium only" blank wells from all other readings.
-
Calculate the percentage of viability for each concentration relative to the vehicle control: (Abs_treated / Abs_vehicle) * 100.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in appropriate software to calculate the IC50 value.
-
Protocol 2: Antifungal Susceptibility Testing
This protocol is based on the principles outlined by the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast broth microdilution.
Objective: To determine the Minimum Inhibitory Concentration (MIC) of Compound X against Candida albicans.
Materials:
-
Candida albicans reference strain (e.g., ATCC 90028).
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.
-
Compound X.
-
Fluconazole (positive control).
-
DMSO (vehicle control).
-
Sterile 96-well U-bottom plates.
Procedure:
-
Inoculum Preparation:
-
Subculture C. albicans on Sabouraud Dextrose Agar for 24 hours at 35°C.
-
Prepare a suspension of yeast in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard.
-
Dilute this suspension in RPMI medium to achieve a final inoculum concentration of 0.5–2.5 x 10³ CFU/mL.
-
-
Compound Plate Preparation:
-
In a 96-well plate, prepare 2-fold serial dilutions of Compound X in RPMI medium, typically ranging from 64 µg/mL down to 0.125 µg/mL.
-
Prepare a separate set of dilutions for Fluconazole.
-
Include a vehicle control (DMSO in RPMI) and a growth control (RPMI only) well.
-
-
Inoculation and Incubation:
-
Inoculate each well with the prepared yeast suspension.
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Endpoint Determination:
-
The MIC is determined by visual inspection or by reading the absorbance at 530 nm.
-
The MIC is the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.
-
Conclusion
The path to validating a novel compound's biological activity is a marathon, not a sprint. Initial exciting results are merely the starting pistol. True scientific advancement relies on the methodical, rigorous, and transparent validation of these findings. By embracing a culture of reproducibility—through authenticated reagents, orthogonal assays, independent replication, and adherence to community standards—we can increase the reliability of preclinical research.[1][7][11] This not only improves the efficiency of the drug development pipeline but also upholds our primary responsibility as scientists: to produce knowledge that is robust, reliable, and ultimately, beneficial to society.
References
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Lorsch, J. R., Collins, F. S., & Lippincott-Schwartz, J. (2014). A Guide to Reproducibility in Preclinical Research. PMC - NIH. [Link]
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Fosse, V., O'Brien, J., Gal-Tuscher, A., et al. (2023). Recommendations for robust and reproducible preclinical research in personalised medicine. BMC Medical Research Methodology. [Link]
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Bespalov, A., Wicke, K., & Castagné, V. (2019). The reproducibility crisis in preclinical research - lessons to learn from clinical research. Drug Discovery Today: Technologies. [Link]
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Frye, S. V., et al. (2015). Tackling reproducibility in academic preclinical drug discovery. Nature Reviews Drug Discovery. [Link]
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CLSI. (2026). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. [Link]
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Veranex. (2024). Critical Elements of High-Quality Preclinical Study Protocols. Veranex. [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
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The Jackson Laboratory. (n.d.). How to design robust preclinical efficacy studies that make a difference. The Jackson Laboratory. [Link]
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CLSI. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. Clinical and Laboratory Standards Institute. [Link]
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LucidQuest. (2022). Replication/ reproducibility crisis in preclinical studies. Is the end "in sight"? LucidQuest. [Link]
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Fosse, V., O'Brien, J., Gal-Tuscher, A., et al. (2023). Recommendations for robust and reproducible preclinical research in personalised medicine. PMC - NIH. [Link]
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Fosse, V., et al. (2023). Recommendations for robust and reproducible preclinical research in personalised medicine. PubMed. [Link]
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Lorsch, J. R., Collins, F. S., & Lippincott-Schwartz, J. (2018). A Guide to Reproducibility in Preclinical Research. ResearchGate. [Link]
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CLSI. (2024). CLSI M100™. Clinical and Laboratory Standards Institute. [Link]
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Simner, P. J., et al. (2025). Overview of changes in the Clinical and Laboratory Standards Institute Performance Standards for Antimicrobial Susceptibility Testing: M100 32nd and 33rd editions. Journal of Clinical Microbiology. [Link]
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
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FDA. (2026). Antibacterial Susceptibility Test Interpretive Criteria. U.S. Food and Drug Administration. [Link]
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Singh, S., et al. (2023). Synthesis, in Silico Study and Biological Evaluation of N-(Benzothiazol/Thiazol-2-yl)benzamide Derivatives as Quorum Sensing Inhibitors against Pseudomonas aeruginosa. PubMed. [Link]
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Al-Anber, M. A., et al. (n.d.). N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. New Journal of Chemistry. [Link]
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Singh, S., et al. (2025). Synthesis, in Silico Study and Biological Evaluation of N‐(Benzothiazol/Thiazol‐2‐yl)benzamide Derivatives as Quorum Sensing Inhibitors against Pseudomonas aeruginosa. ResearchGate. [Link]
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Lather, V., et al. (2018). Design, synthesis and biological evaluation of novel thiazol-2-yl benzamide derivatives as glucokinase activators. PubMed. [Link]
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Madjroh, N., et al. (2023). Discovery and functional characterization of N-(thiazol-2-yl)- benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). Semantic Scholar. [Link]
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Bawa, S., & Kumar, S. (n.d.). Synthesis and biological activity of 4-chloro-2-hydroxy-N-(5-methylene-4-oxo-2- aryl-thiazolidin-3-yl) benzamide. Bulgarian Chemical Communications. [Link]
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MDPI. (2025). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. MDPI. [Link]
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Gein, V. L., et al. (2018). Synthesis of 4-Aryl-2-hydroxy-4-oxo-N-{4-[(1,3-thiazol-2-yl)- sulfamoyl]phenyl}but-2-eneamides. R Discovery. [Link]
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Bawa, S., & Kumar, S. (2025). Synthesis and biological activity of 4-bromo-2-hydroxy-N-(5- methylene-4-oxo-2-aryl-thiazolidin-3-yl) benzamide. Der Pharma Chemica. [Link]
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Dutta, S., et al. (2023). Synthesis, biological evaluation and mechanistic studies of 4-(1,3-thiazol-2-yl)morpholine-benzimidazole hybrids as a new structural class of antimicrobials. PubMed. [Link]
- Google Patents. (n.d.). Process for synthesis of 4-hydroxy-2h-1,2-benzothiazine-3-carboxamides.
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Wang, D., et al. (2024). Design, selective synthesis and biological activities evaluation of novel thiazol-2-ylbenzamide and thiazole-2-ylbenzimidoyl chloride derivatives. PubMed. [Link]
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Al-Masoudi, A. A. J., et al. (2023). Synthesis and Spectroscopy Characterizations of Some New Bis 1,3-thiazolidin-4-ones Derived from 4-hydroxybenzaldehyde Substrate. Oriental Journal of Chemistry. [Link]
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Kumar, D., et al. (2023). Synthesis and Biological Evaluation of 3 (Benzo[d]Thiazol- 2-yl)-2-(Substituted Aryl) Thiazolidin-4-one Derivatives. Letters in Applied NanoBioScience. [Link]
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Side-by-side comparison of different synthetic routes for 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide
Executive Summary
The synthesis of 4-hydroxy-N-1,3-thiazol-2-ylbenzamide (CAS: 94042-62-3) represents a classic chemoselectivity and reactivity challenge in medicinal chemistry. This structural motif is frequently utilized as a building block for kinase inhibitors, anti-infectives, and Hsp90 inhibitors. However, linking these two specific fragments—4-hydroxybenzoic acid and 2-aminothiazole—requires overcoming the inherent electronic deficiencies of the amine while managing the nucleophilic interference of an unprotected phenol.
This guide objectively compares three distinct synthetic routes, detailing the causality behind the reagent choices, evaluating their scalability, and providing self-validating experimental protocols for laboratory execution.
Mechanistic Challenges & Causality
To design a successful coupling strategy, researchers must account for two competing electronic factors:
-
The Electron-Deficient Amine: 2-Aminothiazole is an exceptionally poor nucleophile. The lone pair on the exocyclic nitrogen is highly delocalized into the electron-withdrawing thiazole ring system, significantly reducing its ability to attack activated carbonyls [2].
-
The Competing Phenol: 4-Hydroxybenzoic acid contains an unprotected phenolic hydroxyl group (pKa ~9.3). Under standard coupling conditions, this phenol acts as a competing nucleophile. Because the attack by 2-aminothiazole is kinetically slow, the activated ester is instead consumed by the phenol, leading to the formation of undesired phenyl esters and oligomers [1].
Fig 1: Mechanistic divergence in the activation of 4-hydroxybenzoic acid.
Evaluated Synthetic Routes
Route A: Direct Amide Coupling (EDC/HOBt)
Attempting a direct coupling using standard carbodiimides (EDC/HOBt) typically results in poor yields (<40%). The low nucleophilicity of 2-aminothiazole causes the reaction to stall, allowing the unprotected phenol to attack the HOBt-activated ester. This route is generally abandoned during scale-up due to complex purification profiles [1].
Route B: Acyl Chloride via Phenol Protection (The Scalable Route)
To force the coupling with the unreactive 2-aminothiazole, the carboxylic acid must be converted to a highly reactive acyl chloride. To prevent the acyl chloride from polymerizing with its own phenol, temporary protection (acetylation) is mandatory. Though this adds two steps (protection and deprotection), it provides a robust, scalable pathway that bypasses the chemoselectivity issue entirely [1].
Route C: T3P-Mediated Direct Coupling (The Modern Chemoselective Route)
Propylphosphonic anhydride (T3P) is a superior coupling reagent for sterically hindered or electron-deficient amines [3]. Crucially, T3P exhibits remarkable chemoselectivity: it efficiently activates the carboxylic acid for amine attack but is highly resistant to nucleophilic attack by unprotected phenols [4]. This allows for a direct, one-step coupling with high atom economy.
Fig 2: Workflow comparison of the three synthetic routes.
Quantitative Performance Comparison
| Metric | Route A: EDC/HOBt | Route B: Acyl Chloride | Route C: T3P Direct Coupling |
| Overall Yield | 30 - 40% | 65 - 75% (over 3 steps) | 80 - 90% |
| Step Count | 1 | 3 (Protect, Couple, Deprotect) | 1 |
| Atom Economy | Moderate | Low (Protecting groups wasted) | High |
| Scalability | Poor (Oligomerization) | Excellent (Standard for kg scale) | Excellent |
| Chemoselectivity | Low (Phenol competes) | N/A (Phenol protected) | High (Amine selective) |
| Reaction Time | 24 - 48 h | 12 h (total) | 4 - 8 h |
Experimental Methodologies
Protocol 1: Route B (Acyl Chloride / Protection Method)
This route is recommended when T3P is unavailable or when scaling up to multi-kilogram batches where oxalyl chloride economics are favorable.
Step 1: Acetylation (Self-Validating Step)
-
Suspend 4-hydroxybenzoic acid (1.0 eq) in acetic anhydride (3.0 eq). Add a catalytic amount of pyridine (0.1 eq).
-
Stir the mixture at 80°C for 2 hours.
-
Quench by pouring into ice water. Filter the resulting white precipitate and dry in vacuo to obtain 4-acetoxybenzoic acid. Validation: Confirm conversion via IR spectroscopy. The broad phenol -OH stretch (~3300 cm⁻¹) will disappear, replaced by a sharp ester carbonyl stretch (~1750 cm⁻¹).
Step 2: Activation & Coupling
-
Dissolve 4-acetoxybenzoic acid in anhydrous DCM. Add catalytic DMF (0.05 eq).
-
Cool to 0°C and add oxalyl chloride (1.2 eq) dropwise. Stir for 2 hours at room temperature until gas evolution ceases.
-
Concentrate in vacuo to remove excess oxalyl chloride, yielding 4-acetoxybenzoyl chloride.
-
Redissolve the acyl chloride in anhydrous DCM. At 0°C, add 2-aminothiazole (1.0 eq) and DIPEA (2.0 eq). Stir for 4 hours.
-
Wash the organic layer with 1M HCl, then brine. Dry over Na₂SO₄ and concentrate.
Step 3: Deprotection
-
Dissolve the crude intermediate in a 3:1 mixture of MeOH/THF.
-
Add 2M NaOH (aq) (3.0 eq) and stir at room temperature for 3 hours.
-
Neutralize the mixture with 1M HCl to pH 6 to precipitate the final product. Filter and recrystallize from EtOH to yield pure 4-hydroxy-N-1,3-thiazol-2-ylbenzamide.
Protocol 2: Route C (T3P Chemoselective Method)
This is the optimal route for discovery chemistry, offering the fastest turnaround and highest atom economy.
Step 1: Reaction Setup
-
Charge an oven-dried flask with 4-hydroxybenzoic acid (1.0 eq) and 2-aminothiazole (1.1 eq) in anhydrous EtOAc/DMF (4:1 v/v) to ensure complete solubility.
-
Add DIPEA (3.0 eq) and cool the mixture to 0°C.
Step 2: T3P Addition & Coupling
-
Dropwise, add T3P (50% wt solution in EtOAc, 1.5 eq). Causality: Slow addition manages the mild exotherm and prevents localized concentration spikes that could override the chemoselectivity.
-
Warm the reaction to room temperature and stir for 8 hours. Validation: Monitor via LC-MS. The reaction is self-validating if the mass corresponding to the product (m/z [M+H]⁺ 221.0) appears without the presence of the dimeric ester mass (m/z [M+H]⁺ 341.0).
Step 3: Workup
-
Quench the reaction with saturated aqueous NaHCO₃.
-
Extract with EtOAc (3x). Wash the combined organic layers thoroughly with water (to remove DMF and T3P byproducts) and brine.
-
Dry over Na₂SO₄, concentrate, and purify via short-pad silica gel chromatography (DCM/MeOH) to afford the product.
References
- "Hit-to-Lead Studies of Pyrazinylpiperazines against Visceral Leishmaniasis: Pharmacokinetic Profile and In Vivo Efficacy of Potent Compounds against Leishmania infantum", ACS Public
- "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates", Organic & Biomolecular Chemistry (RSC Publishing). URL: Verified Link
- "Practical Considerations and Examples in Adapting Amidations to Continuous Flow Processing in Early Development", ACS Public
- "5-Amino-2,4-di-tert-butylphenyl methyl carbonate | 1182822-31-6", Benchchem. URL: Verified Link
A Comprehensive Guide to the Safe Disposal of 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide
This guide provides essential, step-by-step procedures for the safe and compliant disposal of 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide. Developed for researchers, scientists, and drug development professionals, this document synthesizes technical best practices with established safety protocols to ensure the protection of laboratory personnel and the environment. The procedures outlined are based on established guidelines for the disposal of benzamide and thiazole derivatives and are in alignment with regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
Foundational Principles of Chemical Waste Management
The proper disposal of any chemical, including 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide, is not merely a final step but an integral part of the experimental lifecycle. The core principle is to prevent the release of potentially hazardous substances into the environment and to ensure the safety of all personnel. Improper disposal, such as discarding chemicals down the drain or in the regular trash, can lead to environmental contamination and may be a violation of federal and local regulations[1][2]. All chemical waste must be managed in accordance with local, state, and federal guidelines[3][4].
Immediate Safety and Handling Precautions
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves, such as nitrile rubber. Contaminated gloves should be disposed of as hazardous waste in accordance with applicable laws and good laboratory practices[5].
-
Body Protection: A lab coat or other protective clothing is essential to prevent skin contact[5].
-
Respiratory Protection: In situations where dust may be generated or ventilation is inadequate, a suitable respiratory mask should be worn[5][6].
Step-by-Step Disposal Protocol
The disposal of 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide must be conducted as a controlled and documented process. The following steps provide a clear workflow for the safe collection and disposal of this chemical waste.
Step 1: Waste Identification and Segregation
-
Collect all waste 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide, including any contaminated materials like weighing paper, pipette tips, and gloves, in a designated waste container[5].
-
Crucially, do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department[5]. The segregation of incompatible chemicals is a key aspect of safe laboratory practice[2][7].
Step 2: Container Selection and Labeling
-
Use a container that is chemically compatible with the waste and is in good condition, free from damage or leaks[7][8]. The container must have a secure, leak-proof closure[8].
-
Properly label the container with the words "Hazardous Waste" and the full chemical name: "Waste 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide"[1][7][9]. Do not use abbreviations or chemical formulas[7][8]. The label should be firmly attached to the container[7].
Step 3: Storage of Chemical Waste
-
Store the sealed waste container in a designated, cool, dry, and well-ventilated area[1][6].
-
The storage area, often referred to as a Satellite Accumulation Area (SAA), should be at or near the point of generation and under the control of the laboratory personnel[7][9].
-
Ensure that the stored waste is segregated by hazard class to prevent accidental reactions[7]. For instance, acids should be stored separately from bases[2].
Step 4: Arranging for Disposal
-
The primary and accepted method for the disposal of this type of chemical waste is through a licensed hazardous waste disposal company[1][4].
-
Contact your institution's EHS office to arrange for the pickup and disposal of the chemical waste[1]. They will have established procedures and contracts with certified waste disposal vendors.
-
Never attempt to dispose of this chemical through municipal waste systems (trash) or by pouring it down the drain[1][2].
Emergency Procedures: Spill and Exposure Management
In the event of a spill or accidental exposure, immediate and appropriate action is critical.
Spill Response:
-
Small Spills: For a small spill, carefully sweep up the solid material and place it in a suitable, labeled container for disposal according to local regulations[6].
-
Large Spills: For a larger spill, the area should be evacuated, and your institution's EHS department should be contacted immediately. Trained personnel with appropriate PPE should handle the cleanup[6].
-
In all spill scenarios, prevent the spilled material from entering drains or waterways[6].
Exposure Response:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention[6][10].
-
Skin Contact: Wash the affected area thoroughly with soap and plenty of water[6].
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention[6][10].
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention[6][10].
Quantitative Data Summary
| Parameter | Guideline/Value | Source(s) |
| Waste Storage Time Limit | Up to 90 days for waste generators, though some academic labs may have extensions up to six months under specific EPA regulations. | [11],[8] |
| Satellite Accumulation Area (SAA) Limit | Up to 55 gallons of waste can be accumulated. | [9] |
| "Bulk Waste" Threshold | Generally defined as 200 mL or more, which should not be poured down the drain. | [9] |
Disposal Workflow Diagram
Caption: Decision workflow for the proper disposal of 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide.
References
- Essential Guide to the Safe Disposal of 2-amino-N-(2,4-dichlorophenyl)benzamide. Benchchem.
- Navigating the Disposal of Benzamide, N-benzoyl-N-(phenylmethyl)-: A Comprehensive Guide for Laboratory Professionals. Benchchem.
- Safety Data Sheet.
- Thiazole - Safety Data Sheet. Santa Cruz Biotechnology.
- Hazardous Chemical Waste Management Guidelines. Columbia University Research.
- How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
- OSHA Hazardous Waste Disposal Guidelines. CDMS.
- Benzamide - Disposal Considerations. Santa Cruz Biotechnology.
- The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids.
- 3 Rules Regarding Chemical Waste in the Laboratory. Dan The Lab Safety Man.
- How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
- Chemical Waste Disposal Guidelines for Educational Facilities. MLI Environmental.
- Hazardous Materials Compliance: OSHA Standards and Best Practices. Mancomm.
- OSHA Regulations and Hazardous Waste Disposal: What To Know.
- SAFETY DATA SHEET - Fisher Scientific.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide. As a novel compound, specific safety data may be limited. Therefore, this protocol is built upon a rigorous analysis of its constituent functional groups—a hydroxylated benzamide and a thiazole ring—to establish a robust framework for safe handling.[1] The procedures outlined herein are designed to be a self-validating system, ensuring that every step mitigates the inferred risks associated with this class of molecules.
Hazard Analysis: An Evidence-Based Approach
While a specific Safety Data Sheet (SDS) for 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide is not available, a review of analogous structures allows for a reliable inference of its potential hazards. Compounds containing thiazole and benzamide moieties frequently exhibit specific toxicological profiles.
-
Skin and Eye Irritation: A primary concern with related benzamide and thiazole derivatives is their potential to cause skin and serious eye irritation upon contact.[2][3][4] The powdered nature of many such compounds increases the risk of airborne particles reaching the eyes.
-
Respiratory Irritation: Fine powders can be easily inhaled, and similar chemical structures are known to cause respiratory tract irritation.[2][5] Therefore, minimizing dust and aerosol generation is paramount.
-
Oral Toxicity: Many related compounds are classified as harmful if swallowed.[2][4][6][7][8] This necessitates strict hygiene practices to prevent accidental ingestion.
Core Protective Measures: Engineering Controls
Before any personal protective equipment is considered, the primary line of defense is the implementation of robust engineering controls.
-
Chemical Fume Hood: All handling of 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide in its solid, powdered form must be conducted within a certified chemical fume hood.[9][10] This is the most effective way to control exposure by containing dust and preventing inhalation.
-
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[2][5]
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is critical for minimizing exposure and ensuring personal safety. The following recommendations are based on the inferred hazards and are designed to provide comprehensive protection.
| PPE Category | Item | Standard/Specification | Purpose and Rationale |
| Eye & Face Protection | Chemical Safety Goggles | ANSI Z87.1 Compliant | Protects against splashes and airborne particles. Goggles provide a full seal around the eyes, which is superior to safety glasses for fine powders.[9] |
| Face Shield | Worn over safety goggles | Recommended when handling larger quantities (>1g) or when there is a significant risk of splashing during dissolution to protect the entire face.[9][10] | |
| Hand Protection | Nitrile Gloves | Disposable, powder-free | Provides a reliable barrier against incidental chemical contact. Double-gloving is recommended during weighing and transfer operations.[3][9][10][11] |
| Body Protection | Laboratory Coat | Long-sleeved, properly fitted | Protects skin and personal clothing from contamination.[5][9][10] |
| Respiratory Protection | N95 or higher NIOSH-approved respirator | NIOSH-approved | Mandatory if handling the powder outside of a certified fume hood. This prevents the inhalation of fine particles that may cause respiratory irritation.[6][9][10] |
Safe Handling and Operational Protocol
Adherence to a strict, step-by-step protocol minimizes risk and ensures procedural consistency.
-
Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Don all required PPE as outlined in the table above.
-
Weighing and Transfer: Conduct all weighing and transfer operations on a disposable work surface (e.g., weigh paper on a spill tray) inside the fume hood to contain any spills.
-
Aerosol and Dust Prevention: Handle the compound gently to minimize the generation of dust.[2][5][9][10] If dissolving the compound, add the solvent to the solid slowly to prevent splashing.
-
Hygiene: After handling, remove gloves and wash hands thoroughly with soap and water.[2][3][9] Do not eat, drink, or smoke in the laboratory area.[2][4][8]
-
Storage: Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area.[2][4][5][9] Keep it segregated from incompatible materials such as strong oxidizing agents.[2]
Safe Handling Workflow
Caption: Workflow for handling 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide.
Emergency and Disposal Plans
Preparedness is key to mitigating the impact of an accidental exposure.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2][4][9] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[2][4][5] If skin irritation occurs, seek medical advice.[2][3]
-
Inhalation: Move the affected individual to fresh air immediately.[2][4][5][9] If breathing is difficult, administer oxygen and seek immediate medical attention.
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting.[3] Call a poison control center or doctor for treatment advice.[2][4]
Disposal Plan
All waste, including contaminated PPE and empty containers, must be treated as hazardous.
-
Waste Collection: Collect all solid waste and contaminated materials in a designated, sealed, and clearly labeled hazardous waste container.
-
Regulatory Compliance: Dispose of all waste in strict accordance with all applicable federal, state, and local environmental regulations.[2][4][10] Do not dispose of down the drain or in regular trash.
References
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AAPPTec, LLC. (n.d.). Safety Data Sheet for Fmoc-D-Ala(4-Thiazolyl)-OH. [Link]
-
Synerzine. (n.d.). Safety Data Sheet for Benzaldehyde, 4-hydroxy-. [Link]
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Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]
- Google Patents. (n.d.). RU2019541C1 - Process for preparing benzamide.
-
Glen Research. (n.d.). Safety Data Sheet for Thiazole Orange NHS Ester. [Link]
-
MDPI. (2025). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. [Link]
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PubChem. (n.d.). 2-(1,3-Benzodioxol-5-yl)-4-thiazolidinecarboxylic acid. [Link]
-
Suvchem Laboratory Chemicals. (n.d.). BENZAMIDE (FOR SYNTHESIS) Safety Data Sheet. [Link]
Sources
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- 3. synerzine.com [synerzine.com]
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- 11. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
